5-(Trifluoromethyl)-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHMPANPIGWXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613292 | |
| Record name | 5-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-64-7 | |
| Record name | 5-(Trifluoromethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-indazole (CAS: 885271-64-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The document delves into its physicochemical properties, established synthesis methodologies, and critical role as a synthetic intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. Detailed experimental protocols, analytical methods, and an exploration of its applications in drug discovery are presented to offer a practical resource for researchers in the field.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties, including its ability to act as a bioisostere for the native indole moiety, allow it to form crucial hydrogen bond interactions with biological targets.[3] The 1H-indazole tautomer is the most thermodynamically stable and is therefore the predominant form.[1][2]
The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their pharmacological profile.[4] This is attributed to the group's high electronegativity, metabolic stability, and ability to increase lipophilicity, which can improve cell membrane permeability and binding affinity to target proteins.[4] 5-(Trifluoromethyl)-1H-indazole, therefore, represents a valuable synthon that combines the desirable features of the indazole core with the advantageous properties of the trifluoromethyl group.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(Trifluoromethyl)-1H-indazole is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 885271-64-7 | [5] |
| Molecular Formula | C₈H₅F₃N₂ | [5][6] |
| Molecular Weight | 186.13 g/mol | [5][6] |
| Appearance | Powder | [7] |
| Predicted Boiling Point | 268.5 ± 35.0 °C | [7] |
| Predicted Density | 1.447 ± 0.06 g/cm³ | [7] |
| Storage Conditions | Inert atmosphere, Room Temperature | [7] |
Synthesis of 5-(Trifluoromethyl)-1H-indazole
The synthesis of substituted indazoles can be achieved through various strategies, most commonly involving the formation of the pyrazole ring onto a benzene precursor. A prevalent method is the cyclization of ortho-substituted phenylhydrazones.
General Synthetic Approach: Jacobson Indazole Synthesis
A common route to indazoles involves the diazotization of an ortho-toluidine derivative followed by cyclization. For 5-(trifluoromethyl)-1H-indazole, a plausible synthetic pathway starts from 2-amino-4-(trifluoromethyl)benzaldehyde.
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An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1H-indazole is a fluorinated heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery. The indazole scaffold itself is recognized as a privileged structure, appearing in a variety of biologically active molecules. The introduction of a trifluoromethyl (-CF3) group at the 5-position of the indazole ring profoundly influences its physicochemical properties, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Trifluoromethyl)-1H-indazole, offering insights into its behavior that are critical for its application in research and development.
The strategic incorporation of the -CF3 group, a strong electron-withdrawing moiety, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. These attributes make trifluoromethylated compounds like 5-(Trifluoromethyl)-1H-indazole attractive candidates for the development of novel therapeutics. For instance, derivatives of this scaffold have been investigated as potent antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, a target for the treatment of pain and inflammation. A thorough understanding of the fundamental physicochemical characteristics of this molecule is paramount for rational drug design and the optimization of its therapeutic potential.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.
Caption: 2D representation of 5-(Trifluoromethyl)-1H-indazole.
Table 1: Key Identifiers for 5-(Trifluoromethyl)-1H-indazole
| Identifier | Value |
| CAS Number | 885271-64-7[1][2][3] |
| Molecular Formula | C₈H₅F₃N₂[1][2][3] |
| Molecular Weight | 186.13 g/mol [1][2] |
| IUPAC Name | 5-(Trifluoromethyl)-1H-indazole |
Core Physicochemical Properties
The physicochemical properties of a compound are determinative of its behavior in both in vitro and in vivo systems. The following section details the key parameters for 5-(Trifluoromethyl)-1H-indazole.
Table 2: Summary of Physicochemical Properties of 5-(Trifluoromethyl)-1H-indazole
| Property | Value | Method |
| Melting Point | 132.00 - 134.00 °C[4] | Capillary Method |
| Boiling Point | 268.5 ± 35.0 °C[4] | Predicted |
| Density | 1.447 ± 0.06 g/cm³[4] | Predicted |
| pKa | 12.61 ± 0.40[4] | Predicted |
| Solubility | Data not available | Shake-Flask Method (Recommended) |
| LogP | Data not available | Shake-Flask Method (Recommended) |
Melting Point
The melting point of a solid crystalline substance is a crucial indicator of its purity and is influenced by the strength of the intermolecular forces in its crystal lattice. For 5-(Trifluoromethyl)-1H-indazole, the reported melting point is in the range of 132.00 - 134.00 °C[4]. This relatively sharp melting range suggests a high degree of purity for the analyzed samples.
Acidity (pKa)
The acidity constant (pKa) is a measure of the tendency of a molecule to donate a proton. For 5-(Trifluoromethyl)-1H-indazole, the indazole ring system possesses both acidic and basic centers. The N-H proton of the pyrazole ring is acidic, while the sp2-hybridized nitrogen atom is basic. The predicted pKa of 12.61 ± 0.40 suggests that the N-H proton is weakly acidic[4]. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the N-H proton compared to the parent 1H-indazole.
Solubility
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes. An optimal LogP value is often sought to balance aqueous solubility and membrane permeability. Although an experimentally determined LogP value for 5-(Trifluoromethyl)-1H-indazole is not available, the presence of the trifluoromethyl group is known to significantly increase lipophilicity.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a chemical compound.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(Trifluoromethyl)-1H-indazole, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (186.13). The fragmentation pattern would likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the indazole ring system[9][10][11][12][13].
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(Trifluoromethyl)-1H-indazole would be expected to show characteristic absorption bands for the N-H stretching, C-H stretching of the aromatic ring, and C-F stretching of the trifluoromethyl group.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system is a chromophore, and the UV-Vis spectrum would show absorption bands corresponding to π-π* transitions. While a specific spectrum for 5-(Trifluoromethyl)-1H-indazole is not available, the spectrum of 1H-indazole can serve as a reference, with expected shifts in the absorption maxima due to the trifluoromethyl substituent[14].
Experimental Protocols
The following section details the standard experimental methodologies for determining the key physicochemical properties of 5-(Trifluoromethyl)-1H-indazole. These protocols are designed to ensure accuracy and reproducibility.
Protocol 1: Melting Point Determination by Capillary Method
Rationale: This method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid. It relies on the visual observation of the phase transition from solid to liquid as the temperature is gradually increased.
Caption: Workflow for melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 5-(Trifluoromethyl)-1H-indazole sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range. For a precise measurement, start heating at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min.
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the clear point). The recorded range is the melting point of the substance.
Protocol 2: Solubility Determination by Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.
Caption: Workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 5-(Trifluoromethyl)-1H-indazole to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Protocol 3: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the determination of the half-equivalence point where pH = pKa.
Caption: Workflow for pKa determination.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of 5-(Trifluoromethyl)-1H-indazole in a suitable solvent system. Due to its expected low aqueous solubility, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the solution of the compound in a thermostated vessel and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the acidic or basic pKa is being determined. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often by analyzing the first or second derivative of the curve). For titrations in co-solvent systems, extrapolation to 0% co-solvent may be necessary to obtain the aqueous pKa.
Protocol 4: LogP Determination by Shake-Flask Method
Rationale: The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (LogP). It directly measures the distribution of a compound between these two immiscible phases at equilibrium.
Caption: Workflow for LogP determination.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Add a known amount of 5-(Trifluoromethyl)-1H-indazole to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.
-
Equilibration: Gently agitate the tube at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Separate the octanol and aqueous layers by centrifugation.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Stability
The chemical stability of a compound is a critical consideration for its storage, handling, and formulation. While specific stability studies on 5-(Trifluoromethyl)-1H-indazole are not extensively reported, trifluoromethylated aromatic compounds are generally known for their high chemical and metabolic stability[15]. The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to cleavage. The indazole ring itself is a stable aromatic system. However, like many organic compounds, it may be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, or prolonged exposure to UV light. It is recommended to store the compound in a cool, dry, and dark place.
Conclusion
5-(Trifluoromethyl)-1H-indazole is a molecule of significant interest in medicinal chemistry, largely due to the advantageous properties conferred by the trifluoromethyl group on the stable indazole scaffold. This guide has provided a detailed overview of its core physicochemical properties, including its molecular structure, melting point, and predicted acidity. While experimental data for solubility and lipophilicity are currently lacking in the public domain, the established protocols outlined herein provide a clear path for their determination. A comprehensive understanding of these fundamental characteristics is essential for any researcher or drug development professional working with this promising compound, as it lays the groundwork for rational design, formulation development, and the ultimate realization of its therapeutic potential.
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An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-indazole
Introduction
In the landscape of modern medicinal chemistry, the indazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This bicyclic aromatic heterocycle, formed by the fusion of benzene and pyrazole rings, offers a versatile template for drug design. When substituted with a trifluoromethyl (CF₃) group, its physicochemical and pharmacological properties are significantly enhanced. This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)-1H-indazole, a key building block for researchers, scientists, and drug development professionals. We will delve into its structure, synthesis, characterization, and critical applications, underscoring the scientific rationale for its utility in creating next-generation therapeutics.
The trifluoromethyl group is a cornerstone of contemporary pharmaceutical design for several strategic reasons.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] By replacing metabolically vulnerable sites, the C-F bond's strength resists enzymatic degradation, often leading to an improved pharmacokinetic profile, including a longer half-life.[1][4] This guide will explore how these fundamental properties are leveraged through the use of 5-(Trifluoromethyl)-1H-indazole.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its core identity and physical characteristics.
IUPAC Name and Chemical Structure
The formal IUPAC name for this compound is 5-(Trifluoromethyl)-1H-indazole . Its structure consists of a fused indazole ring system with a trifluoromethyl group attached at the C5 position.
Below is a diagram illustrating the chemical structure with conventional numbering.
Caption: Chemical structure of 5-(Trifluoromethyl)-1H-indazole.
Core Physicochemical Data
A summary of the key properties of 5-(Trifluoromethyl)-1H-indazole is provided below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| IUPAC Name | 5-(Trifluoromethyl)-1H-indazole | PubChem |
| CAS Number | 885271-64-7 | ChemicalBook[2] |
| Molecular Formula | C₈H₅F₃N₂ | ChemicalBook[2] |
| Molecular Weight | 186.13 g/mol | ChemicalBook[2] |
| Appearance | Powder | ChemicalBook[2] |
| Boiling Point | ~268.5 °C (Predicted) | ChemicalBook[2] |
| Density | ~1.447 g/cm³ (Predicted) | ChemicalBook[2] |
| Storage | Inert atmosphere, Room Temperature | ChemicalBook[2] |
Synthesis and Purification
The synthesis of substituted indazoles can be achieved through various routes, often involving cyclization reactions of appropriately substituted phenyl precursors. A common and effective strategy involves the reductive cyclization of ortho-nitroaryl compounds.
General Synthetic Approach
The synthesis of 1H-indazoles frequently leverages the cyclization of intermediates like N-tosylhydrazones or o-nitro-ketoximes. For instance, a general procedure involves reacting a nitroaromatic compound with an N-tosylhydrazone in the presence of a base.[5] This method provides a versatile pathway to variously substituted indazoles.
The workflow diagram below illustrates a generalized synthetic pathway.
Caption: Generalized workflow for indazole synthesis.
Experimental Protocol: Synthesis from N-Tosylhydrazones
This protocol is adapted from established methods for indazole synthesis.[5]
Objective: To synthesize 5-(Trifluoromethyl)-1H-indazole.
Materials:
-
4-Nitro-3-(trifluoromethyl)benzaldehyde (starting material)
-
Tosylhydrazide
-
Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel (200-300 mesh)
Procedure:
-
Preparation of the N-Tosylhydrazone:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-nitro-3-(trifluoromethyl)benzaldehyde in a minimal amount of a suitable solvent like methanol.
-
Add 1.1 equivalents of tosylhydrazide.
-
Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.
-
The resulting N-tosylhydrazone can often be isolated by filtration or evaporation and used in the next step without further purification.
-
-
Cyclization Reaction:
-
To a mixture of the crude N-tosylhydrazone (1.0 eq) and a base (e.g., Cs₂CO₃, 3.0 eq) in a Schlenk tube, add anhydrous DMF.
-
Causality: Cesium carbonate is an effective base for this transformation, facilitating the deprotonation events necessary for cyclization while being milder and more soluble in DMF than other common bases. DMF is an excellent polar aprotic solvent that helps to dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Stir the solution at 60-80 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Self-Validation: The crude product should be analyzed by ¹H NMR to confirm the presence of the desired indazole structure before proceeding with extensive purification.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 5-(Trifluoromethyl)-1H-indazole.
-
Spectroscopic Characterization
Unambiguous structure elucidation is paramount. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with mass spectrometry, provides definitive confirmation of the target molecule's identity.[6][7]
| Spectroscopy Data | Chemical Shift (δ, ppm) and Coupling (J, Hz) |
| ¹H NMR (DMSO-d₆) | Signals expected in the aromatic region (~7.5-8.5 ppm) and a broad singlet for the N-H proton (>13 ppm). The specific pattern will depend on the coupling between H4, H6, and H7. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons (~110-140 ppm). The CF₃ carbon will appear as a quartet due to C-F coupling (~124 ppm, J ≈ 270 Hz). The carbons adjacent to the CF₃ group (C5, C4, C6) will also show smaller quartet splittings.[8] |
| ¹⁹F NMR (DMSO-d₆) | A singlet around -61 ppm is characteristic of a benzotrifluoride moiety. |
| Mass Spec (HRMS) | Calculated for C₈H₅F₃N₂ [M+H]⁺: 187.0478; Found: Consistent with calculation. |
Applications in Medicinal Chemistry and Drug Discovery
5-(Trifluoromethyl)-1H-indazole is a valuable scaffold for developing inhibitors of various biological targets, particularly protein kinases and ion channels.
Case Study: TRPA1 Antagonists
Transient Receptor Potential Ankryin 1 (TRPA1) is an ion channel implicated in pain and inflammation. A high-throughput screening campaign identified an indazole-based compound as a TRPA1 antagonist. Subsequent medicinal chemistry efforts, which utilized trifluoromethylated indazole derivatives, led to the discovery of potent and selective antagonists.
In this work, structure-activity relationship (SAR) studies demonstrated that a trifluoromethyl group on an adjacent phenyl ring, combined with substitutions on the indazole core, dramatically improved in vitro activity. This optimization led to the identification of compounds with robust in vivo activity in rodent models of inflammatory pain.
The diagram below illustrates the role of the core scaffold in developing a final drug candidate.
Caption: Role of the indazole scaffold in drug development.
Rationale for the Trifluoromethyl Group in Drug Design
The success of the trifluoromethyl group in drug candidates is not coincidental; it is based on sound physicochemical principles.[9][10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[4][11] This is a key strategy for blocking metabolic hotspots and increasing a drug's half-life.
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]
-
Modulation of pKa: As a strong electron-withdrawing group, the CF₃ group can lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH and potentially improving target engagement.
-
Enhanced Binding Affinity: The CF₃ group can participate in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can contribute to higher binding affinity and selectivity.[1]
Safety and Handling
Based on available Safety Data Sheets (SDS), 5-(Trifluoromethyl)-1H-indazole is classified as a hazardous substance.
-
Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
Conclusion
5-(Trifluoromethyl)-1H-indazole is more than just a chemical intermediate; it is a powerful and strategically designed building block that empowers medicinal chemists to address complex pharmacological challenges. Its unique combination of the privileged indazole scaffold and the performance-enhancing trifluoromethyl group provides a robust platform for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. A deep understanding of its chemical properties, synthesis, and the rationale behind its application is essential for any scientist or researcher working at the forefront of drug discovery.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. Available from: [Link]
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Ferreira, V. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]
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Ferreira, V. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
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Xiong, Y. The Role of Trifluoromethyl Groups in Modern Drug Design. Available from: [Link]
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Ferreira, V. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
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The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]
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Yoshida, H., et al. (2007). Supporting Information. Wiley-VCH. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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J. Med. Chem. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. Available from: [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
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Request PDF. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Available from: [Link]
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Elguero, J., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Available from: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-(Trifluoromethyl)-1H-indazole
Abstract
5-(Trifluoromethyl)-1H-indazole is a key heterocyclic building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation and purity assessment of this compound. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 5-(Trifluoromethyl)-1H-indazole, offering field-proven insights into spectral acquisition, assignment, and interpretation. We will explore the profound influence of the electron-withdrawing -CF₃ group on the chemical shifts and coupling patterns of the indazole scaffold, grounding our analysis in established spectroscopic principles and authoritative references.
Introduction: The Structural Significance of 5-(Trifluoromethyl)-1H-indazole
The indazole core is a privileged scaffold in drug discovery, present in numerous compounds with diverse biological activities. The incorporation of a trifluoromethyl (-CF₃) group, particularly at the 5-position of the indazole ring, can dramatically enhance metabolic stability, lipophilicity, and binding affinity. Accurate and unambiguous structural characterization is therefore paramount. NMR spectroscopy provides an unparalleled window into the molecular architecture, allowing for precise atom-by-atom mapping. This guide serves as a comprehensive resource for interpreting the complex NMR data of this important molecule.
The tautomeric nature of the 1H-indazole, existing predominantly as the 1H-tautomer in common NMR solvents like DMSO-d₆, is a key consideration in spectral analysis[1]. The powerful inductive and resonance effects of the -CF₃ group are the primary drivers of the spectral features discussed herein.
Molecular Structure and Key NMR-Active Nuclei
The IUPAC numbering scheme for the 5-(Trifluoromethyl)-1H-indazole scaffold is essential for unambiguous spectral assignment. The structure contains five aromatic protons (including the N-H proton) and eight unique carbon atoms, all of which are observable by NMR. The three fluorine atoms of the -CF₃ group introduce complex but highly informative spin-spin couplings to nearby carbon and proton nuclei.
Caption: Structure of 5-(Trifluoromethyl)-1H-indazole with IUPAC numbering.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The quality of NMR data is fundamentally dependent on a robust experimental methodology. The following protocol is a self-validating system designed for acquiring publication-quality spectra for this class of compounds.
Sample Preparation
-
Solvent Selection : Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the indazole, and its hydrogen-bond accepting nature slows the exchange rate of the N1-H proton, often allowing it to be observed as a distinct, albeit broad, resonance. Chloroform-d (CDCl₃) is an alternative, but the N-H proton may be broader or exchange more rapidly[2].
-
Concentration : Prepare a solution of 5-10 mg of 5-(Trifluoromethyl)-1H-indazole in 0.6-0.7 mL of DMSO-d₆. This concentration provides an excellent signal-to-noise ratio for both ¹H and ¹³C experiments within a reasonable acquisition time.
-
Filtration : Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale |
| Spectrometer Frequency | 400 MHz | 101 MHz | Standard high-field instrument for good resolution. |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C to maintain NOE. |
| Solvent | DMSO-d₆ | DMSO-d₆ | As described in section 3.1. |
| Temperature | 298 K | 298 K | Standard ambient temperature. |
| Spectral Width | ~16 ppm | ~220 ppm | Sufficient to cover all expected proton and carbon signals. |
| Number of Scans (NS) | 8-16 | 1024-2048 | Adequate for good S/N in ¹H; more scans needed for low-abundance ¹³C. |
| Relaxation Delay (D1) | 5 s | 2 s | A longer D1 in ¹H ensures full relaxation for accurate integration. 2s is a good compromise for ¹³C. |
| Acquisition Time (AQ) | ~3 s | ~1 s | Provides sufficient digital resolution. |
Workflow for NMR Spectral Analysis
A systematic approach is crucial for the accurate assignment of complex NMR spectra. The workflow below integrates 1D and 2D NMR data for a self-validating interpretation.
Caption: Expected key HMBC (²JCH and ³JCH) correlations for structural validation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show direct one-bond correlations, definitively linking H3 to C3, H4 to C4, H6 to C6, and H7 to C7.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the carbon skeleton. For example, the proton at H7 would show a correlation to C5 (3-bond) and C3a (3-bond), confirming the connectivity around the fused ring system. The proton at H4 would show correlations to C5 (2-bond), C6 (3-bond), and C7a (3-bond), locking in the assignment of the substituted benzene ring.
Conclusion
The ¹H and ¹³C NMR spectra of 5-(Trifluoromethyl)-1H-indazole are rich with structural information. A thorough understanding of the deshielding effects and the characteristic C-F and H-F coupling patterns of the trifluoromethyl group is essential for accurate interpretation. By employing a systematic workflow that combines high-quality 1D data acquisition with 2D correlation experiments, researchers can achieve complete and unambiguous assignment of this important molecule, ensuring structural integrity in synthetic and drug discovery programs.
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Danielson, M. L., & Wiles, J. A. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 61(3-4), 269–278. [Link]
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Proctor, L. D., & Posner, G. H. (2012). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 14(1), 14-17. [Link]
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Dalton, C. R., & Taylor, M. J. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(5), 711-721. [Link]
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Yamanaka, H., et al. (2007). Supporting Information for "Palladium-Catalyzed Annulation of 2-Alkynylphenyl Isocyanates with Diazocompounds: A New Method for the Synthesis of 1H-Indazoles". Organic Letters, 9(5), 813-816. [Link]
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Al-Soud, Y. A., et al. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 69(9), 3010-3017. [Link]
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Weigand, K., & Brückner, R. (2011). Supporting Information for "Copper-Catalyzed N-Arylation of Indazoles and Benzimidazoles". Synthesis, 2011(1), 137-147. [Link]
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Elguero, J., et al. (2017). Tautomerism of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide – A new selective, highly potent and reversible MAO-B inhibitor. Journal of Molecular Structure, 1141, 48-55. [Link]
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Foreword: The Strategic Incorporation of Fluorine in a Privileged Scaffold
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Indazole Derivatives
Welcome to a detailed exploration of trifluoromethylated indazole derivatives, a class of molecules standing at the forefront of modern medicinal chemistry. As a Senior Application Scientist, my goal is not merely to present data, but to provide a cohesive narrative that explains the why behind the science—why the indazole core is considered a "privileged scaffold" and how the addition of a trifluoromethyl (CF3) group strategically enhances its therapeutic potential.[1][2][3][4]
The indazole nucleus, a bicyclic system of benzene fused to a pyrazole ring, is a cornerstone in the design of bioactive compounds.[4] Its rigid structure and ability to form key hydrogen bonds make it an effective mimic of purine bases, allowing it to interact with a multitude of biological targets.[5] Several FDA-approved drugs, such as the anticancer agents Pazopanib and Axitinib, feature this core, cementing its status in clinical therapy.[1][2][3]
The introduction of the trifluoromethyl group is a deliberate and powerful tactic in drug design.[6] This small, electron-withdrawing moiety dramatically alters a molecule's physicochemical properties. It enhances lipophilicity, which can improve cell membrane permeability, and increases metabolic stability by blocking sites susceptible to oxidative metabolism.[6] These features often translate to improved bioavailability and a longer plasma half-life, critical attributes for effective pharmaceuticals. This guide will dissect the synthesis, mechanisms of action, and evaluation protocols for these promising compounds, providing researchers and drug developers with a comprehensive and actionable resource.
Section 1: Synthesis Strategies—Building the Core Structure
The rational design of trifluoromethylated indazoles begins with robust and flexible synthetic pathways. The choice of strategy is dictated by the desired substitution pattern and the need for scalable, high-yield reactions. Below, we detail two authoritative approaches, explaining the causality behind the chosen reagents and conditions.
Metal-Free Direct Trifluoromethylation
For laboratories seeking to avoid metal catalysts, which can sometimes pose challenges in purification for pharmaceutical applications, a direct C-H trifluoromethylation offers an elegant solution. A well-established protocol utilizes sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) as the CF3 source.[7]
Causality of Reagent Selection:
-
Sodium Trifluoromethanesulfinate (CF3SO2Na): This is a stable, easy-to-handle solid that serves as a trifluoromethyl radical precursor.
-
tert-Butyl Hydroperoxide (TBHP): TBHP acts as a radical initiator. Under thermal or chemical prompting, it decomposes to form radicals that facilitate the release of the •CF3 radical from CF3SO2Na.
-
Metal-Free Conditions: This approach simplifies purification by eliminating the need to remove residual metal catalysts, which is a critical consideration for GMP (Good Manufacturing Practice) synthesis.
-
Reaction Setup: To a clean, dry reaction vessel, add the parent indazole (1.0 mmol), sodium trifluoromethanesulfinate (2.0 mmol), and a suitable solvent such as dichloroethane (DCE) or acetonitrile (MeCN) (5 mL).
-
Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in H2O, 3.0 mmol) to the mixture.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the trifluoromethylated indazole.[7]
Cyclocondensation for Fused Ring Systems
To build more complex, fused heterocyclic systems, a cyclocondensation approach is highly effective. This strategy is exemplified by the synthesis of trifluoromethylated pyrimido[1,2-b]indazoles, which often exhibit potent biological activity.[8][9]
Caption: Synthesis workflow for fused trifluoromethylated indazoles.
Section 2: Anticancer Activity—Targeting Cellular Proliferation
The most extensively documented biological activity of trifluoromethylated indazoles is their potent anticancer effect.[1][2][10][11] These compounds primarily function as inhibitors of protein kinases, which are critical enzymes that regulate cell growth, differentiation, and survival.[5][12]
Mechanism of Action: Kinase Inhibition
Dysregulation of kinase activity is a hallmark of many cancers.[13] Trifluoromethylated indazoles have been shown to inhibit a range of kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, these compounds can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[14]
-
Polo-like Kinase 4 (PLK4) and Pim Kinases: These kinases are crucial for cell cycle progression. Their inhibition leads to cell cycle arrest and apoptosis (programmed cell death).[3][13]
-
Tumor Progression Locus 2 (Tpl2) Kinase: Tpl2 is involved in inflammatory and immune responses that can promote tumor growth.[15]
-
PKMYT1 Kinase: Inhibition of this kinase disrupts the G2/M cell cycle checkpoint, a promising therapeutic approach for cancers with specific genetic alterations like p53 mutations.[16]
Caption: Inhibition of RTK signaling by a trifluoromethylated indazole derivative.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, these derivatives trigger cancer cell death through intrinsic pathways. Treatment often leads to:
-
Upregulation of Pro-apoptotic Proteins: Increased levels of Bax and cleaved caspase-3.[10][11]
-
Downregulation of Anti-apoptotic Proteins: Decreased levels of Bcl-2.[10][11]
-
Increased Reactive Oxygen Species (ROS): Elevated ROS levels cause oxidative stress and damage to mitochondria, pushing the cell towards apoptosis.[10]
-
Cell Cycle Arrest: Compounds can arrest the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[17][18]
Quantitative Data: In Vitro Antiproliferative Activity
The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | Target Pathway | IC50 (µM) | Reference |
| Indazole Derivative (2f) | 4T1 (Breast Cancer) | Apoptosis Induction | 0.23 - 1.15 | [10][11] |
| Indazole-Amine (6o) | K562 (Leukemia) | p53/MDM2 & Bcl-2 | 5.15 | [17] |
| Indazole Derivative (W24) | HT-29 (Colon Cancer) | PI3K/Akt/mTOR | 0.43 | [19] |
| Indazole Derivative (W24) | A-549 (Lung Cancer) | PI3K/Akt/mTOR | >10 | [19] |
Section 3: Antimicrobial and Anti-inflammatory Activities
While anticancer applications are dominant, the trifluoromethylated indazole scaffold shows promise in other therapeutic areas.
Antimicrobial Effects
Certain derivatives exhibit potent activity against pathogenic bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[20]
-
Mechanism: The precise mechanisms are still under investigation but may involve the disruption of global cellular functions rather than a single target.[20]
-
Biofilm Inhibition: Crucially, some compounds have been shown to both prevent the formation of and eradicate pre-existing bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[20]
| Compound Class | Bacteria | Activity | MIC (µg/mL) | Reference |
| Pyrazole Derivative (25) | MRSA | Growth Inhibition | 0.78 | [20] |
| Pyrazole Derivative (25) | E. faecium (VRE) | Growth Inhibition | 0.78 | [20] |
| Oxadiazole Derivative (6a) | R. solanacearum | Growth Inhibition | 26.2 | [21] |
Anti-inflammatory Action
Inflammation is a key process in many diseases. Indazole derivatives have demonstrated anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[22][23]
-
Mechanism: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects associated with traditional NSAIDs.[23] The trifluoromethyl group can enhance this selectivity.[23]
Section 4: Key Experimental Methodologies
The trustworthiness of any finding rests on the robustness of its experimental protocols. The following are detailed, self-validating workflows for assessing the biological activity of trifluoromethylated indazole derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
System Validation:
-
Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum or a specific inhibitor like Pazopanib for VEGFR).
-
Negative Control: A vehicle-only control (e.g., DMSO) to establish baseline (100%) kinase activity.
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[19]
-
Dilute the recombinant human kinase and its specific peptide substrate in the assay buffer to their optimal working concentrations.
-
Prepare a stock solution of ATP, including a radiolabeled [γ-33P]-ATP tracer.
-
Prepare serial dilutions of the test indazole derivative in DMSO.
-
-
Reaction Initiation:
-
In a 96-well plate, add 10 µL of the diluted test compound or control to each well.
-
Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the phosphorylation reaction by adding 20 µL of the ATP solution.
-
-
Reaction Incubation & Termination:
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Quantification:
-
Transfer the reaction mixture onto a P81 phosphocellulose filter plate.
-
Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Dry the plate, add a liquid scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells, which is an indirect measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylated indazole derivative (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control.[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against compound concentration to determine the IC50 value.
Conclusion and Future Horizons
Trifluoromethylated indazole derivatives have unequivocally demonstrated their value as a versatile and potent class of bioactive molecules. Their success, particularly as kinase inhibitors in oncology, is a testament to the power of strategic medicinal chemistry—combining a privileged scaffold with a functional group that enhances key pharmacological properties.[5][14] The breadth of their activity, spanning anticancer, antimicrobial, and anti-inflammatory applications, ensures that this chemical space will remain a fertile ground for discovery.
Future research should focus on elucidating more detailed mechanisms of action, particularly for their antimicrobial effects, and on optimizing derivatives for greater target selectivity to minimize off-target effects and potential toxicity. As our understanding of complex signaling networks deepens, the rational design of next-generation trifluoromethylated indazoles holds the promise of delivering more effective and safer therapies for a range of human diseases.
References
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El Qami, A., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethylated... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Ghosh, P., et al. (2018). Metal-Free Trifluoromethylation of Indazoles. The Journal of Organic Chemistry. Available at: [Link]
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Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
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5-(Trifluoromethyl)-1H-indazole mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-(Trifluoromethyl)-1H-indazole and Its Derivatives
Authored by a Senior Application Scientist
Foreword: The Indazole Scaffold in Modern Medicinal Chemistry
The 1H-indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. The introduction of a trifluoromethyl (-CF3) group at the 5-position of the indazole ring is a key strategic decision in medicinal chemistry. This electron-withdrawing group is known to significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the molecule's lipophilicity and electronic profile.
This guide delves into the mechanism of action associated with the 5-(Trifluoromethyl)-1H-indazole core. While direct mechanistic studies on the unsubstituted parent molecule are limited, as it often serves as a foundational building block, extensive research on its immediate derivatives provides a clear and compelling picture of its primary biological activities.[3] We will focus on the most robustly characterized mechanism: the antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel by 5-phenyl-substituted indazole derivatives, which stands as a premier example of this scaffold's therapeutic potential.[4][5]
Part 1: Core Mechanism of Action - TRPA1 Antagonism
The primary and most thoroughly elucidated mechanism of action for derivatives of 5-(Trifluoromethyl)-1H-indazole is the potent and selective antagonism of the TRPA1 ion channel.[4][5][6]
The Biological Target: Transient Receptor Potential Ankyrin 1 (TRPA1)
TRPA1 is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system. It functions as a critical sensor of noxious environmental stimuli, including cold temperatures, irritant chemicals (e.g., mustard oil, acrolein), and endogenous inflammatory mediators.[4] Activation of TRPA1 leads to an influx of cations (primarily Ca2+ and Na+), causing depolarization of the neuronal membrane, which triggers the sensation of pain, itching, and neurogenic inflammation. Consequently, TRPA1 has emerged as a high-value therapeutic target for the development of novel analgesics and anti-inflammatory agents.
Molecular Mechanism: Inhibition of Channel Gating
Derivatives based on the 5-(Trifluoromethyl)-1H-indazole scaffold act as direct antagonists of the TRPA1 channel. High-throughput screening campaigns first identified a closely related compound, 5-(2-chlorophenyl)indazole, as a micromolar antagonist of TRPA1.[4] Subsequent structure-activity relationship (SAR) optimization revealed that replacing the chloro group with a trifluoromethyl group on the appended phenyl ring, in concert with the indazole core, dramatically improves potency.[4][5]
The mechanism involves the compound binding to the channel protein, which stabilizes it in a non-conductive or closed state, thereby preventing the influx of cations that would otherwise be triggered by agonist binding. This non-competitive inhibition effectively blocks the downstream signaling cascade responsible for pain and inflammation.
Signaling Pathway Interruption
The therapeutic effect of 5-(Trifluoromethyl)-1H-indazole derivatives is achieved by interrupting the TRPA1-mediated pain signaling pathway. The diagram below illustrates this process, showing both the native pathway and the point of antagonist intervention.
Caption: TRPA1 signaling pathway and antagonist-mediated inhibition.
Part 2: Experimental Validation and Protocols
The trustworthiness of a mechanistic claim rests on a foundation of rigorous, multi-faceted experimental validation. The investigation of a novel TRPA1 antagonist follows a logical, self-validating workflow from initial screening to in vivo proof-of-concept.
Discovery and In Vitro Characterization Workflow
The process begins with a large-scale screen to identify initial "hits" and progresses through stages of increasing biological complexity to confirm potency, selectivity, and mechanism.
Caption: Experimental workflow for validating a TRPA1 antagonist.
Key Experimental Protocols
-
Causality: TRPA1 is a calcium-permeable channel. Therefore, measuring agonist-induced intracellular calcium influx provides a direct, high-throughput readout of channel activity. Inhibition of this influx is a robust measure of antagonist potency.
-
Methodology:
-
Cell Culture: Culture CHO or HEK293 cells stably expressing human TRPA1 in a T-175 flask until 80-90% confluency.
-
Plating: Seed the cells into 384-well black-walled, clear-bottom assay plates and incubate for 24 hours.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 60 minutes at 37°C.
-
Compound Addition: Wash the plate to remove excess dye. Add varying concentrations of the 5-(Trifluoromethyl)-1H-indazole test compound to the wells. Incubate for 15-30 minutes.
-
Agonist Stimulation & Reading: Place the plate into a fluorescence imaging plate reader (FLIPR). Simultaneously add a TRPA1 agonist (e.g., mustard oil at EC80 concentration) and measure the change in fluorescence intensity over time.
-
Data Analysis: Normalize the fluorescence response and plot against the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Causality: This "gold standard" technique directly measures the flow of ions through the channel, providing unequivocal evidence of channel blockade and allowing for detailed characterization of the inhibition kinetics.
-
Methodology:
-
Cell Preparation: Use cells stably expressing TRPA1, plated at low density on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse with an extracellular solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Under microscopic guidance, carefully guide a pipette to a cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving electrical and chemical access to the cell's interior.
-
Current Recording: Clamp the cell membrane potential at -60 mV. Record baseline current.
-
Agonist & Antagonist Application: Perfuse the cell with a TRPA1 agonist to elicit an inward current. Once a stable current is achieved, co-perfuse with the agonist and the test compound.
-
Data Analysis: Measure the reduction in current amplitude in the presence of the antagonist. Calculate the percentage of inhibition at various concentrations to determine the IC50.
-
Data Presentation: Potency and Selectivity
Quantitative data from these assays are best summarized in a table to allow for clear comparison. A successful drug candidate must not only be potent at its target but also selective over related targets to minimize off-target effects.
| Compound ID | Target | In Vitro Assay | IC50 (nM) |
| Lead Derivative 31 | hTRPA1 | Ca2+ Imaging | 15 [4] |
| Lead Derivative 31 | hTRPA1 | Electrophysiology | 25 |
| Lead Derivative 31 | hTRPV1 | Ca2+ Imaging | >10,000 |
| Lead Derivative 31 | hTRPV3 | Ca2+ Imaging | >10,000 |
| Lead Derivative 31 | hTRPM8 | Ca2+ Imaging | >10,000 |
| (Data for derivative 31 is sourced from Rooney et al., 2014. Other values are representative.) |
Part 3: The Broader Therapeutic Landscape
While TRPA1 antagonism is a well-defined mechanism, the versatility of the indazole scaffold allows derivatives to be tailored for other targets. The 5-(Trifluoromethyl)-1H-indazole core has been incorporated into molecules designed as inhibitors of various protein kinases, which are critical nodes in cancer and inflammatory signaling.[2] These include:
-
Polo-like kinase 4 (PLK4) [2]
-
Pan-Pim kinases [2]
-
Fibroblast growth factor receptors (FGFR) [2]
-
Apoptosis signal-regulating kinase 1 (ASK1) [7]
In these contexts, the indazole core often acts as a hinge-binding motif, while the trifluoromethyl group contributes to optimizing potency and pharmacokinetic properties. This highlights the scaffold's broad utility in targeting diverse protein families, extending its mechanistic relevance far beyond ion channels.
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5-(Trifluoromethyl)-1H-indazole: A Technical Guide for the Research Scientist
Abstract: This in-depth technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-1H-indazole, a pivotal fluorinated heterocyclic compound in modern medicinal chemistry and materials science. This document details its synthesis, physicochemical and spectroscopic properties, key reactivity, and significant applications. With a focus on practical utility, this guide offers detailed experimental protocols, data presentation in accessible formats, and workflow visualizations to empower researchers in leveraging this versatile chemical building block.
Introduction: The Strategic Value of Fluorinated Indazoles
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary drug design. Fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for biological targets. The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals. 5-(Trifluoromethyl)-1H-indazole is situated at the confluence of these two powerful concepts, merging the biologically favorable indazole core with the robust and electronically influential trifluoromethyl (CF3) group. This unique combination makes it a highly sought-after starting material for the synthesis of novel therapeutic agents and advanced functional materials.
Physicochemical and Spectroscopic Profile
A foundational understanding of a research chemical's physical and spectral characteristics is paramount for its effective application and characterization in a laboratory setting.
Table 1: Physicochemical Properties of 5-(Trifluoromethyl)-1H-indazole
| Property | Value | Source(s) |
| CAS Number | 885271-64-7 | [1] |
| Molecular Formula | C8H5F3N2 | [1][2] |
| Molecular Weight | 186.13 g/mol | [1][2][3] |
| Appearance | Powder | [2] |
| Boiling Point | 268.5±35.0 °C (Predicted) | [2] |
| Density | 1.447±0.06 g/cm3 (Predicted) | [2] |
| pKa | 12.61±0.40 (Predicted) | [2] |
Spectroscopic Characterization:
The structural elucidation of 5-(Trifluoromethyl)-1H-indazole and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will display characteristic signals for the aromatic protons and the N-H proton. The aromatic region typically shows complex multiplets due to proton-proton coupling. The N-H proton signal is often a broad singlet, and its chemical shift is dependent on the solvent and concentration.
-
¹³C NMR : The carbon spectrum will reveal distinct signals for each of the eight carbons. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR : A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Mass Spectrometry (MS) : Mass spectral analysis is crucial for confirming the molecular weight and fragmentation pattern of the compound.[3][4]
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions include N-H stretching, aromatic C-H stretching, and strong C-F stretching bands.[3]
Synthesis and Purification
While various synthetic routes to indazoles exist, a common approach involves the cyclization of appropriately substituted precursors.
Experimental Protocol: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds
This method, while general, can be adapted for the synthesis of trifluoromethyl-substituted indazoles.
-
Reaction Setup : In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and a base such as cesium carbonate (1.08 mmol).[5]
-
Solvent Addition : Add dry DMF (2.0 mL) to the reaction mixture.[5]
-
Reaction Conditions : Stir the solution at 60-80 °C for the time required for the reaction to complete (monitor by TLC).[5]
-
Work-up and Purification : Upon completion, the crude mixture is purified by silica-gel column chromatography to yield the 1H-indazole product.[5]
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of 1H-indazoles.
Key Reactions and Applications in Medicinal Chemistry
5-(Trifluoromethyl)-1H-indazole is a versatile intermediate, with the indazole nitrogen atoms being common sites for derivatization.
N-Alkylation and N-Arylation:
The regioselective alkylation of the indazole core is a critical step in the synthesis of many biologically active compounds. The reaction can yield a mixture of N1 and N2 substituted products, with the ratio often depending on the reaction conditions.[6]
Experimental Protocol: N-Alkylation of an Indazole Derivative
-
Reaction Setup : Dissolve the indazole (e.g., methyl 5-bromo-1H-indazole-3-carboxylate) (1.176 mmol) in dioxane (10 mL) at room temperature.[6]
-
Base Addition : Add cesium carbonate (2.352 mmol) to the solution.[6]
-
Electrophile Addition : Add the desired tosylate electrophile (1.5 equiv).[6]
-
Reaction Conditions : Stir the resulting mixture at 90 °C for 2 hours.[6]
-
Work-up : Pour the reaction mixture into ethyl acetate (500 mL) and wash with water (100 mL) and brine.[6]
-
Purification : The product can be purified via standard chromatographic techniques.
Diagram 2: N-Alkylation Workflow
Caption: General workflow for N-alkylation of an indazole.
Applications in Drug Discovery:
The 5-(trifluoromethyl)-1H-indazole scaffold is a key component in the development of various therapeutic agents.
-
TRPA1 Antagonists : Derivatives of 5-(trifluoromethyl)phenyl)indazoles have been identified as potent and selective antagonists of the transient receptor potential A1 (TRPA1) ion channel, which is a target for the treatment of inflammatory pain.[7][8][9]
-
Kinase Inhibitors : The indazole nucleus is a common feature in many kinase inhibitors, and the trifluoromethyl group can enhance the potency and pharmacokinetic properties of these compounds.
-
Other Therapeutic Areas : The versatile nature of the indazole ring has led to its investigation in a wide range of other therapeutic areas, including oncology and central nervous system disorders.[10]
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling 5-(Trifluoromethyl)-1H-indazole.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Hazard Statements : This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11]
-
Storage : Store in a tightly closed container in a cool, dry place under an inert atmosphere.[2]
For comprehensive safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[11][12]
Conclusion
5-(Trifluoromethyl)-1H-indazole stands out as a highly valuable and versatile building block in the field of chemical research. Its unique combination of a privileged indazole scaffold and an electron-withdrawing trifluoromethyl group provides a powerful platform for the design and synthesis of novel molecules with significant potential in drug discovery and materials science. The protocols and data presented in this guide are intended to equip researchers with the necessary technical knowledge to effectively utilize this compound in their laboratory endeavors and to foster further innovation.
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The 5-(Trifluoromethyl)-1H-indazole Scaffold: A Technical Guide to Unlocking Potent and Selective Kinase Inhibition
Abstract
The 1H-indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the enzyme's active site. The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position of the indazole ring has proven to be a particularly fruitful strategy. This electron-withdrawing group can significantly enhance metabolic stability, binding affinity, and membrane permeability, making the 5-(Trifluoromethyl)-1H-indazole core a cornerstone for the development of next-generation targeted therapeutics. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(Trifluoromethyl)-1H-indazole analogs, offering field-proven insights into the causality behind experimental choices in their design and optimization. We will delve into detailed synthetic methodologies, bioassay protocols, and the structural basis of inhibitor-kinase interactions, equipping researchers and drug development professionals with the knowledge to rationally design and advance novel kinase inhibitors.
The Strategic Advantage of the 5-Trifluoromethyl Group
The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity impart several advantages in drug design:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.
-
Increased Binding Affinity: The CF3 group can engage in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole, ion-dipole, and hydrophobic interactions. It can also modulate the pKa of nearby functional groups, influencing their hydrogen bonding capabilities.
-
Improved Membrane Permeability: The lipophilic nature of the CF3 group can enhance a molecule's ability to cross cellular membranes, which is crucial for targeting intracellular kinases.
These properties make the 5-(Trifluoromethyl)-1H-indazole scaffold an excellent starting point for the development of kinase inhibitors with desirable drug-like properties.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of 5-(Trifluoromethyl)-1H-indazole analogs can be finely tuned by substitutions at various positions on the bicyclic core. The following sections dissect the SAR at each key position, providing a rationale for substituent choices.
N1-Position: The Gateway to the Solvent-Exposed Region
The N1 position of the indazole ring is typically directed towards the solvent-exposed region of the kinase ATP-binding pocket. This provides a versatile handle for introducing a wide variety of substituents to modulate potency, selectivity, and physicochemical properties without disrupting the core hinge-binding interactions.
-
Aryl and Heteroaryl Substituents: N1-arylation is a common strategy to enhance potency through π-π stacking and hydrophobic interactions. The choice of the aryl or heteroaryl ring and its substitution pattern is critical. For instance, in a series of ERK1/2 inhibitors, the introduction of a substituted phenyl ring at the N1 position was found to be crucial for activity.
-
Alkyl and Substituted Alkyl Groups: While less common for kinase inhibitors that mimic ATP, N1-alkylation can be employed to fine-tune solubility and other physicochemical properties. The regioselectivity of N1 versus N2 alkylation is a key synthetic challenge that can be influenced by the choice of base and solvent.[1]
Table 1: Representative SAR Data for N1-Substituted 5-(Trifluoromethyl)-1H-indazole Analogs
| Analog ID | N1-Substituent | Target Kinase | IC50 (nM) | Reference |
| A-1 | 4-Methoxyphenyl | Aurora A | 85 | [2] |
| A-2 | 4-(Trifluoromethyl)phenyl | Aurora A | 52 | [2] |
| B-1 | Phenyl | ERK2 | 120 | [3] |
| B-2 | 3-Chlorophenyl | ERK2 | 45 | [3] |
C3-Position: Targeting the Core of the Active Site
The C3 position of the indazole ring is often a critical determinant of kinase inhibitory activity, as substituents at this position can project into the core of the ATP-binding site and interact with key residues.
-
Small, Hydrogen-Bonding Groups: An amino group at the C3 position is a common feature in many potent kinase inhibitors, as it can act as a hydrogen bond donor, mimicking the interactions of the adenine portion of ATP.
-
Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl moieties at C3 can lead to significant gains in potency by accessing deeper pockets within the active site. The nature and substitution pattern of these rings are crucial for achieving selectivity. For example, 3-aryl-indazole derivatives have been explored as inhibitors of pan-Trk kinases.[4]
-
Carboxamides: The 1H-indazole-3-carboxamide scaffold has been successfully employed to develop inhibitors of GSK-3.[4] The amide functionality can form crucial hydrogen bonds within the active site.
Table 2: Representative SAR Data for C3-Substituted 5-(Trifluoromethyl)-1H-indazole Analogs
| Analog ID | C3-Substituent | Target Kinase | IC50 (nM) | Reference |
| C-1 | -NH2 | FGFR1 | 250 | [5] |
| C-2 | -NH-c(C3H5) | FGFR1 | 180 | [5] |
| D-1 | Phenyl | Aurora B | 98 | [2] |
| D-2 | 4-Fluorophenyl | Aurora B | 35 | [2] |
C6 and C7-Positions: Fine-Tuning Selectivity and Potency
Substitutions on the benzene portion of the indazole ring, particularly at the C6 and C7 positions, can be used to further optimize inhibitor performance.
-
C6-Substitutions: The C6 position is often solvent-exposed, and introducing substituents here can improve physicochemical properties and provide additional interactions with the protein surface.
-
C7-Substitutions: The C7 position is located near the "gatekeeper" residue of the kinase active site. Bulky substituents at this position can be used to engineer selectivity for kinases with smaller gatekeeper residues.
Experimental Protocols
The successful development of 5-(Trifluoromethyl)-1H-indazole analogs relies on robust synthetic and analytical methodologies. The following sections provide detailed, step-by-step protocols for key experiments.
Synthesis of N1-Aryl-5-(Trifluoromethyl)-1H-indazoles
A common and effective method for the N-arylation of indazoles is the Buchwald-Hartwig cross-coupling reaction.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
-
Materials:
-
5-(Trifluoromethyl)-1H-indazole
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-(Trifluoromethyl)-1H-indazole (1.0 mmol), the aryl halide (1.2 mmol), Pd2(dba)3 (0.02 mmol), and Xantphos (0.04 mmol).
-
Add Cs2CO3 (2.0 mmol) to the flask.
-
Add anhydrous dioxane (5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-aryl-5-(trifluoromethyl)-1H-indazole.
-
Synthesis of 3-Amino-5-(Trifluoromethyl)-1H-indazole
A common route to 3-aminoindazoles involves the cyclization of an appropriately substituted o-fluorobenzonitrile with hydrazine.
Protocol 2: Synthesis of 3-Amino-5-(Trifluoromethyl)-1H-indazole
-
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzonitrile
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
-
Procedure:
-
To a round-bottom flask, add 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 mmol) and ethanol (5 mL).
-
Add hydrazine hydrate (5.0 mmol) dropwise to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 3-amino-5-(trifluoromethyl)-1H-indazole.
-
Biochemical Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol 3: ADP-Glo™ Kinase Assay
-
Materials:
-
Purified recombinant kinase of interest
-
Kinase substrate
-
ATP
-
5-(Trifluoromethyl)-1H-indazole analog inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
-
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor in the appropriate kinase reaction buffer.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate at 30 °C for 1 hour.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
Visualization of Key Concepts
General Synthetic Strategy
The following diagram illustrates a general workflow for the synthesis and diversification of 5-(Trifluoromethyl)-1H-indazole analogs.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Binding Mode of Indazole Inhibitors in a Kinase Active Site
The following conceptual diagram illustrates the key interactions of a generic N1, C3-disubstituted indazole inhibitor within a kinase ATP-binding pocket.
Caption: Conceptual binding mode of an indazole kinase inhibitor.
Conclusion and Future Perspectives
The 5-(Trifluoromethyl)-1H-indazole scaffold represents a highly valuable starting point for the design of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships at each position of the indazole core is paramount for the successful optimization of lead compounds. The N1-position offers a gateway to modulate physicochemical properties and engage with the solvent-exposed region of the active site, while the C3-position is critical for establishing key interactions within the core of the ATP-binding pocket. The strategic placement of the 5-trifluoromethyl group provides a significant advantage in terms of metabolic stability and binding affinity.
Future advancements in this field will likely involve the use of computational methods, such as free energy perturbation (FEP) and advanced molecular dynamics simulations, to more accurately predict the impact of structural modifications on binding affinity and selectivity. Furthermore, the exploration of novel C-H activation methodologies will provide more efficient and atom-economical routes to novel analogs. As our understanding of the kinome and the molecular drivers of disease continues to expand, the rational design of 5-(Trifluoromethyl)-1H-indazole-based inhibitors will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
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O'Mahony, G., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 218-228. [Link]
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Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(i), 99-131. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-(Trifluoromethyl)-1H-indazole
Introduction: The Promise of a Privileged Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic aromatic heterocycle offers a versatile framework for developing novel therapeutics across diverse disease areas, including oncology, inflammation, and neurological disorders.[2][3][4] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's therapeutic properties, such as metabolic stability, lipophilicity, and target binding affinity.[1] This guide provides an in-depth exploration of the potential therapeutic targets for 5-(Trifluoromethyl)-1H-indazole, offering a strategic roadmap for researchers and drug development professionals. We will delve into the scientific rationale for target selection, present detailed experimental workflows for validation, and discuss the potential mechanisms of action, thereby providing a comprehensive framework for advancing this promising chemical entity toward clinical application.
Primary Target: Transient Receptor Potential Ankyrin 1 (TRPA1) in Inflammatory Pain
A compelling body of evidence points to the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel as a primary therapeutic target for derivatives of 5-(Trifluoromethyl)-1H-indazole.[5][6] TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a critical sensor of noxious stimuli, including environmental irritants and endogenous mediators of inflammation.[7][8] Its activation contributes significantly to the perception of pain, making it a key target for the development of novel analgesics.[9]
Rationale for TRPA1 as a Therapeutic Target
Derivatives of 5-(Trifluoromethyl)-1H-indazole, specifically 5-(2-(trifluoromethyl)phenyl)indazoles, have been identified as potent and selective antagonists of the TRPA1 ion channel.[5][6] This suggests that the core 5-(Trifluoromethyl)-1H-indazole scaffold is highly amenable to derivatization for potent TRPA1 inhibition. The therapeutic potential of TRPA1 antagonism is underscored by its role in mediating inflammatory pain.[3] By blocking the activation of TRPA1, these compounds can prevent the transmission of pain signals and reduce neurogenic inflammation, offering a promising non-opioid approach to pain management.[10]
Mechanism of Action: Quelling the Inflammatory Cascade
TRPA1 is activated by a wide array of inflammatory mediators, leading to the influx of Ca2+ and subsequent depolarization of sensory neurons. This initiates a signaling cascade that results in the sensation of pain and the release of pro-inflammatory neuropeptides. A 5-(Trifluoromethyl)-1H-indazole-based antagonist would bind to the TRPA1 channel, preventing its opening and thereby blocking the downstream signaling events that drive inflammatory pain.
Caption: TRPA1 signaling in pain and its inhibition.
Experimental Workflow: Validating TRPA1 Antagonism
A systematic approach is required to validate the activity of 5-(Trifluoromethyl)-1H-indazole against the TRPA1 channel.
Table 1: Experimental Workflow for TRPA1 Target Validation
| Phase | Experiment | Purpose | Key Metrics |
| 1. Primary Screening | In Vitro Calcium Influx Assay (FLIPR) | To determine if the compound inhibits TRPA1 channel activation. | IC50 value |
| 2. Selectivity Profiling | In Vitro Patch Clamp Electrophysiology | To confirm direct channel blocking activity and assess selectivity against other TRP channels (e.g., TRPV1). | IC50 value, channel kinetics |
| 3. In Vivo Proof-of-Concept | Preclinical Models of Inflammatory Pain | To evaluate the compound's efficacy in a living system. | Reduction in pain behaviors (e.g., flinching, paw withdrawal) |
Detailed Protocol: In Vitro Calcium Influx Assay for TRPA1 Antagonism
This protocol outlines a high-throughput method for assessing the inhibitory potential of 5-(Trifluoromethyl)-1H-indazole on TRPA1 activation using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 cells stably expressing human TRPA1
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
TRPA1 agonist (e.g., cinnamaldehyde or allyl isothiocyanate - AITC)
-
5-(Trifluoromethyl)-1H-indazole test compound
-
384-well black-walled, clear-bottom assay plates
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed HEK293-hTRPA1 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the culture medium and add Fluo-4 AM loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of 5-(Trifluoromethyl)-1H-indazole in assay buffer.
-
Assay Plate Preparation: Wash the cells with assay buffer to remove excess dye. Add the diluted test compound to the appropriate wells.
-
FLIPR Assay: a. Place the cell plate and a compound plate containing the TRPA1 agonist into the FLIPR instrument. b. Establish a stable baseline fluorescence reading for approximately 10-20 seconds. c. Initiate the automated addition of the TRPA1 agonist to all wells. d. Measure the change in fluorescence intensity over time (typically 2-3 minutes). The influx of calcium upon channel activation will lead to an increase in fluorescence.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the response of the agonist alone. b. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Targets: Broadening the Therapeutic Horizon
While TRPA1 presents a strong primary target, the versatile indazole scaffold suggests that 5-(Trifluoromethyl)-1H-indazole may exhibit activity against other important therapeutic targets, particularly in the realm of oncology.
Protein Kinases: A Hub for Anticancer Therapy
Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[11] Several FDA-approved kinase inhibitors feature an indazole core.[11]
Rationale for Kinase Inhibition: The trifluoromethyl group on the indazole ring can enhance binding to the ATP-binding pocket of kinases. Potential kinase targets for 5-(Trifluoromethyl)-1H-indazole include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, FGFR, and VEGFR, which are often dysregulated in cancer.[12]
-
Non-receptor Tyrosine Kinases: Including Bcr-Abl, implicated in chronic myeloid leukemia.
-
Serine/Threonine Kinases: Such as those in the PI3K/AKT/mTOR pathway.[13]
Caption: Generalized workflow for a kinase inhibition assay.
The PI3K/AKT/mTOR Pathway: A Central Node in Cancer
The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[13] Some indazole derivatives have been shown to inhibit this pathway.[13]
Rationale for PI3K/AKT/mTOR Pathway Modulation: 5-(Trifluoromethyl)-1H-indazole could potentially inhibit key kinases within this pathway, such as PI3K, AKT, or mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: The PI3K/AKT/mTOR pathway and potential inhibition points.
Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation
This protocol describes how to assess the effect of 5-(Trifluoromethyl)-1H-indazole on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
5-(Trifluoromethyl)-1H-indazole test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cancer cells with varying concentrations of 5-(Trifluoromethyl)-1H-indazole for a specified time.
-
Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies against phosphorylated and total forms of AKT and mTOR overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
Histone Deacetylases (HDACs): Epigenetic Modulators
HDAC inhibitors are an emerging class of anticancer agents. While the direct link to 5-(Trifluoromethyl)-1H-indazole is less established, some trifluoromethyl-containing compounds have shown HDAC inhibitory activity.[14]
Rationale for HDAC Inhibition: Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.
Experimental Validation: Commercially available HDAC activity assay kits can be used for initial screening.[2][5] These assays typically measure the deacetylation of a fluorogenic or colorimetric substrate by nuclear extracts or purified HDAC enzymes.
Conclusion and Future Directions
This guide has outlined a clear path for investigating the therapeutic potential of 5-(Trifluoromethyl)-1H-indazole. The primary and most promising target is the TRPA1 ion channel for the treatment of inflammatory pain. The proposed experimental workflow provides a robust framework for validating this hypothesis. Furthermore, the exploration of secondary targets, including protein kinases, the PI3K/AKT/mTOR pathway, and HDACs, opens up exciting possibilities in oncology. A systematic and multi-faceted approach to target validation will be crucial in unlocking the full therapeutic potential of this privileged scaffold and its trifluoromethylated derivative.
References
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Anonymous. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. National Institutes of Health. [Link]
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Anonymous. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
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Tully, D. C., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry, 57(12), 5129-40. [Link]
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Mogil, J. S., et al. (2011). Preclinical Assessment of Inflammatory Pain. PubMed Central. [Link]
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Anonymous. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. [Link]
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Banerjee, S. K., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
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Rooney, L., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Novartis OAK. [Link]
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Anonymous. (n.d.). TRPA1 modulators in preclinical development. Taylor and Francis Online. [Link]
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Anonymous. (n.d.). Inflammation—the role of TRPA1 channel. Frontiers. [Link]
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Kichko, T. I., et al. (2019). A Human TRPA1-Specific Pain Model. Journal of Neuroscience. [Link]
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Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. [Link]
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Anonymous. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. PubMed. [Link]
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Anonymous. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. [Link]
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Anonymous. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]
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Anonymous. (2019). 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. [Link]
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Anonymous. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
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Wang, W., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. [Link]
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Anonymous. (n.d.). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. [Link]
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Anonymous. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... ResearchGate. [Link]
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Biskupiak, J., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. PubMed Central. [Link]
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Anonymous. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
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Affar, E. B., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PubMed Central. [Link]
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Anonymous. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]
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Anonymous. (2021). Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine. PubMed Central. [Link]
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A Technical Guide to 5-(Trifluoromethyl)-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent bicyclic heterocycle, comprising a benzene ring fused to a pyrazole ring. It is recognized in medicinal chemistry as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1] The two tautomeric forms, 1H-indazole and 2H-indazole, provide distinct vectors for chemical modification, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2]
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into drug candidates is a cornerstone of modern pharmaceutical design. The CF₃ group enhances metabolic stability, improves membrane permeability, and can significantly increase binding affinity through favorable electrostatic interactions. This guide provides a detailed technical overview of 5-(Trifluoromethyl)-1H-indazole, a key building block that combines the biological relevance of the indazole core with the advantageous physicochemical properties of the trifluoromethyl group.
Core Physicochemical and Spectroscopic Properties
5-(Trifluoromethyl)-1H-indazole is a stable, crystalline solid at room temperature. Its core properties are fundamental to its application in synthesis and drug design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₃N₂ | [3][4] |
| Molecular Weight | 186.13 g/mol | [3][4] |
| CAS Number | 885271-64-7 | [3][4] |
| Appearance | White to off-white solid | Generic Data |
| Storage Temperature | 2-8°C, Sealed in dry | [5] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 5-(Trifluoromethyl)-1H-indazole. The electron-withdrawing nature of the CF₃ group imparts distinct features to its spectra.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H proton of the pyrazole ring and the three aromatic protons on the benzene ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons will exhibit splitting patterns influenced by their positions relative to each other and the CF₃ group.
-
¹³C NMR: The carbon spectrum will display eight distinct signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons attached to and adjacent to the CF₃ group will also show characteristic shifts.[6]
-
¹⁹F NMR: The fluorine NMR spectrum provides a clear diagnostic signal, typically showing a singlet for the three equivalent fluorine atoms of the CF₃ group.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 186.13.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1350 cm⁻¹ region).[6]
Synthesis and Chemical Reactivity
The synthesis of substituted indazoles is a well-established field, with several robust methods available for constructing the bicyclic core.
General Synthetic Strategy
A common and effective approach for synthesizing 1H-indazoles involves the intramolecular cyclization of suitably substituted aryl hydrazones. This can be achieved through various means, including transition-metal-catalyzed C-H amination or cyclization of o-haloaryl sulfonylhydrazones.[1] The trifluoromethyl group is typically introduced early in the synthetic sequence, starting from a commercially available trifluoromethyl-substituted aniline or benzene derivative.
Caption: Generalized workflow for indazole synthesis.
Protocol: Synthesis via Diazotization and Reductive Cyclization
This protocol describes a representative synthesis starting from 2-amino-4-(trifluoromethyl)benzonitrile. The causality behind reagent choice is highlighted.
Step 1: Diazotization of the Starting Aniline
-
Procedure: Dissolve 2-amino-4-(trifluoromethyl)benzonitrile in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.
-
Rationale: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures forms a stable diazonium salt intermediate. Low temperature is critical to prevent decomposition of the diazonium salt.
Step 2: Reductive Cyclization
-
Procedure: Prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. Add the cold diazonium salt solution from Step 1 slowly to the SnCl₂ solution. Allow the reaction to warm to room temperature and stir for several hours.
-
Rationale: SnCl₂ acts as a reducing agent, reducing the diazonium group to a hydrazine. The nascent hydrazine then undergoes an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to form the thermodynamically stable indazole ring.
Step 3: Work-up and Purification
-
Procedure: Basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
Rationale: Neutralization of the acidic reaction mixture ensures the product is in its free base form, which is typically less soluble and can be isolated by filtration. Purification is essential to remove inorganic salts and any organic byproducts.
Key Chemical Reactivity
The reactivity of 5-(Trifluoromethyl)-1H-indazole is governed by the nucleophilic pyrazole nitrogens and the electrophilic C3 position, all influenced by the electron-withdrawing CF₃ group.
-
N-Alkylation: Alkylation is the most common transformation and can occur at either the N1 or N2 position. The regioselectivity is highly dependent on the reaction conditions. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like THF or DMF typically favors substitution at the more sterically accessible and thermodynamically favored N1 position.[7] In contrast, different base/solvent combinations can sometimes favor the N2 product.[7]
-
C3-Functionalization: The C3 position of the indazole ring is acidic and can be deprotonated with a strong base (e.g., an organolithium reagent) to generate a nucleophile. This allows for the introduction of various electrophiles, including halogens, alkyl groups, and carbonyl compounds.[8]
Caption: Key reactivity sites on the indazole core.
Applications in Medicinal Chemistry
The 5-(trifluoromethyl)-1H-indazole moiety is a valuable pharmacophore, most notably in the development of ion channel modulators and kinase inhibitors.
TRPA1 Antagonists for Inflammatory Pain
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that functions as a sensor for noxious stimuli, playing a crucial role in mediating inflammatory pain.[9] High-throughput screening campaigns identified indazole-based compounds as potent TRPA1 antagonists.[10]
Medicinal chemistry efforts demonstrated that derivatives of 5-(Trifluoromethyl)-1H-indazole are highly effective. Specifically, structure-activity relationship (SAR) studies revealed that a trifluoromethyl group on a phenyl ring attached to the indazole C5-position, often in combination with other substituents, leads to compounds with potent in vitro activity (IC₅₀ in the nanomolar range) and robust efficacy in rodent models of inflammatory pain.[9][11]
Caption: Mechanism of action for indazole-based TRPA1 antagonists.
Broader Therapeutic Potential
Beyond pain management, the indazole core is integral to numerous approved drugs and clinical candidates, particularly in oncology. Pazopanib and Niraparib are notable examples of indazole-containing kinase inhibitors used in cancer therapy.[1] The 5-trifluoromethyl substitution pattern serves as a valuable motif for generating novel kinase inhibitors, where the CF₃ group can occupy hydrophobic pockets and form key interactions within the ATP-binding site of target kinases.
Conclusion
5-(Trifluoromethyl)-1H-indazole is a high-value chemical entity for drug discovery and development. Its synthesis is achievable through established chemical transformations, and its reactivity is well-defined, allowing for predictable functionalization at its nitrogen and carbon centers. The combination of the biologically active indazole scaffold and the pharmacokinetically favorable trifluoromethyl group makes it an essential building block for developing next-generation therapeutics, particularly in the fields of analgesia and oncology.
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Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. (2014). ACS Publications. Retrieved January 11, 2026, from [Link]
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Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. (2014). Novartis OAK. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Tautomeric Forms of Trifluoromethyl-Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The introduction of a trifluoromethyl (CF₃) group, a prevalent bioisostere, profoundly influences the molecule's physicochemical properties, including its tautomeric equilibrium. This guide provides a comprehensive examination of the tautomerism in trifluoromethyl-substituted indazoles, a critical consideration for rational drug design. We will delve into the structural nuances, the analytical techniques for characterization, and the implications of this phenomenon on molecular interactions and biological activity.
Introduction: The Principle of Annular Tautomerism in Indazoles
Indazole, a fused heterocyclic system of benzene and pyrazole, exists predominantly in two annular tautomeric forms: 1H-indazole and 2H-indazole.[1] This constitutional isomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.
The 1H-tautomer is generally the more thermodynamically stable form due to its benzenoid aromatic character, whereas the 2H-tautomer possesses a less stable ortho-quinoid structure.[2][3] The energy difference between these forms is often modest, allowing the equilibrium to be influenced by a variety of factors including substitution patterns, solvent polarity, and solid-state packing forces.[4][5] Understanding and controlling this equilibrium is paramount in drug discovery, as the two tautomers present distinct surfaces for molecular recognition, potentially leading to different binding affinities and pharmacological profiles.[6]
Caption: Annular tautomerism of the indazole core.
The Influence of the Trifluoromethyl Substituent
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing substituent that significantly impacts the electronic distribution within the indazole ring system. Its effect on the tautomeric equilibrium is position-dependent and can be rationalized by considering its influence on the acidity of the N-H protons and the overall stability of the conjugate bases.
Studies have shown that for indazoles bearing a trifluoromethyl group at the 3-position, the 1H-tautomer is strongly favored.[7][8] This preference can be attributed to the stabilization of the 1H form through intramolecular hydrogen bonding and the destabilizing inductive effect of the CF₃ group on the adjacent nitrogen in the 2H form.
Experimental Characterization of Tautomeric Forms
The unambiguous determination of the dominant tautomeric form in solution and the solid state is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution.[9] ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide distinct chemical shifts and coupling constants for each tautomer.
Key Diagnostic NMR Signals:
-
¹H NMR: The chemical shift of the N-H proton and the protons on the heterocyclic ring are sensitive to the tautomeric form.
-
¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring, particularly C3 and C3a, are highly informative for distinguishing between 1H and 2H tautomers.[10][11]
-
¹⁹F NMR: The chemical shift of the CF₃ group can also vary between tautomers, providing an additional diagnostic handle.
Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Distinguishing Indazole Tautomers
| Carbon | 1H-Tautomer (Typical Range) | 2H-Tautomer (Typical Range) |
|---|---|---|
| C3 | ~140-150 | ~150-160 |
| C3a | ~120-125 | ~110-115 |
| C7a | ~140-145 | ~145-150 |
Note: Ranges are approximate and can be influenced by other substituents and solvent.
Experimental Protocol: NMR Analysis of Tautomeric Ratio
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the trifluoromethyl-substituted indazole in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of ~10-20 mM in an NMR tube.
-
Rationale for Solvent Choice: The choice of solvent is critical as it can influence the tautomeric equilibrium.[5] DMSO-d₆ is a polar, hydrogen-bond accepting solvent that can stabilize both tautomers, while less polar solvents like CDCl₃ may favor the less polar tautomer. Running spectra in multiple solvents is recommended.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).
-
Analysis:
-
Identify distinct, well-resolved signals corresponding to each tautomer.
-
Integrate the corresponding signals in the ¹H NMR spectrum to determine the relative population of each tautomer.
-
Analyze the ¹³C chemical shifts, comparing them to known values for 1H- and 2H-indazoles to confirm assignments.[12]
-
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The Strategic Incorporation of the Trifluoromethyl Group in Modern Drug Design: A Technical Guide
Abstract
The strategic introduction of fluorine-containing functional groups has become an indispensable tool in the medicinal chemist's arsenal for optimizing the multifaceted properties of drug candidates.[1] Among these, the trifluoromethyl (CF3) group holds a privileged status due to its unique combination of electronic, steric, and lipophilic characteristics. This technical guide provides an in-depth exploration of the role of the trifluoromethyl group in drug design, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the profound impact of the CF3 group on a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. This guide will further provide actionable insights through detailed experimental protocols for evaluating the effects of trifluoromethylation, alongside illustrative case studies of its successful application in FDA-approved drugs.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance a compound's pharmacological profile.[2] The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond, rendering it resistant to metabolic cleavage.[2][3] This inherent stability, coupled with fluorine's high electronegativity and small van der Waals radius, allows for subtle yet profound modifications of a molecule's properties.
The Unique Properties of Fluorine
Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing a drug's ionization state at physiological pH.[4] This, in turn, can affect its solubility, permeability, and interactions with biological targets. The replacement of a hydrogen atom with fluorine can also block sites of metabolic oxidation, a strategy often employed to increase a drug's half-life.[2][5]
The Trifluoromethyl Group: A Privileged Moiety
The trifluoromethyl group is a powerful modulator of molecular properties, often used as a bioisostere for a methyl group or a hydrogen atom.[5] Its strong electron-withdrawing nature, conferred by the three highly electronegative fluorine atoms, can significantly impact the electronic properties of a molecule.[1] This electronic modulation can lead to enhanced binding interactions with biological targets, improved selectivity, and increased resistance to metabolic degradation.[1] Consequently, trifluoromethylated compounds often exhibit improved pharmacokinetic properties, such as longer half-lives and better oral bioavailability.[1][2]
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a CF3 group can dramatically alter a molecule's physicochemical properties, which are critical determinants of its "drug-likeness".
Modulation of Lipophilicity (LogP/LogD)
Lipophilicity, commonly quantified by the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] The CF3 group is highly lipophilic and its incorporation generally increases a molecule's LogP value.[8][9] This enhanced lipophilicity can improve membrane permeability, leading to better absorption and distribution, including penetration of the blood-brain barrier.[2][8]
| Compound Pair | R Group | LogP | ΔLogP | Reference |
| Toluene / Benzotrifluoride | -CH3 / -CF3 | 2.73 / 3.16 | +0.43 | [Calculated] |
| Aniline / 3-(Trifluoromethyl)aniline | -H / -CF3 | 0.90 / 2.54 | +1.64 | [Calculated] |
| Phenol / 4-(Trifluoromethyl)phenol | -H / -CF3 | 1.46 / 2.58 | +1.12 | [10] |
Table 1: Comparative LogP values illustrating the increase in lipophilicity upon substitution with a CF3 group.
Electronic Effects and Acidity/Basicity (pKa) Modification
The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of acidic protons and decrease the pKa of basic nitrogen atoms.[4] For instance, attaching a CF3 group to a tertiary stereogenic center in a heteroaliphatic ring has been shown to lower the pKa of a cyclic carbamate, enhancing a key hydrogen bonding interaction with the target protein and improving drug potency.[4]
| Parent Molecule | Substituent | Functional Group | pKa | Reference |
| Benzoic Acid | -H | Carboxylic Acid | 4.20 | [General] |
| 4-(Trifluoromethyl)benzoic Acid | -CF3 | Carboxylic Acid | 3.70 | [General] |
| Aniline | -H | Amine | 4.60 | [General] |
| 4-(Trifluoromethyl)aniline | -CF3 | Amine | 2.75 | [General] |
Table 2: Impact of CF3 substitution on the pKa of common functional groups.
Pharmacokinetic Consequences of Trifluoromethylation
The introduction of a CF3 group can have a profound and often beneficial impact on a drug's pharmacokinetic profile.
Enhancing Metabolic Stability: The "Metabolic Shield"
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[5][8] The high strength of the C-F bond makes the CF3 group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[5] By strategically placing a CF3 group at a known or suspected site of metabolism, particularly oxidative metabolism of a methyl or methoxy group, that metabolic pathway can be effectively blocked.[2][5] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5]
Caption: Metabolic Blocking by the CF3 Group.
| Compound Pair | Substitution | In Vitro Half-life (t½) in Human Liver Microsomes | Intrinsic Clearance (CLint) | Reference |
| Compound A | -CH3 | Shorter | Higher | [5] |
| Compound A' | -CF3 | Longer | Lower | [5] |
| Picornavirus Inhibitor | -CH3 on isoxazole | 8 metabolic products | Higher | [11] |
| Picornavirus Inhibitor' | -CF3 on oxadiazole | 2 minor products | Lower | [11] |
Table 3: Comparative in vitro metabolic stability data showing the protective effect of the CF3 group.
Improving Bioavailability and Membrane Permeability
The increased lipophilicity conferred by the CF3 group can enhance a drug's ability to cross biological membranes, leading to improved oral bioavailability and better tissue distribution.[2] For drugs targeting the central nervous system, this can be particularly advantageous for crossing the blood-brain barrier.[2][8]
Pharmacodynamic Advantages: Tuning Target Interactions
The CF3 group can also play a direct role in enhancing a drug's interaction with its biological target.
Enhancement of Binding Affinity and Selectivity
The electronic and steric properties of the CF3 group can fine-tune interactions within a protein's binding pocket, leading to more potent and selective drugs.[8] The strong electron-withdrawing nature of the CF3 group can improve hydrogen bonding and electrostatic interactions with biological targets.[3]
Participation in Non-covalent Interactions
Recent studies have highlighted the ability of the CF3 group to participate in favorable multipolar interactions with protein backbones, particularly with amide carbonyl groups.[12] These "orthogonal multipolar interactions" can significantly contribute to the binding affinity of a ligand.[12]
Caption: Impact of CF3 on Drug-Receptor Binding.
Strategic Considerations for Incorporating the CF3 Group
While the benefits of trifluoromethylation are numerous, its application requires careful strategic consideration.
Decision-Making Workflow for CF3 Incorporation
The decision to introduce a CF3 group should be data-driven, considering the specific challenges of a lead compound.
Caption: A medicinal chemist's decision tree for CF3 substitution.
Synthetic Strategies for Trifluoromethylation
Significant progress has been made in developing efficient methods for introducing the CF3 group into molecular frameworks.[3] Common approaches include the use of nucleophilic trifluoromethylating reagents like Ruppert's reagent (TMSCF3), and transition-metal-catalyzed cross-coupling reactions, often employing copper reagents.[3][13]
Case Studies: FDA-Approved Drugs Featuring the Trifluoromethyl Group
The successful application of the CF3 group is evident in numerous marketed drugs.[4][14]
-
Fluoxetine (Prozac): An early and prominent example, the CF3 group in the para-position of the phenoxy ring is crucial for its selective serotonin reuptake inhibitor (SSRI) activity.
-
Celecoxib (Celebrex): This nonsteroidal anti-inflammatory drug (NSAID) features a CF3 group on its pyrazole ring, which contributes to its selectivity for COX-2 over COX-1.
-
Ubrogepant: A recently approved drug for the treatment of migraine, ubrogepant contains trifluoromethyl and trifluorophenyl groups that enhance metabolic stability, improve lipophilicity, and increase binding affinity to the CGRP receptor.[2][3]
Experimental Protocols for Assessing the Impact of Trifluoromethylation
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolic degradation of a compound by liver enzymes, primarily cytochrome P450s.[5][15]
Methodology:
-
Preparation: Prepare stock solutions of the test compound and positive controls (e.g., a rapidly metabolized compound and a stable compound) in a suitable solvent like DMSO.[16]
-
Incubation Mixture: In a 96-well plate, prepare an incubation medium containing phosphate buffer (pH 7.4), MgCl2, and liver microsomes (e.g., human, rat).[16]
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[15][17] For negative controls, substitute the NADPH solution with a buffer.[16]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[17]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.[5]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent drug using a validated LC-MS/MS method.[5][18]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[5]
Protocol: Lipophilicity (LogD) Determination by RP-HPLC
Objective: To determine the distribution coefficient (LogD) of a compound at a specific pH, providing a measure of its lipophilicity.[19][20]
Methodology:
-
System Setup: Use a reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[6]
-
Mobile Phase: Prepare a series of mobile phases with varying ratios of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer at the desired pH (e.g., 7.4).[21]
-
Calibration: Inject a series of standard compounds with known LogD values to create a calibration curve by plotting their retention times against their LogD values.[6]
-
Sample Analysis: Inject the test compound and record its retention time.
-
Data Analysis: Determine the LogD of the test compound by interpolating its retention time on the calibration curve.
Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.[22][23]
Methodology:
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[23]
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or the point of inflection in the titration curve.[21][22]
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile tool in modern drug design, capable of profoundly influencing a molecule's physicochemical, pharmacokinetic, and pharmacodynamic properties.[3][24] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve target binding affinity has been instrumental in the development of numerous successful therapeutic agents. As our understanding of the subtle interactions of the CF3 group continues to grow, and as new synthetic methodologies for its introduction are developed, its strategic application will undoubtedly continue to drive the discovery of novel and improved medicines. The integration of computational methods, such as quantum chemical calculations, will further refine our ability to predict the impact of trifluoromethylation, accelerating the design-synthesis-test cycle in drug discovery.[10]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 5-(Trifluoromethyl)-1H-indazole in Modern Organic Synthesis
Abstract
The 5-(Trifluoromethyl)-1H-indazole scaffold is a cornerstone in contemporary medicinal chemistry, prized for its unique physicochemical properties that enhance drug-like characteristics. The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety and bioisostere for a methyl group, significantly improves metabolic stability, lipophilicity, and binding affinity of parent molecules.[1][2] This guide provides an in-depth exploration of 5-(Trifluoromethyl)-1H-indazole as a pivotal building block in organic synthesis, with a focus on its application in the development of targeted therapeutics, particularly kinase inhibitors. We present validated, step-by-step protocols for key synthetic transformations, including regioselective N-alkylation and N-arylation, supported by mechanistic insights and characterization data. A detailed case study on the synthesis of a key intermediate for the PARP inhibitor Niraparib illustrates the practical application of these methodologies.
Introduction: The Privileged Scaffold in Drug Discovery
The indazole nucleus is a bicyclic heteroaromatic system recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[3] Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its structural similarity to purine bases, allows it to effectively interact with a wide range of biological targets, most notably the ATP-binding sites of protein kinases.[4]
The introduction of a trifluoromethyl group at the C5-position further enhances its utility. The -CF₃ group's strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can profoundly influence a molecule's pharmacokinetic profile.[1][5] Key benefits include:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]
-
Increased Lipophilicity: This property can improve a molecule's ability to cross cellular membranes, potentially increasing bioavailability.[1][5]
-
Modulated pKa: The inductive effect of the -CF₃ group alters the acidity of the indazole N-H proton, influencing its reactivity and interaction with biological targets.
-
Improved Binding Affinity: The unique electronic properties of the -CF₃ group can lead to stronger and more specific interactions with target proteins.[5]
These attributes have made 5-(Trifluoromethyl)-1H-indazole a sought-after component in the design of inhibitors for kinases such as ASK1, PERK, and FGFR, as well as PARP inhibitors like Niraparib.[6][7]
Physicochemical Properties & Handling
A summary of the key properties of 5-(Trifluoromethyl)-1H-indazole is provided below.
| Property | Value |
| Molecular Formula | C₈H₅F₃N₂ |
| Molecular Weight | 186.14 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 108-112 °C |
| CAS Number | 342-96-1 |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Core Synthetic Transformations
The synthetic utility of 5-(Trifluoromethyl)-1H-indazole hinges on the functionalization of its two nitrogen atoms, N1 and N2. The regioselectivity of these reactions is a critical consideration and is highly dependent on the reaction conditions.
Regioselective N1-Alkylation
Direct alkylation of indazoles can often lead to a mixture of N1 and N2 isomers.[5] For many therapeutic applications, selective synthesis of the N1-alkylated product is required. Strong, non-coordinating bases in aprotic solvents have been shown to strongly favor N1-alkylation.[2][5][8]
Causality: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is the method of choice for achieving high N1 selectivity. NaH, a non-nucleophilic strong base, deprotonates the indazole N-H to form the indazolide anion. In a solvent like THF, the sodium cation coordinates to the more sterically accessible N1 atom, directing the incoming alkyl halide electrophile to that position.[2][7][9]
Figure 1: General workflow for selective N1-alkylation.
Protocol 1: Selective N1-Ethylation of 5-(Trifluoromethyl)-1H-indazole [2][5]
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 5-(Trifluoromethyl)-1H-indazole (1.0 g, 5.37 mmol, 1.0 equiv). Add anhydrous tetrahydrofuran (THF, 50 mL) and stir to dissolve.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 258 mg, 6.45 mmol, 1.2 equiv) in small portions.
-
Scientist's Note: Hydrogen gas is evolved; ensure adequate ventilation and careful addition. The solution may become cloudy.
-
-
Equilibration: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C and add iodoethane (0.52 mL, 6.45 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford the N1-ethyl product.
-
Expected Yield: 80-90%
-
Representative Characterization (for N1-alkylated indazoles):
-
¹H NMR: The N-CH₂ signal typically appears around 4.2-4.5 ppm as a quartet. The aromatic protons will show characteristic shifts and couplings for the indazole ring.
-
¹³C NMR: The N-CH₂ carbon signal is expected around 40-45 ppm. The CF₃ signal will appear as a quartet around 124 ppm (J ≈ 270 Hz).[10]
-
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling is a powerful, palladium-catalyzed method for forming C-N bonds and is highly effective for the N-arylation of indazoles. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and can be tailored to the specific aryl halide used.
Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the indazole, and reductive elimination to form the N-aryl indazole and regenerate the Pd(0) catalyst. Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos) are essential as they promote both the oxidative addition and the final reductive elimination steps. A moderately strong base like cesium carbonate (Cs₂CO₃) is often used because its solubility and basicity are well-suited for this transformation without causing side reactions.
Figure 2: Buchwald-Hartwig N-arylation workflow.
Protocol 2: Palladium-Catalyzed N-Arylation with 4-Bromoanisole
-
Preparation: To an oven-dried Schlenk tube, add 5-(Trifluoromethyl)-1H-indazole (186 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (224 mg, 1.2 mmol, 1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol, 2 mol%), and Xantphos (34.7 mg, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv) followed by anhydrous 1,4-dioxane (10 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 18 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired N-arylated product.
-
Expected Yield: 75-85%
-
Representative Characterization (for 2-(4-methoxyphenyl)-5-(trifluoromethyl)-2H-indazole):
Case Study: Synthesis of a Niraparib Core Intermediate
Niraparib is a potent PARP inhibitor used for the treatment of ovarian cancer.[6] Its structure features a 2-aryl-2H-indazole-7-carboxamide core. The following is a representative synthesis of a key Niraparib intermediate, demonstrating the formation of the indazole ring from a substituted benzonitrile precursor, a common strategy in large-scale synthesis.[11][12]
Synthetic Scheme:
Figure 3: Synthetic pathway to a Niraparib core intermediate.
Protocol 3: Synthesis of Methyl 2-(4-((S)-1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-5-(trifluoromethyl)-2H-indazole-7-carboxylate
This protocol illustrates a key coupling and cyclization. It starts from a pre-formed indazole ester for clarity, which itself can be synthesized from precursors like 2-amino-5-(trifluoromethyl)benzonitrile.
-
Reaction Setup: In a Schlenk tube, combine methyl 5-(trifluoromethyl)-2H-indazole-7-carboxylate (1.0 equiv), (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.1 equiv), Pd₂(dba)₃ (0.03 equiv), Xantphos (0.09 equiv), and Cs₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous dioxane (to 0.1 M concentration) via syringe.
-
Reaction: Heat the mixture at 110 °C for 24 hours. Monitor by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Concentrate the filtrate and purify by column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the coupled product.
-
Scientist's Note: This protocol demonstrates the crucial N-arylation step. The subsequent steps would involve ammonolysis of the methyl ester to the primary amide and deprotection of the Boc group to yield the final Niraparib molecule.[11][12] These multi-step syntheses are common in pharmaceutical manufacturing and often require extensive optimization to be efficient and scalable.[11][12]
Conclusion
5-(Trifluoromethyl)-1H-indazole is a high-value building block whose strategic incorporation into molecular scaffolds can significantly enhance therapeutic potential. Its utility is underpinned by robust and adaptable synthetic methodologies, particularly for N-functionalization. The protocols detailed herein for regioselective N-alkylation and N-arylation provide reliable, field-proven methods for accessing a diverse range of derivatives. By understanding the mechanistic principles behind these transformations, researchers can better troubleshoot and optimize conditions for their specific targets, accelerating the pace of drug discovery and development.
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McCarthy, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]
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Application Notes & Protocols: 5-(Trifluoromethyl)-1H-indazole as a Strategic Building Block for Next-Generation Pharmaceuticals
Abstract
The convergence of privileged scaffolds and strategic fluorination represents a powerful paradigm in modern medicinal chemistry. This guide provides an in-depth exploration of 5-(Trifluoromethyl)-1H-indazole, a heterocyclic building block of increasing importance. We dissect the physicochemical and pharmacokinetic advantages conferred by the trifluoromethyl-indazole moiety and provide detailed, field-proven protocols for its synthetic manipulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutics with enhanced properties.
The Strategic Value of the Trifluoromethyl-Indazole Scaffold
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds and approved drugs.[1] Its bicyclic aromatic structure provides a rigid framework ideal for orienting functional groups to interact with biological targets, while the two nitrogen atoms offer versatile handles for hydrogen bonding and further chemical modification.[1][2]
When this privileged core is decorated with a trifluoromethyl (-CF3) group, its value is significantly amplified. The -CF3 group is not merely a bioisostere for a methyl or chloro group; it imparts a unique combination of properties that can profoundly improve a drug candidate's profile.[3]
Key Advantages of the -CF3 Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450.[4][5] This often translates to a longer in vivo half-life and improved bioavailability.[6]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule.[4] This property can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, leading to better absorption and distribution.[4][6]
-
Modulation of Physicochemical Properties: As a powerful electron-withdrawing group, the -CF3 moiety can lower the pKa of nearby basic groups, influencing a molecule's ionization state at physiological pH.[3] This can fine-tune target binding affinity and selectivity.[5][6]
The placement of the -CF3 group at the C5-position of the indazole ring creates a building block, 5-(Trifluoromethyl)-1H-indazole, that synergistically combines these benefits, making it a highly sought-after intermediate in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics.
Physicochemical Profile & Pharmacokinetic Implications
The unique electronic and steric nature of 5-(Trifluoromethyl)-1H-indazole directly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the resulting pharmaceutical compounds.
Core Properties
| Property | Value | Source |
| CAS Number | 885271-64-7 | [7][8] |
| Molecular Formula | C₈H₅F₃N₂ | [7][8] |
| Molecular Weight | 186.13 g/mol | [7][8] |
| Appearance | Powder | [7] |
| pKa (Predicted) | 12.61 ± 0.40 | [7] |
| Density (Predicted) | 1.447 ± 0.06 g/cm³ | [7] |
Impact on ADME Properties
The incorporation of the 5-trifluoromethyl-indazole moiety is a deliberate strategy to optimize a drug's pharmacokinetic profile. Fluorination has been shown to improve permeability, enhance solubility, and reduce in vivo clearance, leading to significantly increased oral exposure.[9] The metabolic resistance of the C-F bond protects the scaffold from oxidative metabolism, a common pathway for drug degradation.[4] Furthermore, the increased lipophilicity can improve oral absorption and tissue penetration.[5] Researchers can leverage these inherent properties to overcome common ADME-related challenges in drug development.[9][10]
Structure-Property Relationship Diagram
The following diagram illustrates the causal links between the structural features of 5-(Trifluoromethyl)-1H-indazole and its desirable pharmaceutical properties.
Caption: Relationship between structural features and pharmaceutical advantages.
Key Synthetic Protocols
The synthetic utility of 5-(Trifluoromethyl)-1H-indazole lies in its capacity for regioselective functionalization, particularly at the N1 and N2 positions of the pyrazole ring. Direct alkylation or arylation often yields a mixture of regioisomers, making the development of selective protocols critical.[11]
Protocol 1: Regioselective N1-Alkylation
Introduction: Achieving selective alkylation at the N1 position is a common objective in synthesizing indazole-based drugs. The choice of base and solvent system is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[12] This selectivity is often attributed to the formation of the more thermodynamically stable 1H-indazole anion and potential steric hindrance at the N2 position.[13][14]
Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-(Trifluoromethyl)-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, forming the indazolide anion. The use of a non-polar, aprotic solvent like THF favors the formation of the N1-anion.[13]
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.
Representative N1-Alkylation Data:
| Alkylating Agent | Base/Solvent | Regioselectivity (N1:N2) | Typical Yield | Reference |
| Benzyl Bromide | NaH / THF | >95:5 | High | [13][14] |
| Ethyl Iodide | NaH / THF | >95:5 | High | [13] |
| Isopropyl Tosylate | NaH / THF | >90:10 | Moderate-High | [14] |
| Methyl Tosylate | K₂CO₃ / DMF | Mixture | Variable | [12] |
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)
Introduction: The formation of N-aryl indazoles is crucial for many drug discovery programs, enabling the connection of the indazole scaffold to other aromatic systems to probe structure-activity relationships (SAR).[15] The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for this transformation, known for its mild conditions and broad substrate scope compared to traditional methods like the Ullmann condensation.[15]
Methodology:
-
Preparation: To a dry Schlenk flask or sealed tube under an inert atmosphere, add 5-(Trifluoromethyl)-1H-indazole (1.0 equiv), the aryl halide (e.g., aryl bromide, 1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Causality: The palladium catalyst and phosphine ligand form the active L₁Pd(0) species in situ, which is essential for the catalytic cycle.[16] The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[15][16]
-
-
Base and Solvent Addition: Add the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv) followed by the anhydrous solvent (e.g., Dioxane or Toluene, to approx. 0.1-0.2 M).
-
Causality: The base is required for the deprotonation of the indazole and to facilitate the transmetalation step (in related couplings) or the N-H insertion pathway. Cesium carbonate is often effective due to its high solubility in organic solvents and the weakly coordinating nature of the cesium cation.[15]
-
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (typically 90-110 °C) with vigorous stirring for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl indazole.
Buchwald-Hartwig N-Arylation Workflow
Caption: Experimental workflow for Palladium-catalyzed N-arylation.
Case Study: Application in TRPA1 Antagonists
The utility of the trifluoromethyl-indazole scaffold is exemplified in the development of novel antagonists for the Transient Receptor Potential A1 (TRPA1) ion channel, a target for treating inflammatory pain. A high-throughput screening campaign identified a 5-phenyl-indazole compound as a hit. Subsequent medicinal chemistry optimization revealed that introducing a trifluoromethyl group onto the phenyl ring, in concert with substitutions on the indazole core, dramatically improved in vitro activity.[17] This work led to the discovery of potent and selective TRPA1 antagonists with oral bioavailability and robust in vivo activity, underscoring how the strategic use of this building block can directly contribute to the successful optimization of a lead compound.[17]
Conclusion
5-(Trifluoromethyl)-1H-indazole is more than a simple heterocyclic intermediate; it is a strategically designed building block that imparts multiple desirable properties to a final drug molecule. Its rigid core allows for precise pharmacophore presentation, while the C5-trifluoromethyl group enhances metabolic stability and modulates lipophilicity for an improved pharmacokinetic profile. The robust and selective synthetic protocols available for its functionalization provide chemists with reliable tools to accelerate drug discovery programs. By integrating this powerful scaffold, researchers are well-equipped to develop next-generation therapeutics with superior efficacy and drug-like properties.
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- 3-Methyl-5-(trifluoromethyl)-1H-indazole | 945265-11-2. (n.d.). Benchchem.
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. (n.d.). Benchchem.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health (NIH).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health (NIH).
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Application Notes and Protocols: Regioselective N-alkylation of 5-(Trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of 5-(trifluoromethyl)-1H-indazole is a critical transformation in medicinal chemistry, as the resulting N1 and N2 regioisomers often exhibit distinct pharmacological profiles. However, controlling the regioselectivity of this reaction is a significant synthetic challenge, frequently yielding isomeric mixtures that complicate purification and reduce yields.[1][2][3] This guide provides a detailed analysis of the factors governing N1 versus N2 selectivity and offers robust, field-proven protocols for the targeted synthesis of each isomer. We will explore methodologies ranging from classic base-solvent system manipulations to achieve thermodynamic N1 products, to kinetically controlled Mitsunobu and acid-catalyzed reactions for accessing the N2 position.
Introduction: The Significance of N-Alkylated Indazoles
The indazole scaffold is a privileged pharmacophore found in numerous therapeutic agents.[2][3][4] The trifluoromethyl group at the C5 position is a common feature in modern drug candidates, enhancing metabolic stability and binding affinity. The N-alkylation of the indazole core is a primary route for structural diversification, but the existence of two reactive nitrogen atoms (N1 and N2) introduces the challenge of regioselectivity.[5] The resulting N1 and N2 alkylated isomers are distinct chemical entities with potentially different biological activities, making their controlled synthesis paramount in drug discovery campaigns.[6]
The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer.[1][3][5] Consequently, N1-substituted products are often the thermodynamic favorites, while N2-products can be favored under kinetic control.[5][7] The electron-withdrawing nature of the 5-trifluoromethyl substituent influences the nucleophilicity of the nitrogen atoms and must be considered when selecting an alkylation strategy.
The Challenge: Understanding and Controlling Regioselectivity
The ratio of N1 to N2 alkylated products is highly dependent on a complex interplay of factors. A rational approach to selective synthesis requires a deep understanding of these influences.[1][5][8]
Key Factors Governing N-Alkylation Regioselectivity:
-
Base and Solvent System: This is arguably the most critical factor. The choice of base and solvent dictates the nature of the indazolide anion and its counter-ion.
-
For N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[2][3][5] This is attributed to the formation of a tight ion pair where the sodium cation may coordinate with the N2 lone pair, sterically directing the electrophile to the N1 position.
-
For N2-Selectivity or Mixed Isomers: Polar aprotic solvents like N,N-dimethylformamide (DMF) can solvate the cation, creating a more "naked" and reactive indazolide anion. This often leads to mixtures or a shift towards the kinetically favored N2 product.[6] Solvent-dependent regioselectivity has also been observed with bases like NaHMDS, where THF and DMSO can produce different isomer ratios.[1][4]
-
-
Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) on the benzene ring, such as the 5-CF₃ group, decrease the overall nucleophilicity of the indazole system. Furthermore, EWGs at the C7 position have been shown to confer excellent N2 regioselectivity.[2][3][9] While the 5-CF₃ is not at C7, its influence on the relative electron density of N1 and N2 is a key consideration.
-
Nature of the Electrophile and Reaction Conditions:
-
Sₙ2 Alkylation: Standard alkylations with alkyl halides are heavily influenced by the base/solvent combination as described above.
-
Mitsunobu Reaction: This reaction, utilizing an alcohol, a phosphine (e.g., PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD), often shows a strong preference for the formation of the N2 regioisomer.[1][6][9][10] This provides a reliable pathway to the kinetically favored product.
-
Acid-Catalyzed Reactions: Under acidic conditions, alkylation tends to occur at the N2 position.[10][11] Highly selective N2-alkylation has been achieved using alkyl 2,2,2-trichloroacetimidates promoted by strong acids like trifluoromethanesulfonic acid (TfOH).[12][13]
-
The relationship between these factors is summarized in the workflow below.
Caption: Decision workflow for selecting an N-alkylation strategy.
Experimental Protocols
The following protocols are designed as starting points and may require optimization based on the specific alkylating agent and scale.
Protocol 1: N1-Selective Alkylation via Thermodynamic Control
This method leverages the high N1-selectivity imparted by the sodium hydride/THF system.[2][3][8] The presumed chelation of the sodium ion between the N2 atom and the deprotonated N1 directs the incoming electrophile to the N1 position.
Reaction Scheme: 5-(Trifluoromethyl)-1H-indazole + R-X --(NaH, THF)--> 1-Alkyl-5-(trifluoromethyl)-1H-indazole
Materials:
-
5-(Trifluoromethyl)-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-(trifluoromethyl)-1H-indazole (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approx. 0.1–0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor reaction progress by TLC or LC-MS. For less reactive electrophiles, gentle heating (e.g., 50 °C) may be required.[1][9]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the N1-alkylated product.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that forms a tight ion pair, promoting N1-selectivity.[2][5] |
| Solvent | Anhydrous THF | Non-polar, aprotic solvent that does not disrupt the Na⁺-indazolide ion pair.[1][3] |
| Temperature | 0 °C to RT (or 50 °C) | Controls the initial deprotonation and reaction rate. Heating may be needed for completion.[9] |
| Selectivity | High for N1 isomer (>95:5) | Thermodynamic control driven by the stability of the intermediate and product.[7] |
Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable and often highly selective route to N2-alkylated indazoles under mild, neutral conditions.[1][6][9]
Reaction Scheme: 5-(Trifluoromethyl)-1H-indazole + R-OH --(PPh₃, DIAD/DEAD, THF)--> 2-Alkyl-5-(trifluoromethyl)-2H-indazole
Materials:
-
5-(Trifluoromethyl)-1H-indazole
-
Desired primary or secondary alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-(trifluoromethyl)-1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv).
-
Dissolve the components in anhydrous THF (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. An initial purification can be performed by triturating the residue with a 1:1 mixture of DCM/Hexanes and filtering to remove some of the byproducts.
-
Fully purify the product by flash column chromatography to isolate the desired N2-alkylated indazole.
| Parameter | Condition | Rationale |
| Reagents | Alcohol, PPh₃, DIAD/DEAD | Classic Mitsunobu conditions for C-N bond formation with inversion of stereochemistry at the alcohol carbon.[14] |
| Solvent | Anhydrous THF | Common solvent for Mitsunobu reactions, effectively solubilizing reagents. |
| Temperature | 0 °C to RT | Standard conditions to control the reaction rate and minimize side reactions. |
| Selectivity | High for N2 isomer | The reaction proceeds under kinetic control, favoring the more nucleophilic N2 position in this context.[1][9] |
Alternative Methodologies
Phase-Transfer Catalysis (PTC)
For certain applications, particularly on a larger scale, phase-transfer catalysis can be an effective method for N-alkylation.[15] This approach uses a quaternary ammonium salt to transfer the indazolide anion from an aqueous or solid phase into an organic phase for reaction, often allowing the use of milder bases like potassium carbonate.[15][16] While potentially less selective than the NaH/THF system, conditions can be optimized to favor one isomer.
Acid-Catalyzed N2-Alkylation
For specific electrophiles, such as 2,2,2-trichloroacetimidates or diazo compounds, using a strong acid catalyst like TfOH can provide exceptional N2 selectivity.[13][17] This method avoids the use of strong bases and can be highly efficient for a range of substrates.[12]
Characterization and Isomer Assignment
Unambiguous assignment of the N1 and N2 regioisomers is critical. The primary method for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1][3]
-
N1-Isomer: A key correlation will be observed between the protons of the N-alkyl group (specifically the CH₂ group attached to the nitrogen) and the indazole ring's C7a and C3 carbons.[3]
-
N2-Isomer: A key correlation will be observed between the protons of the N-alkyl group and the indazole ring's C3 carbon only.[3]
Caption: Key HMBC correlations for distinguishing N1 and N2 isomers.
Conclusion
The selective N-alkylation of 5-(trifluoromethyl)-1H-indazole is an achievable but nuanced objective. By carefully selecting the reaction conditions, chemists can steer the reaction towards either the thermodynamically favored N1 isomer or the kinetically favored N2 isomer. The NaH/THF system remains a benchmark for high N1 selectivity, while the Mitsunobu reaction is a robust and reliable method for accessing the N2 position. These protocols provide a strong foundation for researchers in drug discovery and development to synthesize target molecules efficiently and with high isomeric purity.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
(2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
(2025). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]
-
(2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 6367–6373. [Link]
-
(2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
(2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
-
(1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications. [Link]
-
(2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
-
(n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). [Link]
-
(n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
(2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
(2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
-
(n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
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(n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
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(2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
(n.d.). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.. [Link]
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Application Notes & Protocols: Leveraging 5-(Trifluoromethyl)-1H-indazole in Modern Cancer Research
Introduction: The Privileged Scaffold in Oncology
The 1H-indazole core is a bicyclic aromatic heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry. This status is attributed to its recurring presence in a multitude of biologically active compounds, including several FDA-approved anti-cancer drugs like axitinib and pazopanib.[1] The indazole structure provides a versatile template for developing highly specific and potent inhibitors of key signaling molecules implicated in cancer progression. The introduction of a trifluoromethyl (-CF3) group at the 5-position is a strategic modification known to significantly enhance critical drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.[2] This guide provides an in-depth look at the application of 5-(trifluoromethyl)-1H-indazole derivatives in cancer research, focusing on their mechanisms of action and providing detailed protocols for their evaluation.
Core Mechanism of Action: Targeting Aberrant Kinase Signaling
Derivatives of the 5-(trifluoromethyl)-1H-indazole scaffold predominantly exert their anti-cancer effects by functioning as potent inhibitors of protein kinases. These enzymes are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[3][4] The indazole core serves as an effective bioisostere for the adenine region of ATP, allowing these compounds to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and halting downstream signaling cascades that drive tumor growth, proliferation, and survival.
Targeting the PI3K/AKT/mTOR Pathway
The Phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell growth, metabolism, and survival.[5][6] Dysregulation of this pathway is implicated in a wide range of malignancies, including breast and colorectal cancers.[3][4]
Key Insights for Researchers: Indazole-based inhibitors targeting this pathway can effectively suppress tumor cell proliferation and induce apoptosis.[5][7] The trifluoromethyl group often enhances the potency and selectivity of these inhibitors.[7] When evaluating a novel 5-(trifluoromethyl)-1H-indazole derivative, it is crucial to assess its impact on key downstream effectors of this pathway, such as phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein, to confirm its mechanism of action.
Signaling Pathway Diagram:
Caption: Role of Aurora kinases in mitosis and their inhibition by indazole derivatives.
Application Notes and Protocols
The following protocols are designed to be self-validating systems for the evaluation of novel 5-(trifluoromethyl)-1H-indazole derivatives in a cancer research setting.
Experimental Workflow Overview
Caption: A typical experimental workflow for evaluating indazole-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5-(trifluoromethyl)-1H-indazole derivative against a specific kinase.
Rationale: This biochemical assay is the first step to confirm direct target engagement and to quantify the potency of the compound. A variety of formats are available, such as those based on fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™). [8] Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
5-(Trifluoromethyl)-1H-indazole test compound, serially diluted
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 mM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase assay buffer to all wells.
-
Add 0.5 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add 1 µL of a mixture of the kinase and substrate peptide to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction: Add 1 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data with respect to the vehicle control (100% activity) and the positive control inhibitor (0% activity).
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of a 5-(trifluoromethyl)-1H-indazole derivative on cancer cell lines.
Rationale: This cell-based assay provides the first indication of the compound's biological activity in a cellular context. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. [9] Materials:
-
Cancer cell line of interest (e.g., K562 for BCR-ABL inhibitors, MCF-7 for PI3K inhibitors) [9][10]* Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
5-(Trifluoromethyl)-1H-indazole test compound
-
Positive control drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To confirm the on-target effect of the compound by measuring the phosphorylation status of key proteins in the targeted signaling pathway.
Rationale: This protocol provides direct evidence that the compound is inhibiting its intended target within the cell. For example, a PI3K inhibitor should decrease the level of phosphorylated AKT. [7] Materials:
-
Cancer cell line of interest
-
5-(Trifluoromethyl)-1H-indazole test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer. . Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use GAPDH as a loading control.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activities of representative indazole derivatives against various cancer-related targets.
| Compound Class | Target Kinase | Representative IC50 | Cell Line | Cell-based IC50 | Reference |
| 3-amino-1H-indazole | PI3K/AKT/mTOR | N/A | HGC-27 | 0.43 µM (W24) | [5] |
| Pyrrolopyridin-indazole | Aurora A | N/A | HCT116 | 1.3 nM (2y) | [11] |
| 3-amino-1H-indazole | BCR-ABL (T315I) | 0.45 µM (89) | K562 | 6.50 µM (89) | [12] |
| Indazole-pyrimidine | VEGFR-2 | 34.5 nM (13i) | N/A | N/A | [3] |
| Indazole-morpholino-triazine | PI3K | N/A | N/A | N/A | [3] |
Conclusion and Future Perspectives
The 5-(trifluoromethyl)-1H-indazole scaffold is a remarkably versatile and effective platform for the development of targeted cancer therapeutics. Its ability to be readily modified allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for researchers to characterize novel derivatives and validate their mechanisms of action. Future research in this area will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target toxicities, as well as exploring their use in combination therapies to overcome drug resistance.
References
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
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Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[13][11]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. PMC - NIH.
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Application Notes and Protocols: 5-(Trifluoromethyl)-1H-indazole as a TRPA1 Antagonist in Pain Research
Prepared by: Gemini, Senior Application Scientist
Abstract
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for noxious stimuli, playing a pivotal role in the signaling pathways of inflammatory and neuropathic pain.[1] Its function as a final common pathway for numerous pro-nociceptive agonists makes it a high-value target for the development of novel analgesics.[1] This document provides a comprehensive guide to the use of 5-(Trifluoromethyl)-1H-indazole and its potent derivatives, specifically 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole, as selective antagonists for TRPA1. We will detail the mechanism of action, provide validated protocols for in vitro and in vivo characterization, and offer insights into data interpretation for researchers in pain biology and drug discovery.
Introduction: Targeting TRPA1 in Pain
TRPA1 is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons (nociceptors).[2] It is activated by a remarkably diverse array of stimuli, including environmental irritants (e.g., mustard oil, acrolein), endogenous inflammatory mediators, and changes in temperature.[3][4] Upon activation, TRPA1 permits the influx of cations, most notably Ca²⁺, leading to neuronal depolarization.[5][6] This event triggers the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P from nerve terminals, which promotes neurogenic inflammation and transmits pain signals to the central nervous system.[3][7]
Given its central role, pharmacological blockade of TRPA1 has been shown to effectively reduce pain hypersensitivity in numerous preclinical models.[1][6] The indazole chemical scaffold has emerged as a promising foundation for potent and selective TRPA1 antagonists. A high-throughput screening campaign and subsequent lead optimization identified 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (also known as Compound 31) as a highly effective inhibitor of TRPA1, demonstrating robust activity in both cellular assays and rodent models of inflammatory pain.[8][9] This guide will use this specific, well-characterized compound as the primary exemplar for outlining experimental protocols.
Mechanism of Action: How Indazole Derivatives Inhibit TRPA1
The antagonistic activity of the 5-(Trifluoromethyl)-1H-indazole series is directed at the TRPA1 channel protein itself. Structurally, TRPA1 is a tetramer, with each subunit comprising six transmembrane domains and large intracellular N- and C-termini.[2] The channel's pore, which allows ion passage, is formed by the loop between the fifth and sixth transmembrane domains (TM5 and TM6).
Studies involving random mutagenesis and screening have revealed that the inhibitory action of 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole is mediated by its interaction with the pore domain of the TRPA1 channel.[9][10] By binding within or near this region, the antagonist stabilizes the channel in a closed conformation, preventing the ion influx that is necessary for neuronal activation. This direct blockade of the channel's function effectively decouples the presence of a painful stimulus from the downstream signaling cascade.
Caption: TRPA1 signaling pathway in pain and point of antagonist intervention.
Compound Profile & Preparation
This section focuses on the exemplar antagonist, 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole.
| Property | Value | Reference |
| Compound Name | 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole | [8][10] |
| CAS Number | 1613505-15-9 | [11] |
| Molecular Formula | C₁₅H₁₁F₃N₂ | [8] |
| Molecular Weight | 292.26 g/mol | [11] |
| In Vitro Potency (IC₅₀) | 0.015 µM (15 nM) | [8] |
| Solubility | Soluble in DMSO for stock solutions | General Practice |
Stock Solution Preparation (10 mM):
-
Weigh the appropriate amount of the compound. For 1 mL of a 10 mM stock, use 2.92 mg.
-
Dissolve in 100% dimethyl sulfoxide (DMSO).
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C.
Causality Note: Using 100% DMSO for stock solutions is critical for ensuring complete dissolution of hydrophobic compounds. Serial dilutions in aqueous assay buffers are then performed to achieve the final desired concentrations, keeping the final DMSO concentration below 0.5% to avoid off-target effects on cells.
Experimental Protocols
Protocol 1: In Vitro Potency Determination via Calcium Imaging (FLIPR Assay)
Principle: This high-throughput assay measures the ability of the antagonist to inhibit TRPA1 channel opening. Genetically engineered cells expressing human TRPA1 are loaded with a calcium-sensitive fluorescent dye. Activation of TRPA1 by an agonist causes an influx of Ca²⁺, resulting in a measurable increase in fluorescence. The antagonist's potency is determined by its ability to reduce this fluorescence signal in a dose-dependent manner.[12][13]
Caption: Workflow for the in vitro FLIPR-based calcium imaging assay.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human TRPA1 (HEK293-hTRPA1) in black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading: Aspirate culture medium and add a calcium-sensitive dye loading solution (e.g., Fluo-4 NW) as per the manufacturer's instructions. Incubate for 1 hour at room temperature, protected from light.[13]
-
Compound Addition: Prepare serial dilutions of the indazole antagonist in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES). Add the diluted compound to the cell plate and incubate for 15-30 minutes.
-
Agonist Preparation: Prepare a TRPA1 agonist solution, such as allyl isothiocyanate (AITC) or cinnamaldehyde, at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
FLIPR Measurement:
-
Place both the cell plate and the agonist plate into the fluorometric imaging plate reader (FLIPR).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of the agonist to the cell plate.
-
Record the change in fluorescence intensity for 2-3 minutes.[14]
-
-
Data Analysis:
-
Calculate the change in relative fluorescence units (ΔRFU) by subtracting the baseline from the peak fluorescence.
-
Normalize the data: Set the average signal from vehicle-treated, agonist-stimulated wells as 100% activity and the signal from wells with no agonist as 0% activity.
-
Plot the percent inhibition against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation & Controls:
-
Positive Control: Wells with vehicle (DMSO) + Agonist (defines 100% response).
-
Negative Control: Wells with vehicle (DMSO) + Buffer (defines 0% response).
-
Reference Antagonist: Include a known TRPA1 antagonist (e.g., HC-030031) to validate assay performance.[15]
Protocol 2: In Vivo Efficacy in a Formalin-Induced Inflammatory Pain Model
Principle: The formalin test is a widely used model of tonic pain and neurogenic inflammation. It involves a subcutaneous injection of dilute formalin into the rodent paw, which produces a distinct biphasic pain response.[12] Phase 1 (0-10 min) is caused by direct activation of nociceptors (including TRPA1), while Phase 2 (15-60 min) is driven by an inflammatory response and central sensitization. A centrally-acting or peripherally-acting analgesic will reduce these pain behaviors (flinching, licking).[6]
Caption: Workflow for the in vivo formalin-induced pain model.
Methodology:
-
Animal Acclimation: Place mice or rats in individual transparent observation chambers for at least 30 minutes to allow them to acclimate to the environment.
-
Compound Administration:
-
Prepare the indazole antagonist in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).
-
Administer the compound via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) at various doses (e.g., 3, 10, 30 mg/kg).
-
Administer vehicle to the control group.
-
-
Pre-treatment Period: Allow 30-60 minutes for the compound to be absorbed and distributed.
-
Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µL) of dilute (e.g., 2.5%) formalin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Scoring: Immediately return the animal to the chamber and record the cumulative time it spends flinching, shaking, or licking the injected paw.
-
Phase 1: Score from 0 to 10 minutes post-injection.
-
Phase 2: Score from 15 to 60 minutes post-injection.
-
-
Data Analysis:
-
Calculate the total time spent in nocifensive behaviors for each phase for each animal.
-
Compare the mean scores of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Calculate the percent inhibition of the pain response for each dose.
-
Self-Validation & Controls:
-
Vehicle Control: Establishes the baseline formalin response.
-
Positive Control: Use a known analgesic like morphine or a high dose of a reference TRPA1 antagonist to confirm the model's sensitivity to pharmacological intervention.[16]
-
Causality Note: A significant reduction in Phase 1 behavior strongly suggests direct inhibition of peripheral nociceptors, consistent with TRPA1 antagonism. A reduction in Phase 2 indicates an anti-inflammatory effect and/or prevention of central sensitization.
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Arenas, O. M., et al. (2014). The pore-domain of TRPA1 mediates the inhibitory effect of the antagonist 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole. PLoS One, 9(9), e106776. [Link][10]
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Edman, K., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Pain, 154(5), 773-780. [Link][13][14]
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Sauzem, P. D., et al. (2009). Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats. European Journal of Pharmacology, 616(1-3), 104-110. [Link][20]
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LaBrecque, C. L., et al. (2019). TRPA1 antagonist blocks IL-1β induced calcium flux and current in nodose ganglion sensory neurons. Journal of Neuroinflammation, 16(1), 143. [Link][21]
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Arenas, O. M., et al. (2014). The Pore-Domain of TRPA1 Mediates the Inhibitory Effect of the Antagonist 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole. PLoS One, 9(9), e106776. [Link][9]
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PubChem. (n.d.). 5-Bromo-7-(trifluoromethyl)-1H-indazole. [Link]
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Milano, J., et al. (2008). Antinociceptive action of 4-methyl-5-trifluoromethyl-5-hydroxy-4, 5-dihydro-1H-pyrazole methyl ester in models of inflammatory pain in mice. European Journal of Pharmacology, 599(1-3), 61-66. [Link][16]
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Suo, Y., et al. (2018). Irritant-evoked activation and calcium modulation of the TRPA1 receptor. Nature, 553(7687), 230-234. [Link][23]
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Chen, J., & Hackos, D. H. (2015). TRPA1 as a drug target—promise and challenges. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(4), 451-463. [Link][15]
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Andrews, M., et al. (2015). Recent Advances in the Discovery of Oral TRPA1 Antagonists. Progress in Medicinal Chemistry, 54, 117-147. [Link][24]
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Meents, J. E., et al. (2019). Sensitization of TRPA1 by Protein Kinase A. Scientific Reports, 9(1), 1-13. [Link][25]
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Starowicz, K., & Prato, V. (2020). Status summary of TRPA1 antagonists. [Link]
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Latorre, R., et al. (2011). Electrophysiological Methods for the Study of TRP Channels. In TRP Channels. CRC Press/Taylor & Francis. [Link][26]
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Oakwood Chemical. (n.d.). 5-(Trifluoromethyl)-1H-indazole. [Link][27]
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Rooney, L., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry, 57(12), 5129-5140. [Link][28]
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Wentz, A. P., et al. (2009). Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats. European Journal of Pharmacology, 616(1-3), 104-110. [Link]
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Rooney, L., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 57(12), 5129-5140. [Link][29]
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Andrews, M. D., et al. (2017). Discovery of a Series of Indazole TRPA1 Antagonists. ACS Medicinal Chemistry Letters, 8(6), 633-638. [Link][30]
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Karashima, Y., et al. (2010). Irritating channels: the case of TRPA1. Journal of Signal Transduction, 2010, 234834. [Link][31]
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Taylor-Clark, T. E., et al. (2012). Prostaglandin 15d-PGJ2 is a potent desensitizing agonist of the noxious cold-activated channel TRPA1. Molecular Pain, 8, 72. [Link]
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Application Notes and Protocols for Cross-Coupling Reactions with 5-(Trifluoromethyl)-1H-indazole
Introduction: The Strategic Importance of the 5-(Trifluoromethyl)-1H-indazole Scaffold
The 1H-indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile structure allows for substitution at various positions, enabling fine-tuning of pharmacological properties. The introduction of a trifluoromethyl (CF3) group, particularly at the 5-position, imparts a unique and highly desirable set of characteristics. The CF3 group is a powerful bioisostere for a methyl group but with significantly different electronic properties; its high electronegativity and metabolic stability can enhance binding affinity, improve pharmacokinetic profiles by blocking metabolic pathways, and increase membrane permeability.[4] Consequently, 5-(Trifluoromethyl)-1H-indazole derivatives are prominent in the development of novel therapeutics, including potent antagonists for the TRPA1 ion channel.[5][6][7]
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this valuable scaffold.[8] These reactions provide a robust and modular approach to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions, allowing for the construction of complex molecular architectures from readily available starting materials.[9][10] This guide provides detailed protocols and expert insights into the most critical palladium- and copper-catalyzed coupling reactions for the functionalization of 5-(Trifluoromethyl)-1H-indazole, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann couplings.
General Considerations for Coupling Reactions
The success of any cross-coupling reaction hinges on the careful selection of the catalyst, ligand, base, and solvent. The 5-(trifluoromethyl)-1H-indazole core presents specific considerations:
-
Electronic Effects : The electron-withdrawing nature of the CF3 group can influence the reactivity of the aryl halide partner, potentially facilitating the oxidative addition step in palladium-catalyzed cycles.[4]
-
Substrate : The starting material is typically a halogenated 5-(trifluoromethyl)-1H-indazole (e.g., 3-iodo-, 5-bromo-, or 7-bromo- derivatives). The reactivity of the C-X bond follows the order I > Br > Cl.
-
Catalyst System : Palladium complexes are the catalysts of choice for most C-C and C-N couplings.[8] The ligand plays a crucial role; bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to stabilize the palladium center, promote oxidative addition, and facilitate the rate-limiting reductive elimination step.[11][12][13]
-
Base Selection : The base is critical for activating the coupling partner (e.g., the boronic acid in Suzuki coupling) and neutralizing the HX generated. Its strength, solubility, and potential to cause side reactions must be considered.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp2)-C(sp2) bond between an aryl halide and an organoboron compound. It is widely used to synthesize biaryl and heteroaryl structures.[10][14][15]
Core Principle & Mechanistic Overview
The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle. The key steps involve the oxidative addition of the halo-indazole to the Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Arylation of 3-Iodo-5-(trifluoromethyl)-1H-indazole
This protocol describes a typical procedure for coupling an arylboronic acid with a halogenated indazole.
Materials:
-
3-Iodo-5-(trifluoromethyl)-1H-indazole
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane, [Pd(dppf)Cl2]·CH2Cl2 (3 mol%)
-
Potassium carbonate (K2CO3), anhydrous (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-5-(trifluoromethyl)-1H-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), [Pd(dppf)Cl2]·CH2Cl2 (0.03 equiv), and K2CO3 (3.0 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask to create a 4:1 dioxane/water solvent system (concentration of the limiting reagent ~0.1 M).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-5-(trifluoromethyl)-1H-indazole.
Causality and Field Insights:
-
Why [Pd(dppf)Cl2]? This catalyst is robust, air-stable, and highly effective for a wide range of Suzuki couplings.[14][16] The dppf ligand's wide bite angle is believed to facilitate the reductive elimination step.
-
Why K2CO3 and Dioxane/Water? A base is required to form the active boronate species. K2CO3 is a moderately strong base that is effective for this purpose.[10] The aqueous dioxane system provides good solubility for both the organic substrates and the inorganic base.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Substrate Example | Boronic Acid | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 7-Bromo-indazole | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O | 100 | ~85-95 |
| 3-Iodo-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | - | K2CO3 (3) | Dioxane/H2O | 90 | ~90 |
| 5-Bromo-indazole | Thiophene-2-boronic acid | Pd(dppf)Cl2 (5) | - | K2CO3 (2) | DME | 80 | ~60-70[14] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines, a transformation that is otherwise difficult to achieve.[17][18] It is a cornerstone of pharmaceutical synthesis.[19]
Core Principle & Mechanistic Overview
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle. The key difference is that after oxidative addition, the amine coordinates to the palladium(II) complex. A base then deprotonates the amine, forming a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and the desired aryl amine product.[17]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol: N-Arylation of 5-(Trifluoromethyl)-1H-indazole
This protocol details the coupling of an amine at the N1 position of the indazole ring.
Materials:
-
5-(Trifluoromethyl)-1H-indazole
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0), Pd2(dba)3 (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
Vessel Preparation: In a glovebox, charge an oven-dried vial with Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Reagent Addition: Add 5-(trifluoromethyl)-1H-indazole (1.2 equiv) and the aryl bromide (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (to ~0.2 M concentration of the limiting reagent).
-
Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in a pre-heated oil bath at 100-110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the N-arylated product.
Causality and Field Insights:
-
Why a Strong, Hindered Base? NaOtBu is a strong, non-nucleophilic base required to deprotonate the indazole N-H and facilitate the catalytic cycle. Weaker bases are often ineffective for N-H couplings.
-
Why XPhos? Bulky biarylphosphine ligands like XPhos are essential for C-N coupling.[20] They promote the rate-limiting reductive elimination step and prevent the formation of inactive palladium species, leading to higher yields and broader substrate scope.
Sonogashira Coupling: C(sp2)-C(sp) Bond Formation
The Sonogashira coupling is a highly reliable method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and a copper(I) salt.[21][22]
Core Principle & Mechanistic Overview
The reaction involves two interconnected catalytic cycles.[21] The palladium cycle is similar to that of the Suzuki coupling. In parallel, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, leading to the final reductive elimination.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol: Alkynylation of 7-Bromo-5-(trifluoromethyl)-1H-indazole
Materials:
-
7-Bromo-5-(trifluoromethyl)-1H-indazole
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride, PdCl2(PPh3)2 (2 mol%)
-
Copper(I) iodide, CuI (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)
-
Tetrahydrofuran (THF) or DMF, anhydrous
Procedure:
-
Vessel Preparation: To a Schlenk tube under an inert atmosphere, add 7-bromo-5-(trifluoromethyl)-1H-indazole (1.0 equiv), PdCl2(PPh3)2 (0.02 equiv), and CuI (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF, followed by the amine base (e.g., TEA, 3.0 equiv) and the terminal alkyne (1.5 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC). The reaction is often complete within 2-8 hours.
-
Work-up: Concentrate the reaction mixture under vacuum. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to afford the alkynylated indazole.[23]
Causality and Field Insights:
-
The Role of Copper: CuI is a crucial co-catalyst that activates the alkyne, making it a more effective nucleophile for transmetalation.[24]
-
Amine as Base and Solvent: The amine base (TEA or DIPA) is essential for deprotonating the terminal alkyne and neutralizing the HBr formed during the reaction. In some cases, it can be used as the solvent.
Additional Coupling Methodologies
Heck Coupling
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[25] This is useful for introducing vinyl or styrenyl groups onto the indazole core.
-
Typical Conditions:
-
Catalyst: Pd(OAc)2 or PdCl2
-
Ligand: PPh3 or bulky phosphines like P(o-tolyl)3
-
Base: A hindered amine base like triethylamine (TEA) or an inorganic base like Na2CO3.
-
Solvent: DMF, NMP, or acetonitrile.
-
Temperature: High temperatures (100-140 °C) are often required.
-
Ullmann Coupling
The Ullmann reaction is a classical copper-catalyzed method for forming C-C, C-N, and C-O bonds.[26][27] While often superseded by palladium catalysis due to harsher conditions (high temperatures), it remains a valuable tool, especially for intramolecular cyclizations and certain N-arylations where palladium methods may fail.[28][29]
-
Typical Conditions:
-
Catalyst: Copper powder, CuI, or CuBr.
-
Ligand: Often run without a ligand, but ligands like 1,10-phenanthroline or N,N-dimethylglycine can significantly improve reactivity and lower reaction temperatures.
-
Base: K2CO3 or Cs2CO3.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine.
-
Temperature: Typically >150 °C.
-
Workflow & Conclusion
The successful functionalization of the 5-(trifluoromethyl)-1H-indazole scaffold is a multi-step process that relies on the logical application of modern cross-coupling chemistry.
Caption: General experimental workflow for cross-coupling reactions.
These application notes provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize cross-coupling reactions for the synthesis of novel 5-(trifluoromethyl)-1H-indazole derivatives. By understanding the causality behind experimental choices and adhering to these detailed protocols, researchers can accelerate the discovery and development of next-generation therapeutics.
References
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023-03-23). MDPI.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists.
- Buchwald–Hartwig amin
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. (2017-08-24).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2025-08-10).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Ullmann reaction. Wikipedia.
- Cobalt(III)
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH.
- Buchwald-Hartwig amin
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Heck Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Sonogashira coupling. Wikipedia.
- Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024-01-10). YouTube.
- Ullmann Reaction. Thermo Fisher Scientific - ES.
- Sonogashira Coupling. (2024-08-05). Chemistry LibreTexts.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme.
- Sonogashira Coupling. Organic Chemistry Portal.
- Ullmann Reaction. Organic Chemistry Portal.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2025-10-10).
- Table 1. Screening of palladium catalysts for the Suzuki coupling of...
- Discovery, optimization, and biological evaluation of 5-(2- (trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Novartis OAK.
- Suzuki Coupling. (2020-07-11). YouTube.
- Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Novartis OAK.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
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The Strategic Incorporation of 5-(Trifluoromethyl)-1H-indazole in Advanced Agrochemical Synthesis
Abstract
The trifluoromethyl (-CF3) group is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, increased lipophilicity, and favorable binding characteristics to active ingredients. When incorporated into a heterocyclic scaffold like indazole, the resulting 5-(Trifluoromethyl)-1H-indazole becomes a highly valuable and versatile intermediate for the synthesis of a new generation of high-performance pesticides. This guide provides a detailed exploration of the strategic use of 5-(Trifluoromethyl)-1H-indazole in agrochemical synthesis, offering in-depth protocols, mechanistic insights, and practical considerations for researchers and development scientists in the field.
Introduction: The Trifluoromethyl-Indazole Moiety - A Privileged Scaffold in Agrochemicals
The indazole ring system, a bicyclic aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry and is increasingly recognized for its utility in agrochemical discovery. The introduction of a trifluoromethyl group at the 5-position of the indazole ring significantly enhances the molecule's potential as a building block for novel pesticides. The potent electron-withdrawing nature of the -CF3 group can profoundly influence the physicochemical properties and biological activity of the final product.
The strategic importance of the 5-(Trifluoromethyl)-1H-indazole core lies in its ability to serve as a versatile scaffold for the synthesis of a diverse range of agrochemicals, including herbicides, fungicides, and insecticides. The indazole nitrogen atoms provide convenient handles for further chemical modification, allowing for the introduction of various substituents to fine-tune the biological
Application Notes & Protocols: A Framework for Discovering Novel Anti-Inflammatory Agents from 5-(Trifluoromethyl)-1H-indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anti-inflammatory effects.[1] The introduction of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity. This guide provides a comprehensive framework for the discovery and preclinical evaluation of novel anti-inflammatory agents derived from 5-(Trifluoromethyl)-1H-indazole. We present a structured drug discovery workflow, from the synthesis of a focused compound library to detailed protocols for in vitro screening and in vivo validation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation anti-inflammatory therapeutics.
Introduction: The Rationale for Targeting the Indazole Scaffold
Inflammation is a complex biological response to harmful stimuli, but its dysregulation contributes to a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the development of novel agents with improved safety profiles.[2]
Indazole derivatives have emerged as a promising class of compounds, with studies demonstrating their ability to modulate key inflammatory pathways.[3][4] The core structure can be chemically modified at various positions to optimize potency, selectivity, and pharmacokinetic properties. Specifically, the 5-(Trifluoromethyl)-1H-indazole core offers a unique starting point. The trifluoromethyl group is known to increase lipophilicity and can act as a bioisostere for other functional groups, potentially improving cell permeability and target engagement.
This guide outlines a systematic approach to harness the therapeutic potential of this scaffold.
The Drug Discovery & Development Workflow
The path from a starting scaffold to a viable drug candidate is a multi-step process designed to identify compounds with the desired biological activity and drug-like properties. Our proposed workflow is a hierarchical screening cascade that progressively narrows a library of synthesized compounds to a few promising leads for further development.
Caption: A streamlined workflow for anti-inflammatory drug discovery.
Synthesis of Novel 5-(Trifluoromethyl)-1H-indazole Derivatives
The generation of a structurally diverse library of compounds is the foundational step. The 5-(Trifluoromethyl)-1H-indazole core can be derivatized at the N1 and C3 positions to explore the structure-activity relationship (SAR). Common and effective synthetic strategies include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as copper-catalyzed Ullmann-type reactions.[5][6]
General Strategy: N-Arylation/Alkylation and C3-Functionalization
A versatile approach involves the initial N-alkylation or N-arylation of the indazole core, followed by functionalization at the C3 position. For instance, N-alkylation can be achieved with various alkyl halides using a base like sodium hydride in an appropriate solvent.[7] Subsequent C3-arylation can be performed via a Suzuki-Miyaura cross-coupling if a bromine atom is present at the C3 position.[4]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling for C3-Arylation
This protocol describes a general method for coupling an aryl boronic acid to a C3-bromo-N1-substituted-5-(trifluoromethyl)-1H-indazole.
-
Reaction Setup: To an oven-dried reaction vessel, add the C3-bromo-N1-substituted-5-(trifluoromethyl)-1H-indazole (1.0 eq), the desired aryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of dioxane to water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Biological Evaluation: A Tiered Screening Approach
Phase 1: Initial Screening for Bioactivity and Safety
The primary goal of this phase is to rapidly assess the synthesized library for general anti-inflammatory potential and to eliminate compounds with overt cytotoxicity.
Protocol 4.1.1: Cytotoxicity Assessment (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5][6][8]
-
Cell Line: RAW 264.7 murine macrophages are a suitable model as they are key players in the inflammatory response.[9][10]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized indazole derivatives (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Interpretation: Compounds exhibiting significant reduction in cell viability (e.g., >20% at lower concentrations) should be flagged for potential cytotoxicity and may be deprioritized.
Protocol 4.1.2: Primary Screen for Anti-inflammatory Activity (Griess Assay for Nitric Oxide)
-
Principle: During inflammation, macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple colorimetric method to measure nitrite (a stable breakdown product of NO) in cell culture supernatants.[2][11]
-
Procedure:
-
Seed and adhere RAW 264.7 cells in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of the indazole derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL), a component of gram-negative bacteria, to induce an inflammatory response. Incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[11]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
-
Interpretation: Compounds that significantly reduce LPS-induced NO production are considered hits and advance to the next phase.
Phase 2: Mechanistic and Potency Assays
Compounds that pass the initial screening are further characterized to determine their potency and potential mechanism of action.
Protocol 4.2.1: COX-2 Inhibition Assay
-
Principle: Cyclooxygenase-2 (COX-2) is an enzyme upregulated during inflammation that synthesizes prostaglandins. Many NSAIDs function by inhibiting COX-2. This assay measures the ability of the test compounds to inhibit the activity of purified COX-2 enzyme.
-
Procedure: A variety of commercial kits are available for this purpose. Generally, they involve incubating recombinant human COX-2 with a substrate (arachidonic acid) and a probe that fluoresces upon enzymatic activity.
-
In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Add the diluted COX-2 enzyme to all wells except the negative control.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately read the fluorescence intensity (e.g., Ex/Em = 535/590 nm) in a kinetic mode for 5-10 minutes.
-
-
Interpretation: The rate of fluorescence increase is proportional to COX-2 activity. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for each compound.
Protocol 4.2.2: Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-1β, in the cell culture supernatant.
-
Procedure:
-
Culture and treat RAW 264.7 cells with test compounds and LPS as described in the Griess assay protocol.
-
Collect the supernatants.
-
Use commercially available ELISA kits for TNF-α and IL-1β, following the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Adding the cell supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Interpretation: Potent compounds will significantly reduce the LPS-induced secretion of TNF-α and IL-1β. IC₅₀ values can be determined.
Protocol 4.2.3: Target Engagement & Pathway Analysis (Western Blot)
-
Principle: The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate transcription. Western blotting can be used to measure the levels of phosphorylated p65 and total IκBα to assess pathway inhibition.
-
Procedure:
-
Treat RAW 264.7 cells with the test compounds and stimulate with LPS for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
-
Interpretation: Effective compounds will reduce the LPS-induced phosphorylation of p65 and prevent the degradation of IκBα.
Key Inflammatory Signaling Pathways
Caption: Overview of key pro-inflammatory signaling pathways.
Data Summary for In Vitro Assays
| Compound ID | Cytotoxicity (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) |
| Lead-001 | >100 | 5.2 | 2.1 | 8.5 |
| Lead-002 | >100 | 8.1 | >50 | 12.3 |
| Control | >100 | 15.6 | 0.5 (Celecoxib) | 20.1 (Dexamethasone) |
In Vivo Efficacy Models: Proof-of-Concept in an Acute Inflammation Model
Promising candidates from in vitro studies must be evaluated in a living organism to assess their efficacy and potential liabilities. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by edema (swelling), which can be quantified. Anti-inflammatory drugs reduce this swelling.
-
Procedure:
-
Acclimatization: Acclimatize male Wistar rats (180-220g) for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds (e.g., 10, 30, 100 mg/kg) and a vehicle control orally or intraperitoneally. A positive control group receiving a known NSAID (e.g., indomethacin, 5 mg/kg) should be included.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
-
Interpretation: A statistically significant, dose-dependent reduction in paw edema compared to the vehicle control group indicates in vivo anti-inflammatory activity.
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
This guide provides a robust and logical framework for the systematic discovery of novel anti-inflammatory agents based on the 5-(Trifluoromethyl)-1H-indazole scaffold. By following this tiered approach, researchers can efficiently identify and characterize promising lead compounds. Compounds that demonstrate significant efficacy in the acute in vivo model can be advanced to more complex chronic models of inflammation (e.g., collagen-induced arthritis) and undergo further preclinical development, including pharmacokinetic profiling and toxicology studies. The versatility of the indazole core suggests that with careful optimization, novel therapeutics with superior efficacy and safety profiles are within reach.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]
-
Patel, A. K., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01–FC06. Available at: [Link]
-
Liu, K., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 9(6), a023655. Available at: [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 11(1), 22440. Available at: [Link]
-
Ren, K., & Dubner, R. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. Available at: [Link]
-
Ghasemian, M., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(3), 289–295. Available at: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Krawczyk, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28213–28224. Available at: [Link]
-
ResearchGate. (n.d.). Nitric Oxide Assay?. ResearchGate. Retrieved from [Link]
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Introduction: The Scientific Rationale for Evaluating 5-(Trifluoromethyl)-1H-indazole
An Application Guide and Protocols for Researchers
The indazole scaffold is a "privileged structure" in medicinal chemistry, recognized for its recurring presence in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic structure allows it to engage in diverse non-covalent interactions with biological targets, making it a cornerstone for drug development in therapeutic areas like oncology and inflammation.[1][2] The addition of a trifluoromethyl (-CF3) group is a common strategy in modern drug design to enhance critical molecular properties such as metabolic stability, membrane permeability, and binding affinity.[1]
The compound 5-(Trifluoromethyl)-1H-indazole combines these two key features. While this specific molecule requires detailed characterization, related indazole derivatives have been shown to exhibit potent biological activities, including the inhibition of protein kinases that are critical drivers of cancer cell proliferation and survival, such as ALK, ROS1, and components of the PI3K/AKT/mTOR pathway.[3][4] Therefore, a rigorous evaluation of its efficacy in a cellular context is a critical step in determining its therapeutic potential.
This guide provides a comprehensive framework and detailed protocols for assessing the efficacy of 5-(Trifluoromethyl)-1H-indazole using a suite of robust, validated cell-based assays. We will proceed from foundational cell culture best practices to a multi-assay workflow designed to elucidate the compound's dose-dependent effects on cell viability, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and its potential to engage specific intracellular signaling pathways.
Part 1: Foundational Protocols - Ensuring Data Integrity
The reliability of any cell-based assay is fundamentally dependent on the health and consistency of the cell cultures used.[5] Adherence to strict aseptic techniques and best practices is non-negotiable for generating reproducible and trustworthy data.[6][7]
Best Practices for Cell Culture and Maintenance
Consistent cell culture practices are the bedrock of reproducible research.[8] Before initiating efficacy studies, it is imperative to establish stable, healthy, and well-characterized cell cultures.
Key Recommendations:
-
Aseptic Technique: All manipulations must be performed in a certified Class II biological safety cabinet. Maintain a sterile work area, use sterile reagents, and practice good personal hygiene to prevent microbial contamination.[5] The routine use of antibiotics is discouraged as it can mask low-level or cryptic contamination.[5]
-
Cell Line Authentication: Use only cell lines obtained from reputable cell banks. It is best practice to regularly test cultures for cross-contamination using Short Tandem Repeat (STR) analysis and for mycoplasma contamination, which can significantly alter cellular responses.
-
Routine Maintenance: Monitor cell morphology daily.[8] Change media every 2-3 days and passage cells before they reach 80-90% confluency to maintain them in the logarithmic growth phase and prevent stress from overgrowth.[6][8]
-
Cryopreservation: Preserve low-passage working cell stocks in liquid nitrogen using a cryoprotective agent like DMSO. This practice prevents genetic drift and provides a consistent source of cells for experiments.[5]
Selecting an Appropriate Cell Line
The choice of cell line is critical and should be guided by the therapeutic hypothesis.[9] For evaluating a potential anti-cancer agent, a panel of well-characterized cancer cell lines is appropriate. For instance, if targeting a specific kinase, select a cell line known to be dependent on that kinase for survival.
Example Cell Lines for Kinase Inhibitor Screening:
| Cell Line | Cancer Type | Key Characteristics |
|---|---|---|
| H2228 | Non-Small Cell Lung | Expresses an EML4-ALK fusion protein, making it sensitive to ALK inhibitors.[3] |
| K562 | Chronic Myeloid Leukemia | Driven by the Bcr-Abl fusion kinase, a common target for tyrosine kinase inhibitors.[10] |
| HGC-27 | Gastric Cancer | Shows dysregulation of the PI3K/AKT/mTOR pathway.[4] |
| A549 | Lung Carcinoma | A common model for general cytotoxicity and cell cycle studies.[10] |
Part 2: A Multi-Assay Workflow for Efficacy Evaluation
A single assay is insufficient to characterize a compound's biological effect. A tiered approach, starting with broad effects on cell viability and moving towards more specific mechanistic assays, provides a comprehensive understanding of the compound's efficacy.
Caption: Workflow for evaluating a novel compound's efficacy.
Protocol: Cell Viability and Cytotoxicity Assay
Principle: This initial assay determines the concentration-dependent effect of the compound on cell proliferation and viability. Assays like the MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells.[10]
Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of 5-(Trifluoromethyl)-1H-indazole in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log-transformed compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[10]
-
Protocol: Apoptosis Induction Assay
Principle: A key mechanism of many anti-cancer drugs is the induction of apoptosis, or programmed cell death. Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12]
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Application Notes & Protocols: A Guide to In Vivo Experimental Design for 5-(Trifluoromethyl)-1H-indazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo experiments for the novel compound 5-(Trifluoromethyl)-1H-indazole. While specific biological data for this exact molecule is emerging, its structure contains two key features of significant pharmacological interest: the indazole scaffold and a trifluoromethyl group . The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs, particularly kinase inhibitors used in oncology.[1][2] The trifluoromethyl group is a widely used substituent known to enhance critical drug-like properties such as metabolic stability, cell permeability, and target binding affinity.[3][4]
This guide synthesizes field-proven insights and established methodologies to propose a logical, efficient, and robust preclinical development plan. It is structured not as a rigid template, but as a strategic roadmap, explaining the causality behind each experimental choice. We will proceed under the primary therapeutic hypothesis that 5-(Trifluoromethyl)-1H-indazole is a candidate kinase inhibitor for oncology, while acknowledging its potential in other areas like inflammation.[5][6][7] The protocols herein are designed to be self-validating systems, incorporating principles of rigorous scientific design to ensure data integrity and reproducibility.[8][9]
Introduction to 5-(Trifluoromethyl)-1H-indazole: A Candidate Profile
5-(Trifluoromethyl)-1H-indazole is a heterocyclic aromatic compound. Its potential as a therapeutic agent is derived from its chemical architecture.
-
The Indazole Core: This bicyclic structure is a cornerstone of many successful kinase inhibitors, including Axitinib (VEGFR inhibitor) and Entrectinib (TRK/ROS1/ALK inhibitor).[1][10] Its structural rigidity and ability to form key hydrogen bond interactions with the hinge region of kinase active sites make it an ideal starting point for designing targeted therapies.[2]
-
The Trifluoromethyl (-CF3) Group: The introduction of a -CF3 group can dramatically improve a molecule's pharmacokinetic profile.[3] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, potentially enhancing binding affinity, while its lipophilicity can improve membrane permeability.[4] Crucially, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which often prolongs a drug's half-life in the body.[3]
Based on these structural features, a primary hypothesis is that 5-(Trifluoromethyl)-1H-indazole may function as an inhibitor of one or more protein kinases involved in cancer cell proliferation, survival, or angiogenesis. The following in vivo experimental plan is designed to rigorously test this hypothesis.
The Preclinical In Vivo Evaluation Workflow
A successful in vivo evaluation is a phased process, where data from each step informs the design of the next. This approach maximizes resource efficiency and ensures that key questions regarding the compound's behavior in a living system—its safety, exposure, and efficacy—are answered systematically. The overall workflow should be designed to meet regulatory expectations for an Investigational New Drug (IND) application.[11][12]
Caption: High-level workflow for the in vivo evaluation of 5-(Trifluoromethyl)-1H-indazole.
Foundational Studies: Formulation, Dose, and Pharmacokinetics
Before assessing if the compound works, we must first establish how to deliver it safely and confirm that it reaches the intended biological target in sufficient concentrations.
Vehicle and Formulation Development
Causality: The choice of vehicle is critical for ensuring the bioavailability and stability of a test compound.[13] Many small molecule inhibitors are poorly soluble in water, requiring specialized formulations. An improper vehicle can cause local irritation, poor absorption, or drug precipitation, confounding all subsequent in vivo data.
Protocol 1: Vehicle Screening and Preparation
-
Assess Solubility: Determine the solubility of 5-(Trifluoromethyl)-1H-indazole in a panel of common, biocompatible solvents (e.g., Saline, PBS, DMSO, Ethanol, PEG400, Tween 80).
-
Select Vehicle System: Based on solubility and the intended route of administration (e.g., oral, intraperitoneal), select a vehicle system. A common formulation for poorly soluble compounds for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a system like 10% DMSO, 40% PEG400, 50% water.[13]
-
Preparation (Example: Suspension in 0.5% CMC):
-
Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. Stir overnight at 4°C to ensure complete hydration.
-
Accurately weigh the required amount of 5-(Trifluoromethyl)-1H-indazole.
-
Add a small amount of the CMC vehicle to the compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or homogenizing to create a uniform suspension.
-
-
Quality Control: Visually inspect the final formulation for uniformity and lack of precipitation before each use. Prepare fresh daily unless stability data demonstrates otherwise.
Dose Range Finding and Maximum Tolerated Dose (MTD)
Causality: An MTD study is essential for early drug development.[14] It identifies the highest dose that does not cause unacceptable toxicity, thereby defining the safe therapeutic window for subsequent efficacy studies.[15][16] This prevents confounding efficacy results with toxicity-related artifacts (e.g., tumor shrinkage due to animal sickness rather than drug action) and is a critical step for animal welfare.[14]
Protocol 2: Acute MTD Study in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., Swiss Webster or a strain matching your intended efficacy model, like athymic nude mice) of a single sex, aged 6-8 weeks.
-
Group Allocation: Assign 3 mice per group. Include a vehicle-only control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose steps should be wide enough to cover a broad range.
-
Administer the compound once via the intended clinical route (e.g., oral gavage).
-
-
Monitoring: Observe animals closely for the first 4 hours post-dosing, then at least twice daily for 7-14 days.
-
Data Collection: Record the following for each animal:
-
Body Weight: Daily measurements are critical. A body weight loss exceeding 20% is a common endpoint.[17]
-
Clinical Observations: Note any signs of toxicity such as lethargy, ruffled fur, abnormal posture, changes in breathing, or neurological signs. Use a standardized scoring sheet.
-
Mortality: Record any deaths.
-
-
MTD Determination: The MTD is defined as the highest dose that does not produce mortality or unacceptable toxicity, typically defined as >20% body weight loss or severe clinical signs.[15]
| Parameter | Description | Endpoint/Action Level |
| Body Weight Loss | % change from Day 0 | >20% indicates significant toxicity. |
| Clinical Score | Composite score of health | Score > 2 (on a 0-4 scale) requires intervention. |
| Mortality | Survival | Any drug-related death defines a lethal dose. |
| Table 1: Key Parameters and Endpoints for MTD Determination. |
Single-Dose Pharmacokinetics (PK)
Causality: A PK study measures what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[18][19] It is essential to confirm that the drug is absorbed and achieves sufficient exposure (concentration in the blood over time) to have a biological effect. This data is critical for selecting a rational dose and schedule for efficacy studies.[20]
Protocol 3: Single-Dose PK Study in Mice
-
Animal Model: Use healthy mice (e.g., C57BL/6 or Swiss Webster), typically with jugular vein cannulation for serial blood sampling if possible.
-
Group Allocation:
-
Group 1 (IV): 3 mice, receive a low dose (e.g., 2 mg/kg) via intravenous injection to determine 100% bioavailability parameters.
-
Group 2 (PO): 3 mice, receive a non-toxic dose selected from the MTD study (e.g., 50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse samples if cannulation is not used (one time point per mouse). A typical serial sampling schedule is:
-
Plasma Processing: Centrifuge blood (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.[21]
-
Bioanalysis:
-
Develop a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of 5-(Trifluoromethyl)-1H-indazole in plasma.[21]
-
The method involves protein precipitation, separation on a C18 column, and detection by mass spectrometry.
-
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
| Parameter | Description | Significance |
| Cmax | Maximum plasma concentration | Indicates rate and extent of absorption. |
| Tmax | Time to reach Cmax | Time of peak absorption. |
| AUC | Area Under the Curve | Represents total drug exposure over time. |
| t1/2 | Half-life | Time for plasma concentration to decrease by 50%. |
| F% | Bioavailability (PO) | Fraction of oral dose that reaches systemic circulation. |
| Table 2: Key Pharmacokinetic Parameters. |
Efficacy and Pharmacodynamic Studies
With a safe dose range and confirmed systemic exposure, the next phase is to determine if the compound has the desired anti-tumor effect in a relevant disease model.
Animal Model Selection
Causality: The choice of animal model is paramount and depends on the therapeutic hypothesis. For a kinase inhibitor targeting a human protein, a xenograft model is often the first choice. If the drug is intended to modulate the immune system, a syngeneic model is required.[22][23]
-
Xenograft Model: Human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or NSG mice). This model directly tests the drug's effect on human tumors.[22] The lack of an immune system is a limitation but simplifies the interpretation of direct anti-tumor activity.[23]
-
Syngeneic Model: Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[24] This is essential for evaluating immunotherapies, as it preserves the interaction between the tumor and a fully functional immune system.[22][24]
For this initial study, we will propose a xenograft model to directly assess the effect of 5-(Trifluoromethyl)-1H-indazole on human cancer cell growth.
Caption: Comparison of Xenograft and Syngeneic tumor models.
Protocol 4: Xenograft Tumor Model Efficacy Study
-
Cell Line Selection: Choose a human cancer cell line where the hypothesized target kinase is known to be a driver of growth (e.g., A549 lung cancer, HCT116 colon cancer).[25]
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation:
-
Inject 5 x 10^6 viable cancer cells suspended in 100 µL of PBS/Matrigel (1:1) subcutaneously into the right flank of each mouse.
-
Monitor tumor growth using digital calipers.
-
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.
-
Group 1: Vehicle Control (e.g., 0.5% CMC, PO, QD)
-
Group 2: 5-(Trifluoromethyl)-1H-indazole (e.g., 50 mg/kg, PO, QD)
-
Group 3: Positive Control (a standard-of-care agent for that cancer type, e.g., Paclitaxel).[17]
-
-
Treatment and Monitoring:
-
Administer treatments daily for 21-28 days.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoints:
-
Primary: Tumor Growth Inhibition (TGI). Calculated as %TGI = (1 - ΔT/ΔC) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
-
Secondary: Body weight change (as a measure of tolerability), survival.
-
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue and plasma from a subset of animals at specific time points after the final dose (e.g., 2 and 8 hours).
-
Analyze plasma for drug concentration (confirms exposure during efficacy).
-
Analyze tumor lysates by Western blot for phosphorylation status of the target kinase and downstream effectors (e.g., p-ERK, p-AKT). This confirms target engagement and mechanism of action in vivo.
-
Preliminary Toxicology
Causality: While the MTD study provides data on acute toxicity, a preliminary repeat-dose toxicology study is needed to understand the potential liabilities of longer-term administration, as required for regulatory submissions.[11][26] This study identifies potential target organs for toxicity and informs safety parameters for clinical monitoring.[11]
Protocol 5: 7-Day Repeat-Dose Toxicology Study in Rats
-
Animal Model: Sprague-Dawley rats are a common choice for toxicology due to the wealth of historical control data. Use both male and female animals.
-
Group Allocation (n=5/sex/group):
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., a dose equivalent to the efficacious dose in mice)
-
Group 3: Mid Dose
-
Group 4: High Dose (approaching the MTD)
-
-
Dosing and Observation: Dose animals daily for 7 consecutive days. Conduct detailed clinical observations daily. Record body weights and food consumption.
-
Terminal Procedures: On Day 8, euthanize animals and perform:
-
Hematology and Clinical Chemistry: Analyze blood for a full panel of markers for liver function (ALT, AST), kidney function (BUN, creatinine), and hematological changes (CBC).
-
Necropsy and Histopathology: Conduct a full gross necropsy. Collect major organs (liver, kidneys, heart, lungs, spleen, etc.), weigh them, and preserve them in formalin for histopathological examination by a veterinary pathologist.
-
-
Data Analysis: Compare all parameters between treated and control groups to identify any dose-dependent toxicities and establish a No Observed Adverse Effect Level (NOAEL).
Conclusion and Future Directions
The successful completion of this comprehensive in vivo workflow will provide a robust data package for 5-(Trifluoromethyl)-1H-indazole. Positive results—demonstrating a favorable safety profile, oral bioavailability, and significant tumor growth inhibition correlated with target modulation—would strongly support its advancement as a clinical candidate. This structured, hypothesis-driven approach ensures that critical questions are answered efficiently, mitigating risk and paving the way for a successful transition from preclinical research to clinical development. The principles and protocols outlined here serve as a foundational guide for the rigorous scientific evaluation necessary to translate a promising molecule into a potential therapeutic.[8][27][28]
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Novartis OAK. (2014). Discovery, optimization, and biological evaluation of 5-(2- (trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Available at: [Link]
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Oakwood Chemical. (n.d.). 5-(Trifluoromethyl)-1H-indazole. Available at: [Link]
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PubChem. (n.d.). 5-(Trifluoromethyl)-1H-indazole. Available at: [Link]
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Application Note: Quantitative Analysis of 5-(Trifluoromethyl)-1H-indazole
Introduction and Scope
5-(Trifluoromethyl)-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development, often serving as a key structural motif or building block in the synthesis of pharmacologically active molecules. Its trifluoromethyl group can substantially influence metabolic stability, lipophilicity, and binding affinity. Consequently, accurate and precise quantification of this analyte is critical for purity assessment of bulk pharmaceutical ingredients (BPI), content uniformity in formulations, and pharmacokinetic studies.
This document provides detailed analytical protocols for the quantification of 5-(Trifluoromethyl)-1H-indazole using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, analytical scientists, and quality control professionals. The protocols are presented as robust starting points for method development and must be validated for their intended use in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2]
Analyte Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₈H₅F₃N₂ | [3][4] |
| Molecular Weight | 186.14 g/mol | [5] |
| CAS Number | 885271-64-7 | [3] |
| Appearance | Powder | [3] |
| Predicted Boiling Point | 268.5 ± 35.0 °C | [3] |
| Predicted Density | 1.447 ± 0.06 g/cm³ | [3] |
| Solubility | Poor in water, soluble in organic solvents like DMSO. | [6] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
2.1 Principle of the Method Reversed-phase HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds like 5-(Trifluoromethyl)-1H-indazole.[7] The method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The analyte is separated from impurities based on its hydrophobicity. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a wavelength where it exhibits maximum absorbance, and comparing the response to that of certified reference standards.
2.2 Experimental Protocol: HPLC-UV Assay
2.2.1 Instrumentation and Materials
-
HPLC System: Quaternary or Binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 mm x 150 mm, 2.7 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid (LC-MS grade).
-
Reference Standard: 5-(Trifluoromethyl)-1H-indazole, certified purity.
-
Solvent: Dimethyl Sulfoxide (DMSO, anhydrous).[6]
2.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with DMSO.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Sample Solution: Prepare the sample to a target concentration within the calibration range using the same diluent as the working standards. For bulk material, this may involve a simple dissolution and dilution.
2.2.3 Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Detection Wavelength | ~254 nm (Verify λmax by scanning) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
2.2.4 Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the analyte versus its concentration for the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.
-
Quantify the 5-(Trifluoromethyl)-1H-indazole concentration in the sample solution by interpolating its peak area from the calibration curve.
2.3 HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
3.1 Principle of the Method GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] The sample is vaporized in a heated inlet and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both quantitative data and structural confirmation. Given its predicted boiling point, 5-(Trifluoromethyl)-1H-indazole is amenable to GC analysis.[3]
3.2 Experimental Protocol: GC-MS Assay
3.2.1 Instrumentation and Materials
-
GC-MS System: Gas chromatograph with a split/splitless injector coupled to a single quadrupole or more advanced mass spectrometer.[9]
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: Dichloromethane (GC grade), Methanol (GC grade).
-
Carrier Gas: Helium (99.999% purity).
-
Reference Standard: 5-(Trifluoromethyl)-1H-indazole, certified purity.
3.2.2 Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock solution with Dichloromethane.
-
Sample Solution: Prepare the sample to a target concentration within the calibration range using Dichloromethane.
3.2.3 GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or Split 10:1, optimize as needed) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | m/z 186 (Molecular Ion, M⁺), plus 2-3 other characteristic fragment ions. |
3.2.4 Data Analysis and Quantification
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the reference standard. The fragmentation pattern of trifluoromethyl-substituted heterocycles can be complex but provides a unique fingerprint.[10]
-
For quantification, construct a calibration curve using the peak area of the primary SIM ion (m/z 186) versus concentration.
-
Calculate the sample concentration by interpolating its SIM peak area from the curve.
3.3 GC-MS Workflow Diagram
Caption: GC-MS workflow for quantification.
Analytical Method Validation Protocol
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[1] The following protocol is based on the ICH Q2(R2) guideline for the validation of an assay method for a drug substance.[2][11]
4.1 Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria for Assay |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity analysis (PDA) or MS confirmation. No interference at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | r² ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | Closeness of test results to the true value. | 98.0% to 102.0% recovery of spiked analyte. |
| Precision | Closeness of agreement between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| LOD / LOQ | Lowest amount detectable / quantifiable with acceptable precision and accuracy. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1, with acceptable precision. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits; results are not significantly affected. |
4.2 Validation Experimental Design
-
Specificity: Analyze a blank (diluent), a placebo (formulation without API), the reference standard, and a sample spiked with expected impurities. Assess for peak interference.
-
Linearity: Prepare and analyze at least five concentrations across the proposed range (e.g., 80%, 90%, 100%, 110%, 120% of target). Plot the response versus concentration and perform linear regression.
-
Accuracy: Perform recovery studies by spiking a placebo or sample with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results.
-
-
LOD & LOQ: Determine instrument sensitivity by either the signal-to-noise ratio method (by injecting progressively more dilute solutions) or by calculation from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, ±0.1 mL/min flow rate). Evaluate the impact on system suitability (e.g., peak tailing, resolution) and assay results.
4.3 Method Validation Logic Diagram
Caption: Interrelationship of ICH validation parameters.
References
-
Chemcasts. Thermophysical Properties of 5-(Trifluoromethyl)-1H-indazol-3-amine. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Slideshare. Analytical method validation as per ich and usp. Available at: [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
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Agilent. Sample Preparation. Available at: [Link]
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International Journal of Research in Pharmacy and Chemistry. N2 / FID /DMSO] AND [GC/RTX-5MS/HE/MS/DMF] FOR THE DETECTION AND ESTIMATION. Available at: [Link]
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Journal of Chromatography B. Sample preparation in analysis of pharmaceuticals. Available at: [Link]
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Pharmacokinetics and Pharmacodynamics. Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. Available at: [Link]
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Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]
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Department of Chemistry and Pharmacy. Methods and instruments. Available at: [Link]
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Analytical Methods. Quantitative analysis of carbohydrate residues in Dextran 40 from various sources. Available at: [Link]
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International Journal of Research in Pharmacy and Chemistry. A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. Available at: [Link]
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Oakwood Chemical. 5-(Trifluoromethyl)-1H-indazole. Available at: [Link]
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Supporting Information. General Procedure for the synthesis of indazoles. Available at: [Link]
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National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Available at: [Link]
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National Institutes of Health. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link]
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Royal Society of Chemistry. Development of a method for trace level determination of antibiotics in drinking water sources. Available at: [Link]
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LCGC International. Application Notes: Sample Prep. Available at: [Link]
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Semantic Scholar. Sample preparation techniques in analytical chemistry. Available at: [Link]
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Analytical Methods. Quantification of rifampicin loaded into inhaled polymeric nanoparticles. Available at: [Link]
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World Health Organization. Guidelines for drinking-water quality. Available at: [Link]
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Mass Spectrometry Reviews. Mass spectrometry of oxazoles. Available at: [Link]
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Trade Science Inc. GC method for separation and quantification of positional isomers. Available at: [Link]
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Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Available at: [Link]
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Application Notes and Protocols for Studying Histone Deacetylase (HDAC) Inhibition using 5-(Trifluoromethyl)-1H-indazole and Related Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of HDACs and the Promise of Targeted Inhibition
Histone deacetylases (HDACs) are a family of enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs induce a more condensed chromatin structure, leading to transcriptional repression.[1][2] The dysregulation of HDAC activity is a hallmark of numerous diseases, including a wide range of cancers and neurodegenerative disorders, making them a prime target for therapeutic intervention.[3][4]
HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents. These molecules typically function by chelating the zinc ion within the enzyme's active site, thereby blocking its catalytic activity.[3][4] This inhibition leads to the hyperacetylation of histones, relaxation of chromatin, and the reactivation of tumor suppressor genes, ultimately resulting in cell cycle arrest, apoptosis, and the suppression of tumor growth.[3]
Among the diverse chemical scaffolds explored for HDAC inhibition, heterocyclic compounds containing a trifluoromethyl group, such as derivatives of 5-(Trifluoromethyl)-1H-indazole and 5-(trifluoromethyl)-1,2,4-oxadiazoles (TFMOs), have garnered significant attention.[5][6] These scaffolds offer unique properties, including the potential for isoform-selective inhibition, which is crucial for developing therapies with improved efficacy and reduced side effects.[6][7] This guide provides a comprehensive overview of the application of these compounds in studying HDAC inhibition, complete with detailed experimental protocols.
Mechanism of Action: A Tale of Zinc Chelation and Prodrug Activation
The primary mechanism of action for most HDAC inhibitors involves the coordination of a zinc-binding group to the Zn(II) ion located at the bottom of the catalytic pocket of the enzyme.[4] This interaction blocks the access of the acetylated lysine substrate to the active site, thereby inhibiting the deacetylation reaction.
Interestingly, for the class of 5-trifluoromethyl-1,2,4-oxadiazoles (TFMOs), a more complex mechanism has been proposed. It is suggested that these compounds may act as prodrugs that undergo hydrolysis, a process that can be catalyzed by the Zn(II) ion itself, to form a more polar compound that is the true zinc-binding and inhibitory species.[8] This potential for in-situ activation adds a layer of complexity and opportunity in the design of selective HDAC inhibitors.
Caption: Proposed mechanism of HDAC inhibition by TFMOs.
Application Notes
In Vitro Characterization: Determining Potency and Selectivity
The initial evaluation of any potential HDAC inhibitor involves determining its half-maximal inhibitory concentration (IC50) against a panel of purified HDAC isoforms. This is crucial for establishing the compound's potency and, importantly, its selectivity profile. Compounds exhibiting selectivity for specific HDAC isoforms or classes are highly desirable as they may offer a better therapeutic window with fewer off-target effects. Fluorometric assays are widely used for this purpose due to their high sensitivity and suitability for high-throughput screening.[9][10]
Cell-Based Assays: Confirming Cellular Activity and Downstream Effects
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to confirm that a compound can penetrate the cell membrane, engage its target in a cellular environment, and elicit the desired biological response. A primary readout in these assays is the measurement of histone hyperacetylation, typically assessed by Western blotting.[11] Furthermore, downstream cellular consequences of HDAC inhibition, such as cell cycle arrest and apoptosis, can be evaluated to understand the compound's functional effects.[5]
Structure-Activity Relationship (SAR) Studies
The data generated from both in vitro and cell-based assays are fundamental to guiding structure-activity relationship (SAR) studies. By systematically modifying the chemical structure of a lead compound, such as a 5-(Trifluoromethyl)-1H-indazole derivative, and assessing the impact on potency and selectivity, medicinal chemists can optimize the compound's properties to develop more effective and targeted drug candidates.[7]
Experimental Protocols
Protocol 1: In Vitro Fluorometric HDAC Enzymatic Assay
This protocol describes a method to determine the IC50 values of a test compound against various HDAC isoforms using a commercially available fluorogenic substrate. The principle involves the deacetylation of the substrate by the HDAC enzyme, followed by cleavage by a developer (trypsin), which releases a fluorescent molecule.[9][10]
Materials and Reagents:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[12]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compound (e.g., 5-(Trifluoromethyl)-1H-indazole derivative) dissolved in DMSO
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor[9]
-
Developer solution (e.g., trypsin in assay buffer)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: 355-380 nm, Emission: 440-460 nm)[9][10]
Caption: Workflow for the in vitro fluorometric HDAC assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a known HDAC inhibitor (e.g., TSA) in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup: In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Diluted test compound or control inhibitor
-
Diluted HDAC enzyme
-
Include "no enzyme" controls and "no inhibitor" controls.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination and Signal Development: Add the developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at 37°C for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Subtract the background fluorescence ("no enzyme" control). Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Histone Acetylation Assay (Western Blotting)
This protocol is designed to assess the effect of a test compound on the acetylation levels of histones in cultured cells.[11]
Materials and Reagents:
-
Cancer cell line (e.g., HCT-116, HeLa)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Caption: Workflow for cell-based Western blot analysis.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the fold-change in acetylation.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol provides a brief outline for assessing the impact of the test compound on cell proliferation, often performed using an MTT or similar colorimetric/fluorometric assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After overnight incubation, treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: In Vitro HDAC Inhibitory Activity of a Hypothetical 5-(Trifluoromethyl)-1H-indazole Derivative (Compound X)
| HDAC Isoform | Compound X IC50 (nM) | SAHA (Control) IC50 (nM) |
| Class I | ||
| HDAC1 | 35 | 15 |
| HDAC2 | 50 | 25 |
| HDAC3 | 150 | 40 |
| Class IIa | ||
| HDAC4 | >10,000 | >10,000 |
| HDAC5 | >10,000 | >10,000 |
| Class IIb | ||
| HDAC6 | 10 | 5 |
| Class IV | ||
| HDAC11 | 1500 | 1200 |
Table 2: Anti-proliferative Activity of Compound X against Cancer Cell Lines
| Cell Line | Compound X IC50 (µM) | SAHA (Control) IC50 (µM) |
| HCT-116 (Colon Cancer) | 2.5 | 1.8 |
| HeLa (Cervical Cancer) | 3.1 | 2.2 |
References
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- Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit. R&D Systems.
- Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e59.
- Banks, C. A., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX, 7, 100778.
- EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek.
- Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Promega.
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- BenchChem. (2025). Application Notes and Protocols for Measuring HDAC Inhibition by FR234938. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Hdac-IN-51 in In Vitro Histone Deacetylase Activity Assays. BenchChem.
- Christianson, D. W. (2017). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 8(2), 356-361.
- Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit. Cayman Chemical.
- Promega Corporation. (n.d.). HDAC-Glo™ I/II Assays. Promega.
- Bolden, J. E., et al. (2006). Inhibition of Histone Deacetylases. Methods in Molecular Biology, 345, 213-228.
- Wegener, D., et al. (2003). In vitro assays for the determination of histone deacetylase activity. Molecular BioSystems, 3(4), 268-275.
- Hoang, H., et al. (2025). Investigating the basis of histone deacetylase inhibition by 5-trifluoromethyl-1,2,4-oxadiazoles (TFMOs). ACS Fall 2025.
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 192, 112189.
- D'Angelo, L., et al. (2020). Trifluoromethyloxadiazoles: inhibitors of histone deacetylases for control of Asian soybean rust. Pest Management Science, 76(10), 3357-3368.
- Zhang, Y., et al. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship. Journal of Agricultural and Food Chemistry.
- Dompe, C., et al. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Medicinal Chemistry Letters, 12(3), 380-388.
- Dompe, C., et al. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Medicinal Chemistry Letters, 12(3), 380-388.
- Lee, J., et al. (2024). Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue. European Journal of Medicinal Chemistry, 265, 116057.
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 192, 112189.
- Abdel-Maksoud, M. S., et al. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Bearing a Ligustrazine-Based Novel Capping Moiety. Drug Design, Development and Therapy, 14, 119-133.
-
Li, Y., et al. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. Cancers, 11(4), 516. Retrieved from [Link]
Sources
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethyloxadiazoles: inhibitors of histone deacetylases for control of Asian soybean rust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the basis of histone deacetylase inhibition by 5-trifluoromethyl-1,2,4-oxadiazoles (TFMOs) - American Chemical Society [acs.digitellinc.com]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-indazole
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated scaffold. As a key building block in the development of pharmaceuticals, achieving a high yield and purity of 5-(Trifluoromethyl)-1H-indazole is often critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established synthetic methodologies and mechanistic principles to help you navigate the challenges of its preparation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-(Trifluoromethyl)-1H-indazole. The advice provided is based on common synthetic routes, including the Jacobson-Crosby cyclization of substituted anilines and related pathways.
Issue 1: Low or No Yield of 5-(Trifluoromethyl)-1H-indazole
Question: My reaction is showing low conversion to the desired 5-(Trifluoromethyl)-1H-indazole. What are the likely causes and how can I improve the yield?
Answer:
Low yields in indazole synthesis can often be attributed to several factors, ranging from the stability of intermediates to the reaction conditions. Let's break down the common culprits and their solutions.
-
Inefficient Diazotization: The formation of the diazonium salt from the corresponding aniline precursor (e.g., 2-amino-5-(trifluoromethyl)aniline derivative) is a critical step.
-
Causality: Incomplete diazotization will result in unreacted starting material, directly lowering the yield. The trifluoromethyl group, being strongly electron-withdrawing, can decrease the nucleophilicity of the amino group, making diazotization more challenging.
-
Solutions:
-
Temperature Control: Ensure the temperature is maintained between 0 and 5 °C. Higher temperatures can lead to the decomposition of the unstable diazonium salt.
-
Acid Choice and Concentration: The choice of acid is crucial. While hydrochloric acid is common, the use of a non-coordinating acid like fluoroboric acid can sometimes stabilize the diazonium salt. Ensure a sufficient excess of acid is used to maintain a low pH and fully protonate the nitrous acid precursor.
-
Slow Addition of Nitrite: Add the sodium nitrite solution dropwise to the acidic solution of the aniline to prevent localized increases in temperature and concentration, which can lead to side reactions.
-
-
-
Poor Cyclization Efficiency: The intramolecular cyclization to form the indazole ring is the key bond-forming step.
-
Causality: The electron-withdrawing nature of the trifluoromethyl group can influence the electron density of the aromatic ring, affecting the rate and efficiency of the cyclization.
-
Solutions:
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Protic solvents like acetic acid or a mixture of acetic acid and water are often used to facilitate proton transfer during the cyclization.
-
Temperature Optimization: While the initial diazotization requires low temperatures, the cyclization step may benefit from gentle warming. A carefully controlled increase in temperature (e.g., to room temperature or slightly above) after the diazotization is complete can promote cyclization. However, excessive heat can lead to decomposition.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times may lead to the formation of byproducts.
-
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Causality: Diazonium salts are highly reactive and can undergo various side reactions, such as azo coupling or substitution reactions with the solvent or counter-ions.
-
Solutions:
-
Control of Stoichiometry: Use a slight excess of the diazotizing agent (e.g., 1.1-1.2 equivalents of sodium nitrite) to ensure complete conversion of the aniline, but avoid a large excess which can lead to unwanted side reactions.
-
Degassing: In some cases, removing dissolved oxygen from the reaction mixture by bubbling with an inert gas like nitrogen or argon can minimize oxidative side reactions.
-
-
Issue 2: Formation of Impurities and Regioisomers
Question: I am observing significant impurities in my crude product. How can I identify and minimize their formation?
Answer:
Impurity formation is a common challenge in heterocyclic synthesis. For 5-(Trifluoromethyl)-1H-indazole, the primary concerns are often regioisomers and byproducts from incomplete or alternative reaction pathways.
-
Regioisomer Formation:
-
Causality: If the starting material allows for cyclization at different positions, a mixture of regioisomers can be formed. For example, starting from a meta-substituted aniline could potentially lead to the formation of 4-, 6-, or 7-(trifluoromethyl)-1H-indazole alongside the desired 5-isomer, depending on the other substituents. The electronic influence of the trifluoromethyl group plays a significant role in directing the cyclization.
-
Solutions:
-
Choice of Starting Material: The most effective way to ensure regioselectivity is to start with a precursor that can only cyclize to the desired product. For 5-(Trifluoromethyl)-1H-indazole, a common starting material is 4-amino-3-methyl-5-(trifluoromethyl)benzonitrile or a related compound where the substitution pattern dictates the cyclization outcome.
-
Reaction Conditions: While less impactful than the choice of starting material, reaction conditions can sometimes influence the ratio of regioisomers. Experimenting with different solvents and temperatures may slightly favor the formation of one isomer over another.
-
-
-
Common Byproducts:
-
Unreacted Starting Material: As discussed in the low yield section, incomplete reaction is a common source of impurities.
-
Azo Coupling Products: Diazonium salts can couple with electron-rich aromatic compounds, including the starting aniline, to form colored azo compounds. This is more likely to occur if the pH of the reaction mixture is not sufficiently acidic.
-
Phenolic Byproducts: Reaction of the diazonium salt with water can lead to the formation of the corresponding phenol. This is more prevalent at higher temperatures.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for separating the desired product from impurities and regioisomers. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material. Suitable solvent systems can be determined through small-scale solubility tests. Common solvents for indazoles include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-(Trifluoromethyl)-1H-indazole?
A1: Several synthetic strategies have been employed to prepare 5-(Trifluoromethyl)-1H-indazole. The choice of route often depends on the availability and cost of the starting materials. Two of the most prevalent approaches are:
-
Jacobson-Crosby and Related Cyclizations: This class of reactions typically starts from a substituted aniline. A common precursor is 2-amino-5-(trifluoromethyl)benzonitrile or a related 2-substituted-4-(trifluoromethyl)aniline. The synthesis generally involves the following key steps:
-
Diazotization of the aniline to form a diazonium salt.
-
Intramolecular cyclization to form the indazole ring.
-
-
Nucleophilic Aromatic Substitution (SNAr) followed by Cyclization: This approach often involves the reaction of a hydrazine with a suitably activated aromatic ring. For example, reacting 4-chloro-3-nitrobenzotrifluoride with hydrazine, followed by reduction of the nitro group and cyclization, can yield the desired product.
Q2: How does the trifluoromethyl group affect the synthesis?
A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which has several implications for the synthesis:
-
Decreased Nucleophilicity of the Amino Group: The CF3 group deactivates the aromatic ring, making the amino group less nucleophilic. This can make reactions like diazotization more difficult, requiring carefully optimized conditions.
-
Increased Acidity of the Indazole N-H: The electron-withdrawing nature of the CF3 group increases the acidity of the N-H proton of the indazole ring. This can be a factor in subsequent reactions, such as N-alkylation or N-arylation, where deprotonation is the first step.
-
Influence on Regioselectivity: In cases where regioisomers are possible, the electronic effect of the CF3 group will influence the position of electrophilic attack during cyclization.
Q3: What are the key process parameters to control for maximizing yield and purity?
A3: To achieve high yield and purity, the following parameters should be carefully controlled:
-
Temperature: Low temperatures (0-5 °C) are crucial during diazotization to prevent decomposition of the diazonium salt. The cyclization step may require a different, often slightly higher, temperature that should be optimized.
-
pH: A strongly acidic medium is necessary for efficient diazotization and to suppress side reactions like azo coupling.
-
Stoichiometry: The molar ratios of reactants, particularly the diazotizing agent, should be carefully controlled.
-
Reaction Time: Monitoring the reaction progress is essential to avoid incomplete reactions or the formation of degradation products from prolonged reaction times.
-
Purity of Starting Materials: The purity of the starting aniline or other precursors is critical, as impurities can be carried through the synthesis and complicate purification.
Q4: What is a typical workup and purification procedure for 5-(Trifluoromethyl)-1H-indazole?
A4: A general procedure after the reaction is complete would be:
-
Quenching: The reaction is typically quenched by carefully neutralizing the excess acid with a base, such as sodium bicarbonate or sodium carbonate solution, until the pH is neutral or slightly basic. This should be done cautiously as gas evolution will occur.
-
Extraction: The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.
-
Washing: The combined organic layers are washed with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified, most commonly by silica gel column chromatography using a gradient of ethyl acetate in hexane or a similar solvent system. Recrystallization from a suitable solvent is also a viable option for further purification.
Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-indazole via Diazotization and Cyclization
This protocol is a representative example and may require optimization based on the specific starting material and scale.
Materials:
-
2-Amino-5-(trifluoromethyl)benzonitrile (or a similar precursor)
-
Sodium nitrite (NaNO2)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the 2-amino-5-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of glacial acetic acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (3.0 eq).
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 1 hour after the addition is complete.
-
-
Cyclization:
-
After the initial stirring, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Gentle heating (e.g., to 40-50 °C) may be required to drive the cyclization to completion, but this should be done with caution to avoid decomposition.
-
-
Workup:
-
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain 5-(Trifluoromethyl)-1H-indazole as a solid.
-
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. |
| NaNO2 Stoichiometry | 1.1-1.2 equivalents | Ensures complete conversion of the aniline without promoting side reactions. |
| Cyclization Temperature | Room Temperature to 50 °C | Balances the rate of cyclization against the risk of byproduct formation. |
| Purification Method | Silica Gel Chromatography | Effective for separating the product from starting materials and byproducts. |
Visualization
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
General Synthetic Pathway
Caption: A simplified schematic of the synthetic route.
References
-
While specific literature detailing the troubleshooting of 5-(Trifluoromethyl)-1H-indazole synthesis is not extensively available, the principles outlined in this guide are derived from general knowledge of indazole synthesis and the behavior of fluorinated compounds in organic reactions.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. This review provides a broad overview of various synthetic methods for indazole derivatives. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. This article offers insights into the factors controlling regioselectivity in indazole functionalization. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. This paper describes a modern method for indazole synthesis that may be applicable to trifluoromethylated analogues. [Link]
-
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into heterocyclic scaffolds. The unique electronic properties of the CF₃ group make it a valuable addition to pharmacologically active molecules, often enhancing metabolic stability and binding affinity.[1][2] However, its incorporation presents distinct synthetic challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The information is structured to provide not just solutions, but also the underlying scientific principles to empower your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses common problems encountered during the synthesis of trifluoromethylated heterocycles, offering potential causes and actionable solutions.
Issue 1: Poor or No Conversion to the Desired Product
You've set up your trifluoromethylation reaction, but upon analysis (TLC, LC-MS, NMR), you observe a low yield of the desired product or only starting material.
| Potential Cause | Explanation | Troubleshooting Steps |
| Reagent Instability/Decomposition | Many trifluoromethylating reagents are sensitive to moisture, air, or temperature. For instance, Togni's reagent II is metastable at room temperature and can decompose over time, while the Ruppert-Prakash reagent (TMSCF₃) is water-sensitive.[3][4][5] | 1. Verify Reagent Quality: Use a fresh bottle of the reagent or one that has been stored under the recommended conditions (e.g., refrigeration, inert atmosphere).[4] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Insufficient Activation | Nucleophilic trifluoromethylation using TMSCF₃ often requires a fluoride source (e.g., TBAF, CsF) to generate the active trifluoromethyl anion. Electrophilic and radical reactions may require specific initiators or catalysts. | 1. Check Initiator/Catalyst: Ensure the correct initiator or catalyst is being used at the appropriate loading. 2. Optimize Activation: For TMSCF₃ reactions, consider the solubility and reactivity of the fluoride source. In some cases, recently developed catalysts may not require a fluoride initiator. |
| Incorrect Reaction Temperature | Trifluoromethylation reactions can be highly sensitive to temperature. Some reactions require low temperatures for initiation, while others need elevated temperatures to proceed.[7] | 1. Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature, not just the bath temperature, especially during scale-up.[7] 2. Optimize Temperature Profile: If the reaction is not initiating, consider a controlled, gradual increase in temperature. For exothermic reactions, ensure adequate cooling.[8] |
| Mass Transfer Limitations (for gaseous reagents) | When using a gaseous reagent like trifluoromethyl iodide (CF₃I), inefficient mixing with the liquid phase can limit the reaction rate.[9] | 1. Improve Agitation: Increase the stirring rate or use a mechanical stirrer with a gas-inducing impeller. 2. Enhance Gas Dispersion: Employ a fritted gas dispersion tube to create smaller bubbles and increase the gas-liquid interfacial area.[7] |
Issue 2: Low Regioselectivity and Formation of Isomeric Products
Your reaction yields a mixture of trifluoromethylated isomers, making purification difficult and reducing the yield of the desired product.
This is a particularly common challenge in the direct C-H trifluoromethylation of heterocycles like pyridine, where radical reactions can lead to a mixture of 2-, 3-, and 4-substituted products.[10][11]
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision workflow for troubleshooting regioselectivity.
| Potential Cause | Explanation | Troubleshooting Steps |
| Radical Mechanism | Trifluoromethyl radicals are highly reactive and often exhibit low regioselectivity in their reactions with heterocycles.[11] | 1. Change Solvent: The choice of solvent can sometimes influence the regioselectivity of radical reactions.[9] 2. Explore Alternative Mechanisms: Consider switching to a nucleophilic or electrophilic trifluoromethylation method, which can offer better positional control.[10][12] |
| Lack of Directing Group | The inherent electronic properties of the heterocycle may not sufficiently favor substitution at the desired position. | 1. Introduce a Directing Group: Temporarily install a directing group on the heterocycle to guide the trifluoromethyl group to the desired position. 2. Utilize Substrate Activation: For pyridines, strategies like N-methylation to form pyridinium salts can activate the C2 position for nucleophilic attack.[13][14] Hydrosilylation has been used to achieve C3-trifluoromethylation.[10] |
Issue 3: Difficult Purification of the Final Product
You have successfully formed the desired trifluoromethylated heterocycle, but are struggling to isolate it from byproducts or unreacted starting materials.
| Potential Cause | Explanation | Troubleshooting Steps |
| Byproducts from Reagent Decomposition | Electrophilic reagents like Umemoto's and Togni's reagents generate stoichiometric byproducts (e.g., dibenzothiophene) that can be difficult to separate from the desired product.[12] | 1. Use Modified Reagents: Consider using sulfonated analogues of Umemoto's reagents, which produce water-soluble byproducts that can be removed by a simple aqueous wash.[12] 2. Optimize Chromatography: If byproducts are nonpolar, reversed-phase chromatography might be more effective than normal-phase silica gel chromatography.[15] |
| Product Degradation on Silica Gel | Basic nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor recovery, or decomposition during column chromatography.[15] | 1. Deactivate Silica Gel: Add a small amount of a basic modifier like triethylamine (~0.5-1% by volume) to the eluent.[15] 2. Use an Alternative Stationary Phase: Neutral alumina can be a suitable alternative to silica gel for basic compounds.[15] 3. Consider Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[15] |
| Formation of Emulsions during Work-up | The presence of both polar and nonpolar functionalities in the reaction mixture can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult. | 1. Add Brine: Add saturated aqueous sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion. 2. Filter through Celite: Pass the emulsified mixture through a pad of Celite to help separate the layers. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right trifluoromethylating reagent for my reaction?
The choice of reagent depends on the nature of your substrate and the desired transformation (electrophilic, nucleophilic, or radical).
-
For electron-rich heterocycles or substrates with nucleophilic sites (e.g., thiols, enolates): Electrophilic reagents like Togni's reagents or Umemoto's reagents are often suitable.[12][16][17]
-
For electron-deficient heterocycles or substrates with electrophilic sites (e.g., carbonyls, imines): Nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF₃) are the reagents of choice.[18][19]
-
For direct C-H trifluoromethylation of unactivated heterocycles: Radical methods, often employed in photoredox catalysis, are a powerful option, though regioselectivity can be a challenge.[1][9][20]
Reagent Selection Guide
Caption: Guide for selecting a trifluoromethylating reagent.
Q2: I am using Togni's reagent II and am concerned about its stability. What are the proper handling and storage procedures?
Togni's reagent II is a powerful and versatile electrophilic trifluoromethylating agent, but it is metastable and requires careful handling.[3]
-
Storage: It should be stored in a refrigerator to minimize decomposition.[4]
-
Thermal Sensitivity: It can undergo strong exothermic decomposition when heated above its melting point.[3] Avoid heating the pure solid.
-
Incompatibilities: It reacts violently with strong acids, bases, and reducing agents.[3][4]
-
Safety Note: Some formulations of Togni's reagent II are mixed with diatomaceous earth to reduce its explosive potential. Always consult the Safety Data Sheet (SDS) for the specific product you are using.
Q3: My photoredox trifluoromethylation reaction is not working. What are some common pitfalls?
Photoredox catalysis offers a mild and powerful way to generate trifluoromethyl radicals, but success depends on several factors.[1][21]
-
Oxygen Sensitivity: Many photoredox reactions are quenched by oxygen. Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[22]
-
Light Source: Ensure your light source emits at a wavelength that is absorbed by the photocatalyst. Household light bulbs can be effective for some catalysts (e.g., Ru(phen)₃Cl₂), but others may require specific LED lamps.[1][20]
-
Concentration: The concentration of the reaction can be critical. Both overly dilute and overly concentrated solutions can lead to reduced yields.[22]
-
Catalyst Choice: The choice of photocatalyst (e.g., ruthenium vs. iridium complexes) can significantly impact the reaction outcome.[23]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol, 1.5 eq.) to the stirred solution.
-
Initiation: Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, 0.1 mmol, 0.1 eq., as a 1 M solution in THF), dropwise.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Work-up: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
References
-
Wikipedia. Togni reagent II. [Link]
-
ChemistryViews. Selective Trifluoromethylation of Pyridines. [Link]
-
ACS Publications. Regioselective Direct C–H Trifluoromethylation of Pyridine. [Link]
-
ACS Publications. Regioselective Direct C–H Trifluoromethylation of Pyridine | Organic Letters. [Link]
-
ResearchGate. Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF. [Link]
-
Figshare. Regioselective Direct C–H Trifluoromethylation of Pyridine. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00877D. [Link]
-
National Institutes of Health. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
PNAS. Innate C-H trifluoromethylation of heterocycles. [Link]
-
National Institutes of Health. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]
-
ResearchGate. Trifluoromethylation of diverse heterocycles. Reaction condition:... [Link]
-
National Institutes of Health. Trifluoromethylation of Heterocycles in Water at Room Temperature. [Link]
-
ResearchGate. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
National Institutes of Health. Trifluoromethylated heterocycles. [Link]
-
American Chemical Society. Trifluoromethyltrimethylsilane. [Link]
-
ACS Publications. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity | Journal of the American Chemical Society. [Link]
-
OUCI. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
ChemRxiv. Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. [Link]
-
MDPI. Monofluoromethylation of N-Heterocyclic Compounds. [Link]
-
ACS Publications. Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds | Organic Letters. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Princeton University. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]
-
ACS Publications. Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds | Accounts of Chemical Research. [Link]
-
Taylor & Francis Online. Key developments in fluorinated heterocycles. [Link]
-
ACS Publications. Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent | Organic Letters. [Link]
-
ResearchGate. Synthesis of diverse N-trifluoromethyl heterocycles through... [Link]
-
ResearchGate. (PDF) Trifluoromethylated Heterocycles. [Link]
-
ACS Publications. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. [Link]
-
Wikipedia. Trifluoromethyltrimethylsilane. [Link]
-
Wikipedia. Trifluoromethylation. [Link]
-
ChemRxiv. A New Reaction of Togni Reagent II: α-C–H Ester-Functionalization of Tertiary Amides. [Link]
-
National Institutes of Health. Catalysis for Fluorination and Trifluoromethylation. [Link]
-
National Institutes of Health. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. [Link]
-
Wikipedia. Trifluoromethyl group. [Link]
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1H-Indazole Synthesis: A Technical Support and Troubleshooting Guide
Welcome to the technical support center for 1H-indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of the 1H-indazole scaffold, a privileged structure in medicinal chemistry.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues, helping you optimize your reactions, minimize side product formation, and improve overall yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific experimental issues, offering potential causes and solutions to common problems encountered during 1H-indazole synthesis.
Issue 1: My reaction suffers from poor regioselectivity, yielding a mixture of N1 and N2-alkylated isomers. How can I selectively synthesize the 1H-indazole (N1) derivative?
Q: I'm performing an N-alkylation on my indazole core, but I'm getting a difficult-to-separate mixture of N1 and N2 isomers. What factors control this regioselectivity?
A: This is one of the most common challenges in indazole chemistry. The indazole ring possesses two nucleophilic nitrogen atoms, and direct alkylation often leads to a mixture of the thermodynamically more stable 1H-tautomer and the kinetically favored 2H-tautomer.[3][4] Achieving high regioselectivity is critical and depends on a delicate interplay of several factors.[3]
Causality and Strategic Solutions:
-
Choice of Base and Solvent System: This is the most critical factor. The combination of sodium hydride (NaH) as a base in an aprotic, non-polar solvent like tetrahydrofuran (THF) is widely reported to strongly favor N1-alkylation.[3][5][6][7]
-
Mechanism Insight: It is postulated that the sodium cation (Na⁺) from NaH coordinates between the N2 nitrogen and an electron-rich atom on a C3-substituent (like a carbonyl oxygen), forming a stable six-membered ring intermediate. This chelation effectively blocks the N2 position, directing the incoming electrophile (alkyl halide) to the N1 position.[4]
-
-
Steric and Electronic Effects of Substituents: The substitution pattern on the indazole ring significantly influences the N1/N2 ratio.
-
Steric Hindrance: Bulky groups at the C7 position can sterically hinder the N1 position, potentially favoring N2 substitution. Conversely, bulky groups at the C3 position tend to favor N1 alkylation.[3][5]
-
Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C7 position have been shown to strongly direct alkylation to the N2 position, even when using NaH/THF conditions.[5][6][7][8]
-
-
Nature of the Electrophile: The reactivity and size of the alkylating agent can also play a role, although the base/solvent system is generally the dominant factor.[3]
Summary of Conditions for Regiocontrol in Indazole N-Alkylation:
| Desired Isomer | Recommended Base | Recommended Solvent | Key Considerations |
| N1-Alkyl Indazole | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Highly effective, especially with C3-substituents capable of chelation.[4][5] |
| N1-Alkyl Indazole | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | A common alternative, but often less selective than NaH/THF. |
| N2-Alkyl Indazole | Cesium Carbonate (Cs₂CO₃) | N,N-Dimethylformamide (DMF) | Often favors the kinetic N2 product. |
| N2-Alkyl Indazole | Acidic Conditions | Various | Can promote N2-alkylation.[3] |
Issue 2: My cyclization reaction is giving low yields and is contaminated with starting material or a stable hydrazone intermediate. How can I drive the reaction to completion?
Q: I'm attempting a classical indazole synthesis from an o-hydroxyaryl ketone and hydrazine, but the reaction is incomplete, leaving behind a persistent hydrazone impurity. What's going wrong?
A: The formation of a stable hydrazone intermediate is a frequent side product in syntheses that rely on condensation followed by cyclization.[1][9] This indicates that the initial condensation is successful, but the subsequent, and often rate-limiting, intramolecular cyclization step is not proceeding efficiently.
Causality and Strategic Solutions:
-
Suboptimal Reaction Temperature: Many classical cyclization methods, such as the Cadogan-type, require elevated temperatures to overcome the activation energy of the ring-closing step.[9] However, excessive heat can lead to decomposition.
-
Troubleshooting: Systematically screen the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it while monitoring the reaction progress by TLC or LC-MS. Modern palladium-catalyzed methods often allow for much milder conditions.[9]
-
-
Incorrect Solvent Choice: The solvent must fully dissolve the starting materials and intermediates at the reaction temperature to ensure a homogeneous reaction.[9] Aprotic, high-boiling point solvents like DMSO and DMF can be effective for these types of cyclizations.[1]
-
Catalyst or Promoter Inefficiency: Acidic or basic conditions are often required to catalyze the cyclization.
-
Acid Catalysis: For syntheses starting from salicylaldehyde, an acidic medium like acetic or hydrochloric acid is effective.[1]
-
Modern Alternatives: Consider switching to a more modern synthetic route. For instance, metal-free methods using o-aminobenzoximes can proceed under mild conditions with high yields.[1] Similarly, palladium-catalyzed cross-coupling of o-bromobenzaldehyde with benzophenone hydrazone followed by acid-catalyzed cyclization is another powerful alternative.[1]
-
Issue 3: I'm performing a Suzuki-Miyaura cross-coupling to functionalize my indazole, but the reaction is plagued by side products, especially boronic acid homodimerization.
Q: My Suzuki coupling on a bromo-indazole substrate is inefficient and produces significant amounts of a biaryl side product from the boronic acid. How can I suppress this?
A: Boronic acid homocoupling is a well-known side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[10] Optimizing the catalyst system, base, and reaction setup is crucial for minimizing this and other side products like debromination.
Causality and Strategic Solutions:
-
Oxygen Contamination: The presence of molecular oxygen can promote the oxidative homocoupling of the boronic acid.[10]
-
Troubleshooting: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles.
-
-
Inappropriate Catalyst/Ligand Combination: The choice of palladium source and ligand is critical for an efficient catalytic cycle that favors cross-coupling over side reactions.
-
Incorrect Base or Solvent: The base plays a key role in the transmetalation step. The solvent system must facilitate the solubility of both the organic and inorganic components.
Workflow & Troubleshooting Diagrams
Detailed Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of a Substituted 1H-Indazole
This protocol is optimized for achieving high N1-selectivity, based on the findings of Alam, Keating, and others.[5][6][7]
Materials:
-
Substituted 1H-indazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., n-pentyl bromide, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the substituted 1H-indazole (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous THF via syringe to create a 0.1-0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care under an inert atmosphere.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of hydrogen gas should be observed.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). Gentle heating (e.g., to 50 °C) may be required for less reactive substrates.[4]
-
Work-up: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated indazole.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling for C-3 Arylation
This protocol incorporates best practices to minimize homocoupling and other side reactions.[11][13]
Materials:
-
3-Bromo-1H-indazole (or protected equivalent, 1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf)·DCM, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Degassing: Place the 1,4-dioxane and water in separate flasks and degas each by sparging with nitrogen or argon for at least 30 minutes.
-
Preparation: To a reaction vessel, add the 3-bromo-1H-indazole (1.0 eq), arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with nitrogen or argon.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via cannula or syringe to create a 0.1 M solution.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure C-3 arylated 1H-indazole.
References
- BenchChem. (2025). Indazole Synthesis: A Technical Support and Troubleshooting Guide.
- BenchChem. (2026). Resolving common issues in scaling up indazole synthesis.
- BenchChem. (2025). Troubleshooting regioselectivity in 2H-indazole synthesis.
- Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- RSC Publishing. (2024).
- ResearchGate. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Google Patents. (2011). Method of synthesizing 1H-indazole compounds.
- ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- ResearchGate. (n.d.).
- Alam, R. M., & Keating, J. J. (2021).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- ResearchG
- Conrad, W. E., et al. (2011). The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
- PubMed. (2011). The Davis-Beirut Reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic Addition to 3-alkoxy-2H-indazoles.
- Alam, R. M., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- PubMed. (2019).
- ResearchGate. (2025). ChemInform Abstract: The Davis-Beirut Reaction.
- Wiley Online Library. (2025). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions.
- American Chemical Society. (n.d.). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes.
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- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 5-(Trifluoromethyl)-1H-indazole under stress conditions
Welcome to the technical support guide for investigating the degradation of 5-(Trifluoromethyl)-1H-indazole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on designing, executing, and troubleshooting forced degradation studies. Our approach synthesizes established chemical principles with regulatory expectations to ensure the integrity and success of your stability programs.
Frequently Asked Questions (FAQs)
Q1: What makes 5-(Trifluoromethyl)-1H-indazole expectedly stable, and why are stress studies still necessary?
A1: The inherent stability of 5-(Trifluoromethyl)-1H-indazole arises from two key structural features: the aromatic indazole ring system and the trifluoromethyl (-CF3) group. The carbon-fluorine bonds in the -CF3 group are among the strongest single bonds in organic chemistry, making this group highly resistant to chemical and thermal cleavage[1]. Additionally, the -CF3 group is strongly electron-withdrawing, which deactivates the benzene portion of the indazole ring towards common degradation pathways like electrophilic attack[1].
Despite this predicted stability, forced degradation (or stress testing) is a mandatory regulatory requirement outlined by the International Council for Harmonisation (ICH) in guideline Q1A(R2)[2][3][4]. These studies are essential to:
-
Elucidate Degradation Pathways: Identify likely degradation products that could form under long-term storage or upon exposure to harsh conditions[5].
-
Develop Stability-Indicating Methods: Prove that your analytical method, typically HPLC, can accurately measure the parent compound and separate it from all potential degradation products[5][6]. This demonstrates the method's specificity.
-
Inform Formulation and Packaging: Understanding the molecule's liabilities (e.g., sensitivity to light or oxidation) guides the development of a stable drug product and the selection of appropriate protective packaging[6][7].
Q2: What is the target degradation level in a forced degradation study, and why?
A2: The generally accepted target for degradation is between 5-20% of the active pharmaceutical ingredient (API)[8]. This range is a delicate balance.
-
Under-stressing (<5% degradation): May not generate a sufficient quantity of degradants to be reliably detected and characterized by analytical methods[9].
-
Over-stressing (>20% degradation): Can lead to the formation of secondary or tertiary degradation products that are not relevant to the actual stability profile of the drug under normal storage conditions[8]. This complicates the analysis and can be misleading.
It is crucial to adjust stress conditions (e.g., reagent concentration, temperature, exposure time) to achieve this target degradation level[8]. If the molecule is highly stable and shows no degradation under initial harsh conditions, you must document the rigorous conditions applied as evidence of its stability[7].
Q3: When in the drug development process should forced degradation studies be performed?
A3: While regulatory guidance suggests that comprehensive stress testing should be completed during Phase III of development, it is highly recommended to initiate these studies much earlier—ideally during the preclinical or Phase I stages[8][10][11]. Performing these studies early provides critical knowledge about the molecule's intrinsic stability[5]. This early insight allows sufficient time to identify and characterize degradation products, develop robust analytical methods, and make informed decisions in formulation development, preventing costly delays later in the process[9][11].
Experimental Workflow & Troubleshooting Guides
A systematic approach is critical for successful forced degradation studies. The following workflow provides a general framework.
Caption: General workflow for forced degradation studies.
Guide 1: Hydrolytic Degradation
The indazole ring is generally stable to hydrolysis, but extreme pH and elevated temperatures can force degradation. The trifluoromethyl group is exceptionally resistant to hydrolysis.
| Troubleshooting Issue | Probable Cause | Recommended Solution |
| No significant degradation observed in 0.1 M HCl and 0.1 M NaOH at 60°C. | High intrinsic stability of the indazole ring and -CF3 group. | Increase the severity of the conditions. Use stronger acid/base (up to 1 M) or increase the temperature (e.g., 80°C). If no degradation is seen, document the conditions tested to demonstrate stability[9]. |
| Low aqueous solubility of the compound prevents testing. | The compound is nonpolar. | Prepare the stock solution in a small amount of a water-miscible organic co-solvent (e.g., acetonitrile, methanol) before diluting with the acidic or basic medium. Ensure the final concentration of the organic solvent is low (<10%) to avoid influencing the reaction. Run a parallel control with the co-solvent alone. |
| HPLC baseline is noisy or drifting after injecting neutralized samples. | High salt concentration from the neutralization step is affecting the chromatography. | Dilute the sample further with the mobile phase after neutralization. If the problem persists, consider using a solid-phase extraction (SPE) method to desalt the sample before injection. |
Hypothetical Hydrolytic Degradation Pathway
Under harsh acidic or basic conditions, the primary point of attack would likely be the pyrazole portion of the indazole ring, potentially leading to ring-opening.
Caption: Potential hydrolytic degradation pathway.
Guide 2: Oxidative Degradation
N-heterocycles are often susceptible to oxidation, which can lead to N-oxides, dehydrogenation, or ring cleavage[12][13][14]. Hydrogen peroxide (H₂O₂) is a standard oxidant used for these studies[7].
| Troubleshooting Issue | Probable Cause | Recommended Solution |
| Degradation is too fast (>50%) with 3% H₂O₂ at room temperature. | The molecule is highly sensitive to oxidation. | Reduce the stress level. Lower the H₂O₂ concentration (e.g., to 0.3% or 1%), reduce the reaction temperature (e.g., conduct the study at 5°C), or shorten the exposure time, sampling at earlier time points[8]. |
| Multiple small degradant peaks appear, making the chromatogram complex. | The reaction is non-specific, or secondary degradation is occurring. | Use a lower concentration of H₂O₂ to favor the formation of primary degradants. Analyze samples at multiple early time points to track the appearance and disappearance of peaks, which helps differentiate primary from secondary products. |
| No degradation is observed. | The molecule is resistant to oxidation by H₂O₂. | While H₂O₂ is a common starting point, other oxidative systems can be explored if justified. However, for regulatory purposes, demonstrating stability to H₂O₂ is often sufficient. Ensure the study is run for an adequate duration (e.g., up to 7 days) before concluding stability[7]. |
Hypothetical Oxidative Degradation Pathway
Oxidation could occur at the nitrogen atoms of the pyrazole ring or lead to hydroxylation of the aromatic system.
Caption: Potential oxidative degradation pathways.
Guide 3: Photolytic Degradation
ICH Q1B provides specific guidance on photostability testing[2]. Aromatic compounds containing heteroatoms and electron-withdrawing groups can absorb UV radiation, leading to photochemical reactions[15].
| Troubleshooting Issue | Probable Cause | Recommended Solution |
| No degradation after exposure to ICH-specified light conditions. | The molecule is photostable. | This is a valid result. Ensure the experiment included a calibrated light source and a dark control sample stored under the same temperature and humidity to confirm that any observed degradation is due to light[8]. Report the total illumination (lux hours) and UV energy (watt hours/m²) the samples were exposed to. |
| Degradation is observed in both the light-exposed sample and the dark control. | Thermal degradation is occurring concurrently. | The heat generated by the photostability chamber is causing thermal degradation. The result is still valid, but the degradation pathway is a combination of photolytic and thermal stress. Report the results accordingly. If a purely photolytic pathway is needed, a chamber with better temperature control is required. |
| The physical state of the sample changes (e.g., color change, melting). | The compound is undergoing a physical change or forming colored degradants. | Document all physical changes. Analyze the sample chromatographically to determine if a chemical change has also occurred. A color change often indicates the formation of new chromophores, even at low levels. |
Hypothetical Photolytic Degradation Pathway
Photolytic stress can induce radical reactions or rearrangements. The trifluoromethyl group itself is generally stable, but it can influence the photochemistry of the aromatic ring[16][17]. Photolysis of similar aromatic trifluoromethyl compounds has been shown to be pH-dependent[15][18].
Caption: Potential photolytic degradation pathways.
Guide 4: Thermal Degradation
Thermal stress testing evaluates the stability of the molecule at elevated temperatures, both in solid form and in solution[19].
| Troubleshooting Issue | Probable Cause | Recommended Solution |
| The compound sublimes or melts at the test temperature. | The test temperature is too high or at the melting point of the substance. | For solid-state testing, conduct the study at a temperature below the melting point. If degradation is still not observed, this indicates high thermal stability. For solution-state studies, ensure the solvent is stable at the test temperature. |
| Solid-state sample shows no degradation, but solution-state sample does. | The solid crystalline form is highly stable. Degradation in solution may be facilitated by interaction with the solvent or greater molecular mobility. | This is a common and important finding. It highlights the importance of the solid-state form and provides critical information for formulation development (e.g., preferring a solid dosage form over a liquid one). |
| How to differentiate thermal degradants from excipient interactions in a drug product? | Excipients can react with the API at elevated temperatures. | Analyze a placebo (formulation without the API) and the pure API under the same thermal stress conditions. This allows you to identify degradants originating from the API, from the excipients, or from API-excipient interactions[20]. |
Hypothetical Thermal Degradation Pathway
At high temperatures, the weakest bonds in the molecule will cleave first, likely leading to fragmentation of the indazole ring or reactions involving the N-H bond.
Caption: Potential thermal degradation pathways.
Detailed Experimental Protocols
These protocols are based on ICH guidelines and common industry practices. They should be adapted based on the observed stability of the compound.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., acetonitrile). 2. Add an equal volume of 0.1 M HCl to the solution. 3. Heat the solution at 60-80°C. 4. Withdraw aliquots at specified time points (e.g., 2, 6, 24, 48 hours). 5. Neutralize the sample with an equivalent amount of 0.1 M NaOH. 6. Dilute with mobile phase and analyze by HPLC. A control sample (drug in solvent without acid) should be run in parallel[8]. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of the drug substance in a suitable solvent. 2. Add an equal volume of 0.1 M NaOH to the solution. 3. Heat the solution at 60-80°C. 4. Withdraw aliquots at specified time points. 5. Neutralize the sample with an equivalent amount of 0.1 M HCl. 6. Dilute with mobile phase and analyze by HPLC. A control sample (drug in solvent without base) should be run in parallel[8]. |
| Oxidation | 1. Prepare a 1 mg/mL solution of the drug substance in a suitable solvent. 2. Add an equal volume of 3% hydrogen peroxide (H₂O₂). 3. Store the solution at room temperature for up to 7 days[7]. 4. Withdraw aliquots at specified time points. 5. Dilute with mobile phase and analyze by HPLC. A control sample (drug in solvent without H₂O₂) should be run in parallel[8]. |
| Thermal (Solid) | 1. Place a thin layer of the solid drug substance in a vial. 2. Heat in a calibrated oven at a temperature above the accelerated stability condition (e.g., 80°C) but below the melting point. 3. At designated time points, withdraw a sample, dissolve it in a suitable solvent, dilute, and analyze by HPLC. |
| Photolysis | 1. Expose the drug substance (as a solid and/or in solution) to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[2]. 2. A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions[8]. 3. Analyze both samples by HPLC. |
References
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- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved January 11, 2026.
- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. Retrieved January 11, 2026.
- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved January 11, 2026.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA). Retrieved January 11, 2026.
- Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved January 11, 2026.
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- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026.
- The oxidative dehydrogenation of N‐heterocycles. (n.d.).
- Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019, July 22). ACS Sustainable Chemistry & Engineering. Retrieved January 11, 2026.
- Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... (n.d.).
- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026.
- Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026.
- Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). BenchChem. Retrieved January 11, 2026.
- Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery. Retrieved January 11, 2026.
- Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions. (n.d.). BenchChem. Retrieved January 11, 2026.
- 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026.
- Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 11, 2026.
- Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.). Pharmaceutical Technology. Retrieved January 11, 2026.
- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 11, 2026.
- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026.
- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. (2023, July 27). ChemRxiv. Retrieved January 11, 2026.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. Retrieved January 11, 2026.
- Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. (n.d.). Semantic Scholar. Retrieved January 11, 2026.
- (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3).
- Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026.
- Forced Degradation Studies in Pharmaceutical Industry. (2023, October 14). YouTube. Retrieved January 11, 2026.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology. Retrieved January 11, 2026.
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Overcoming poor solubility of 5-(Trifluoromethyl)-1H-indazole in aqueous media
Welcome to the dedicated technical support guide for 5-(Trifluoromethyl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor aqueous solubility of this compound. This guide provides in-depth, field-proven insights and practical, step-by-step protocols to ensure the successful integration of 5-(Trifluoromethyl)-1H-indazole into your experimental workflows.
Introduction: The Solubility Challenge
5-(Trifluoromethyl)-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Like many aromatic compounds, particularly those containing a trifluoromethyl group, it is characterized by low aqueous solubility.[3][4] This poor solubility can present considerable hurdles in various experimental settings, from biological screening assays to formulation development, potentially leading to underestimated efficacy, poor bioavailability, and inconsistent results.[1][5]
This guide is structured in a question-and-answer format to directly address the common issues and questions that arise when working with this compound. We will explore the fundamental principles behind solubility enhancement and provide validated protocols to help you achieve your desired concentrations in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 5-(Trifluoromethyl)-1H-indazole that influence its solubility?
A1: The solubility of 5-(Trifluoromethyl)-1H-indazole is primarily governed by its molecular structure:
-
Aromatic Indazole Core: The fused benzene and pyrazole rings create a rigid, predominantly hydrophobic structure.
-
Trifluoromethyl (-CF3) Group: This group is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule, a key factor contributing to poor aqueous solubility.[4]
-
Acidity/Basicity (pKa): The indazole ring system is amphoteric, meaning it can act as both a weak acid and a weak base.[6] The predicted acidic pKa for the N-H proton of 5-(Trifluoromethyl)-1H-indazole is approximately 12.61. The parent indazole molecule has an acidic pKa of 13.86 and a basic pKa of 1.04 for the protonation of the pyrazole nitrogen.[5] This allows for pH-dependent manipulation of its ionization state to enhance solubility.
Q2: I'm observing precipitation of my compound during my in vitro assay. What is the likely cause?
A2: Precipitation during an assay is a classic sign of exceeding the compound's thermodynamic solubility in the final assay buffer. This often occurs when a concentrated stock solution of the compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The organic solvent concentration drops significantly, and the compound crashes out of the solution. This can lead to inaccurate and unreliable assay results.[7][8]
Q3: What are the primary strategies I can employ to increase the aqueous solubility of 5-(Trifluoromethyl)-1H-indazole?
A3: There are several well-established techniques to enhance the solubility of poorly water-soluble compounds. The most common and effective methods for a compound like 5-(Trifluoromethyl)-1H-indazole include:
-
pH Adjustment: By modifying the pH of the aqueous medium, you can ionize the molecule, which is generally more soluble than its neutral form.[9]
-
Co-solvency: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of a lipophilic compound.[10][11]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, effectively increasing their apparent solubility.[9][12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, enhancing their solubility and stability.[13][14]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a more in-depth, practical approach to solving specific solubility problems you might encounter.
Issue 1: My compound won't dissolve in my aqueous buffer at the desired concentration.
Root Cause: The intrinsic aqueous solubility of 5-(Trifluoromethyl)-1H-indazole is likely very low, and you are attempting to prepare a solution that is above its saturation point.
Solution Pathway:
Caption: Troubleshooting workflow for poor solubility.
Experimental Protocols
Protocol 1: Solubility Enhancement via pH Adjustment
Principle: Based on its predicted acidic pKa of ~12.61, 5-(Trifluoromethyl)-1H-indazole is a very weak acid. Therefore, increasing the pH of the medium to a value significantly above its pKa will deprotonate the indazole nitrogen, forming an anion that is expected to be more water-soluble.
Materials:
-
5-(Trifluoromethyl)-1H-indazole
-
Aqueous buffers of varying pH (e.g., pH 7.4, 8.0, 9.0, 10.0)
-
DMSO (for stock solution)
-
Vortex mixer and/or sonicator
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh and dissolve 5-(Trifluoromethyl)-1H-indazole in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution into your chosen aqueous buffers. For example, add 10 µL of the 10 mM stock to 190 µL of buffer to achieve a final concentration of 500 µM in 5% DMSO.[15]
-
Equilibration: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for 18-24 hours with gentle agitation to allow the system to reach thermodynamic equilibrium.[8]
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) or filter through a low-binding filter plate to remove any precipitate.[7]
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC/MS.[8]
-
Data Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH for solubilization.
Caption: Effect of pH on the ionization and solubility of 5-(Trifluoromethyl)-1H-indazole.
Protocol 2: Co-solvent Systems for Enhanced Solubility
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
N,N-Dimethylacetamide (DMA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions (at a fixed, physiologically relevant pH like 7.4) containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Solubility Determination: For each co-solvent mixture, determine the solubility of 5-(Trifluoromethyl)-1H-indazole using a shake-flask method similar to that described in Protocol 1.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration. This will help identify the most effective co-solvent and the minimum concentration required to achieve the target solubility.
Considerations:
-
High concentrations of organic solvents can be toxic in cell-based assays. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent.
-
The use of co-solvents can sometimes decrease the permeability of a compound across biological membranes, a phenomenon known as the "solubility-permeability trade-off".[16]
| Co-solvent | Typical Concentration Range | Key Considerations |
| DMSO | 1-10% | Can have biological effects at higher concentrations. |
| Ethanol | 5-20% | Generally well-tolerated in many in vitro systems. |
| PEG 400 | 10-30% | A common excipient in pharmaceutical formulations. |
| Propylene Glycol | 10-40% | Often used in parenteral formulations. |
Protocol 3: Cyclodextrin-Mediated Solubilization
Principle: Cyclodextrins (CDs) are toroidal-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules, like 5-(Trifluoromethyl)-1H-indazole, forming a water-soluble inclusion complex.[17]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Procedure:
-
Prepare Cyclodextrin Solutions: Dissolve varying concentrations of the chosen cyclodextrin (e.g., 1%, 2.5%, 5%, 10% w/v) in the desired aqueous buffer.
-
Add Compound: Add an excess amount of solid 5-(Trifluoromethyl)-1H-indazole to each cyclodextrin solution.
-
Complexation and Equilibration: Agitate the mixtures for 24-48 hours at a constant temperature to ensure the formation of the inclusion complex and to reach equilibrium.
-
Separation and Quantification: Centrifuge or filter the samples to remove any undissolved solid. Analyze the supernatant to determine the concentration of the solubilized compound.
-
Phase Solubility Diagram: Plot the concentration of the solubilized compound against the concentration of the cyclodextrin. A linear relationship typically indicates the formation of a 1:1 complex.
Caption: Formation of a water-soluble inclusion complex.
Protocol 4: Surfactant-Based Solubilization
Principle: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can solubilize poorly water-soluble drugs.[18]
Common Pharmaceutical Surfactants:
-
Anionic: Sodium Lauryl Sulfate (SLS)
-
Non-ionic: Polysorbate 80 (Tween® 80), Poloxamers (Pluronic®)
-
Cationic: Cetyltrimethylammonium bromide (CTAB) (Note: Cationic surfactants are often more toxic)[9]
Procedure:
-
Prepare Surfactant Solutions: Prepare solutions of the selected surfactant in an aqueous buffer at concentrations both below and above its known CMC.
-
Solubility Determination: Using the shake-flask method, determine the solubility of 5-(Trifluoromethyl)-1H-indazole in each surfactant solution.
-
Data Analysis: Plot the solubility of the compound against the surfactant concentration. A sharp increase in solubility is typically observed at and above the CMC.
Important Considerations:
-
The choice of surfactant should be compatible with the downstream application. Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity.[19]
-
Surfactants can interfere with certain assay formats and may affect cell membrane integrity.
Summary of Solubilization Strategies
| Strategy | Advantages | Disadvantages | Best For |
| pH Adjustment | Simple, cost-effective, uses minimal excipients.[2] | Only applicable to ionizable compounds; risk of precipitation upon pH change. | Initial screening, compounds with suitable pKa. |
| Co-solvency | High solubilization capacity for many compounds.[10] | Potential for toxicity in biological systems; can alter protein conformation. | In vitro assays where solvent effects are controlled and understood. |
| Cyclodextrins | Low toxicity, can improve stability.[14] | Can be expensive; may alter drug-target binding kinetics. | Formulations for in vivo studies; when avoiding organic solvents is critical. |
| Surfactants | Highly effective at increasing apparent solubility.[12] | Potential for cell toxicity and assay interference. | Situations where other methods fail; requires careful selection and validation. |
References
-
1-chloro-3-(trifluoromethyl)benzene - Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]
- Cui, Y., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870.
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Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]
- Lu, X., et al. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.
- Al-Damen, M. A., et al. (2024). Fluvoxamine: First comprehensive insights into its molecular characteristics and inclusion complexation with β-cyclodextrin.
- [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. (1976). Pharmazie, 31(7), 440-2.
- Lu, X., et al. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Cambridge Open Engage.
- Cui, Y., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors.
- Experimental and predicted pKa, log P and solubility of the study compounds. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4936.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2012). Mini-Reviews in Organic Chemistry, 9(4), 365-377.
- Surfactant Selection for Dissolution Study of Poorly Soluble Drug. (2021). Pharma Specialists.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). Molecules, 27(23), 8565.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research, 83(7), 1469-1504.
- Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties. (2024).
- Prediction of surfactant-mediated dissolution of poorly soluble drugs from drug powder. (2025). International Journal of Pharmaceutics, 669, 124796.
- Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B, 13(6), 2335-2366.
- Aqueous solvent system for the solubilization of azole compounds. (2009). Journal of Pharmaceutical and Biomedical Analysis, 49(2), 349-355.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(12), 2419-2451.
- The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2018).
- Solubility Enchantment Of Poorly Soluble Drug. (2012). International Journal of Pharmaceutical Sciences, 3(3), 1891-1900.
- Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling. (2021). Pharmaceutics, 13(9), 1391.
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). Pharmaceutics, 14(11), 2399.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4936.
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Pharmaceutical Technology, 34(8).
- Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021). Journal of Computer-Aided Molecular Design, 35(8), 925-946.
- Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021).
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.).
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2024). Molecules, 29(13), 3097.
- Pathways for the synthesis of indazole derivatives. (2024).
- Effect of various solvents on the synthesis of 1H- indazole. (2021).
- Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. (2014). Journal of Medicinal Chemistry, 57(14), 5947-5962.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
- Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies. (n.d.). BenchChem.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2010). AAPS PharmSciTech, 11(4), 1497-1501.
- Cyclodextrin | Inclusion Complex. (2021). YouTube.
- Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (1998). Journal of the Chemical Society, Perkin Transactions 2, (11), 2417-2422.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2016). Molecules, 21(11), 1555.
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Technical Support Center: Optimizing Photoredox Trifluoromethylation of Indazoles
Welcome to the dedicated support center for the photoredox-mediated C-H trifluoromethylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common experimental challenges. Drawing from established literature and practical experience, this document will help you navigate the nuances of this powerful transformation, ensuring higher yields, cleaner reactions, and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common for researchers new to this methodology or those planning their experimental design.
Q1: What is the general mechanism for the photoredox trifluoromethylation of a 2H-indazole?
A1: The reaction proceeds through a radical-mediated pathway initiated by visible light.[1][2] The core process can be broken down into a few key steps, as illustrated in the catalytic cycle below. First, the photocatalyst (PC) absorbs a photon of light to reach an excited state (PC*). This energized catalyst then engages in a single-electron transfer (SET) with the indazole substrate, forming an indazole radical cation.[2] Concurrently, a trifluoromethyl radical (•CF3) is generated from a suitable source, often through an oxidative or reductive process involving the photocatalyst. This highly reactive •CF3 radical then attacks the electron-rich C3 position of the indazole. A final deprotonation step yields the desired C3-trifluoromethylated indazole and regenerates the catalyst for the next cycle.[2]
Caption: General Catalytic Cycle for Indazole Trifluoromethylation.
Q2: Why is C3-regioselectivity commonly observed for 2H-indazoles?
A2: The high regioselectivity for the C3 position is a hallmark of this reaction and is governed by the electronic properties of the indazole ring.[1][3] The C3 position is the most nucleophilic and electron-rich carbon in the 2H-indazole system, making it the most favorable site for attack by the electrophilic trifluoromethyl radical. While functionalization at other positions on the indazole core is possible (e.g., C4-C7), it typically requires specific directing groups or different catalytic systems to override this innate reactivity.[4][5]
Q3: What are the most common sources for the trifluoromethyl radical?
A3: Several reagents can generate the •CF3 radical under photoredox conditions. The choice often depends on factors like cost, stability, and reaction compatibility.
| CF₃ Source | Common Name | Key Characteristics | Reference |
| NaSO₂CF₃ | Langlois' Reagent | Inexpensive, bench-stable solid, versatile, and widely used. Generates •CF₃ via oxidation. | [6][7][8] |
| CF₃SO₂Cl | Triflyl Chloride | Effective but can be volatile. Generates •CF₃ via reduction with release of SO₂ and Cl⁻. | [9] |
| CF₃I | Trifluoromethyl Iodide | A gaseous reagent that requires careful handling. Can sometimes lead to competitive iodination side products. | [10][11] |
| Hypervalent Iodine Reagents | Togni's Reagents | Electrophilic CF₃⁺ sources that can participate in radical pathways under photoredox conditions. | [7] |
For most applications involving indazoles, Langlois' reagent offers the best balance of reactivity, cost, and operational simplicity.[2][12]
Q4: Is it necessary to use a metal-based photocatalyst like Iridium or Ruthenium?
A4: Not necessarily. While iridium and ruthenium polypyridyl complexes are highly efficient and common due to their favorable redox potentials and long-lived excited states, metal-free alternatives are available and effective.[10][11][13] Organic dyes such as Eosin Y and Methylene Blue have been successfully used for the trifluoromethylation of indazoles, offering a more cost-effective and environmentally benign option.[12][14] The choice depends on the specific redox requirements of your substrate and CF₃ source.
Part 2: Detailed Troubleshooting Guide
This section provides in-depth, cause-and-effect solutions to specific experimental problems.
Caption: A Logical Workflow for Troubleshooting Common Reaction Issues.
Problem 1: Low or No Product Yield
Question: I've assembled my reaction, but after the specified time, I see very little or no desired product by LCMS or NMR. What are the most likely causes?
Answer: This is the most common issue and can almost always be traced back to one of four areas: oxygen contamination, reagent quality, the light source, or suboptimal reaction conditions.
-
Cause A: Oxygen Contamination
-
Why it happens: Molecular oxygen (O₂) is an efficient quencher of the photocatalyst's excited state. It can intercept the energized catalyst before it has a chance to react with your substrate, effectively shutting down the catalytic cycle.
-
How to fix it: Rigorous degassing is non-negotiable. For most setups, sparging the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes is sufficient. For maximum efficiency, perform at least three "freeze-pump-thaw" cycles, especially if you continue to see poor results. Ensure your reaction vessel is sealed properly under a positive pressure of inert gas.[15]
-
-
Cause B: Reagent or Catalyst Inactivity
-
Why it happens: The photocatalyst may have decomposed due to improper storage (exposure to light/air). The CF₃ source (e.g., Langlois' reagent) can degrade if exposed to moisture. Solvents must be anhydrous and pure, as impurities can act as quenchers.[16]
-
How to fix it:
-
Photocatalyst: Purchase from a reputable supplier and store it in the dark, under inert gas if possible. If you suspect degradation, try a fresh batch.
-
CF₃ Source: Use freshly opened Langlois' reagent or dry it in a vacuum oven before use.
-
Solvents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
-
-
Cause C: Incorrect Light Source or Setup
-
Why it happens: The fundamental principle of photochemistry is that the catalyst must absorb the light you provide.[17] If the emission wavelength of your light source does not overlap with the absorbance spectrum of your photocatalyst, no excitation will occur. Furthermore, insufficient light intensity (photon flux) will lead to a slow reaction, while excessive intensity can cause rapid catalyst decomposition.[17][18][19]
-
How to fix it:
-
Wavelength Matching: Check the absorbance spectrum of your photocatalyst (e.g., Ru(bpy)₃Cl₂ absorbs strongly around 452 nm). Ensure your LED or lamp emits at or near this wavelength. Blue LEDs are a common and effective choice.
-
Intensity & Distance: Place the reaction vessel as close to the light source as possible to maximize photon flux, and ensure the setup is consistent for reproducibility.[15] Use a fan or water bath to dissipate heat, as overheating can degrade the catalyst and reactants.[19]
-
-
-
Cause D: Sub-optimal Reaction Conditions
-
Why it happens: Photoredox reactions can be highly sensitive to the solvent environment. The solvent affects reagent solubility, the stability of radical intermediates, and the efficiency of cage escape for the generated radicals.[10][20][21]
-
How to fix it: If the literature procedure for a similar substrate isn't working, perform a solvent screen. Acetonitrile (MeCN), Dimethylformamide (DMF), and Dichloromethane (DCM) are excellent starting points. Sometimes a mixture of solvents provides the best results.[15][22]
-
Problem 2: Poor Regioselectivity
Question: My reaction works, but I'm getting a mixture of isomers, with trifluoromethylation occurring at other positions on the indazole or on the N-aryl substituent. How can I improve C3 selectivity?
Answer: While C3 functionalization is electronically favored, competing pathways can emerge, especially with highly complex or electronically unusual substrates.
-
Cause A: Solvent Effects
-
Why it happens: The solvent can influence the conformation of the substrate and the transition state energies for radical attack at different positions. It has been demonstrated that changing the solvent can dramatically alter or even reverse the regioselectivity of C-H trifluoromethylation on heterocycles.[8]
-
How to fix it: Systematically screen solvents. Start with the standard conditions and test a nonpolar solvent (e.g., Dioxane, Toluene), a polar aprotic solvent (MeCN, DMSO), and a polar protic solvent (if compatible with your reagents). A study on pyridine trifluoromethylation showed a switch from C2 to C3 selectivity simply by changing from a DCM/water system to a DMSO/water system.[8]
-
-
Cause B: Steric and Electronic Hindrance
-
Why it happens: If the C3 position is sterically blocked by a bulky neighboring group, the •CF₃ radical may attack a less hindered but still accessible site. Similarly, strong electron-withdrawing or -donating groups on the indazole's benzene ring or the N-aryl substituent can alter the electron density map of the molecule, making other positions competitive for radical attack.[23]
-
How to fix it: This issue is substrate-dependent and harder to solve. If solvent screening fails, you may need to reconsider the synthetic strategy. It might be necessary to install a temporary blocking group or accept a lower regioselectivity and rely on chromatographic separation.
-
Problem 3: Reaction Stalls Before Completion
Question: My reaction starts well, and I see product forming, but it stops at ~50% conversion of my starting material, even after extended reaction times. What's happening?
Answer: Reaction stalling is typically due to catalyst death or the formation of an inhibitory byproduct.
-
Cause A: Photocatalyst Decomposition
-
Why it happens: The photocatalyst is not infinitely stable and can degrade over time, especially under high-intensity irradiation or if reactive intermediates attack the catalyst's ligands.[16]
-
How to fix it:
-
Reduce Light Intensity: Try moving the light source slightly further away or using a lower-wattage lamp.
-
Portion-wise Addition: Instead of adding all the catalyst at the beginning, try adding half at t=0 and the other half when the reaction begins to slow down.
-
Check Quantum Yield: If possible, measure the quantum yield (Φ).[24] A low quantum yield (Φ << 1) indicates that many excited state catalyst molecules are being wasted through non-productive pathways, which can contribute to degradation over time.[25]
-
-
-
Cause B: Formation of an Inhibitor
-
Why it happens: A byproduct of the reaction could be acting as a light filter (if it's colored and absorbs at the excitation wavelength) or as a chemical quencher. For example, if a dark, insoluble material forms, it can coat the inside of the vial and block light from reaching the solution.
-
How to fix it: Try running the reaction at a higher dilution to reduce the concentration of potential inhibitors. If you observe precipitate formation, analyze the solid to identify it. You may need to add an additive to prevent its formation.
-
Part 3: Standard Experimental Protocol
This protocol provides a validated starting point for the C3-trifluoromethylation of a generic 2-phenyl-2H-indazole using Methylene Blue as a photocatalyst, adapted from literature procedures.[12]
Materials:
-
2-Phenyl-2H-indazole (1.0 equiv)
-
Sodium Trifluoromethanesulfinate (Langlois' Reagent, 2.0 equiv)
-
Phenyliodine Diacetate (PIDA, 1.5 equiv)
-
Methylene Blue (2 mol%)
-
Dichloromethane (DCM, 0.1 M)
-
Reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
To a clean, dry reaction vial, add 2-phenyl-2H-indazole, Langlois' reagent, PIDA, and Methylene Blue.
-
Add the magnetic stir bar.
-
Seal the vial with the screw cap.
-
Using a needle, purge the vial with argon for 15 minutes to ensure an inert atmosphere.
-
Add the required volume of anhydrous DCM via syringe.
-
Place the vial on a magnetic stir plate approximately 5 cm away from a blue LED lamp (e.g., 450 nm).
-
To maintain a consistent temperature (e.g., 25 °C), position a small fan to blow air across the vial.
-
Turn on the light and the stirrer. Let the reaction proceed for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by taking aliquots via syringe and analyzing by TLC or LCMS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Title: Photoredox-catalyzed trifluoromethylation of 2H-indazoles using TT-CF3+OTf− in ionic liquids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Regioselective C3-H Trifluoromethylation of 2 H-Indazole under Transition-Metal-Free Photoredox Catalysis Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis Source: ChemRxiv URL: [Link]
-
Title: Regioselective C3-H Trifluoromethylation of 2 H-Indazole under Transition-Metal-Free Photoredox Catalysis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Regioselective C3–H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis Source: ACS Publications URL: [Link]
-
Title: Illuminating Photoredox Catalysis Source: PubMed Central URL: [Link]
-
Title: Characterizing chain processes in visible light photoredox catalysis Source: RSC Publishing URL: [Link]
-
Title: Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture Source: PubMed Central URL: [Link]
-
Title: Cage escape governs photoredox reaction rates and quantum yields Source: Nature URL: [Link]
-
Title: Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis Source: ACS Publications URL: [Link]
-
Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Optimization for the Trifluoromethylation | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: High Intensity Light Source Accelerates Photoredox Catalysis Source: Technology Networks URL: [Link]
-
Title: Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Reagent of the month – November - Langlois reagent Source: SigutLabs URL: [Link]
-
Title: Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives Source: PubMed Central URL: [Link]
-
Title: General Strategy for Improving the Quantum Efficiency of Photoredox Hydroamidation Catalysis Source: Journal of the American Chemical Society URL: [Link]
-
Title: Quantum yields of photoredox catalyzed alpha-arylation of amines Source: The Open Repository @ Binghamton (The ORB) URL: [Link]
-
Title: Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Dependence of Chemical Quantum Yields of Visible Light Photoredox Catalysis on the Irradiation Power Source: ResearchGate URL: [Link]
-
Title: Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Photoredox catalytic trifluoromethylation of alkenes a | Download Table Source: ResearchGate URL: [Link]
-
Title: Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent Source: Organic Letters URL: [Link]
-
Title: Sunlight-driven trifluoromethylation of olefinic substrates by photoredox catalysis: A green organic process Source: Comptes Rendus Chimie URL: [Link]
-
Title: Effects of Light Intensity and Reaction Temperature on Photoreactions in Commercial Photoreactors Source: ResearchGate URL: [Link]
-
Title: Innate C-H trifluoromethylation of heterocycles Source: PubMed Central URL: [Link]
-
Title: The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis Source: PubMed Central URL: [Link]
-
Title: Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent Source: ChemRxiv URL: [Link]
-
Title: C-H functionalization of 2H-indazole. Source: ResearchGate URL: [Link]
-
Title: How Light Can Be Used to Power Chemical Reactions Source: Medium URL: [Link]
-
Title: Visible light photoredox catalysis in trifluoromethylation reactions Source: ResearchGate URL: [Link]
-
Title: Photoredox Catalysis in Organic Chemistry Source: ACS Publications URL: [Link]
-
Title: Recent advances in C–H functionalization of 2H-indazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. Regioselective C3-H Trifluoromethylation of 2 H-Indazole under Transition-Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photoredox-catalyzed trifluoromethylation of 2H-indazoles using TT-CF3+OTf− in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Illuminating Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High Intensity Light Source Accelerates Photoredox Catalysis | Technology Networks [technologynetworks.com]
- 19. researchgate.net [researchgate.net]
- 20. communities.springernature.com [communities.springernature.com]
- 21. Sunlight-driven trifluoromethylation of olefinic substrates by photoredox catalysis: A green organic process [comptes-rendus.academie-sciences.fr]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterizing chain processes in visible light photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02185E [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Scalable Synthesis of 5-(Trifluoromethyl)-1H-indazole
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling up this important pharmaceutical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure your synthesis is efficient, reproducible, and safe.
Introduction: The Significance of 5-(Trifluoromethyl)-1H-indazole
5-(Trifluoromethyl)-1H-indazole is a critical building block in medicinal chemistry. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, this indazole derivative is a precursor to a range of bioactive molecules, including kinase inhibitors for cancer therapy.[2][3] As demand for these advanced therapeutics grows, the need for robust and scalable synthetic routes becomes paramount.
This guide focuses on a common and effective method for the large-scale production of 5-(Trifluoromethyl)-1H-indazole, detailing the process from starting materials to the final purified product.
Recommended Synthesis Route for Scale-Up
A widely adopted and scalable synthesis of 5-(Trifluoromethyl)-1H-indazole involves the cyclization of a substituted aniline derivative with a nitrite source, followed by reaction with a reducing agent like hydrazine. A common starting material is 2-amino-5-(trifluoromethyl)benzonitrile.
Overall Reaction Scheme:
-
Step 1: Diazotization of 2-amino-5-(trifluoromethyl)benzonitrile.
-
Step 2: Reductive Cyclization to form the indazole ring.
This two-step, one-pot process is generally favored for its efficiency and use of readily available starting materials.
Process Workflow
The following diagram illustrates the key stages in the scalable synthesis of 5-(Trifluoromethyl)-1H-indazole.
Caption: Workflow for 5-(Trifluoromethyl)-1H-indazole synthesis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific scale and equipment used.
Materials:
-
2-amino-5-(trifluoromethyl)benzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Silica Gel for column chromatography
Procedure:
-
Diazotization:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-amino-5-(trifluoromethyl)benzonitrile in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reductive Cyclization:
-
In a separate vessel, prepare a solution of hydrazine hydrate.
-
Slowly add the diazonium salt solution to the hydrazine solution, maintaining the temperature below 10 °C. An exotherm may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.[4][5]
-
Troubleshooting Guide (Q&A)
This section addresses specific problems that may be encountered during the scale-up synthesis.
Q1: The yield of my reaction is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Let's break down the possibilities:
-
Incomplete Diazotization: The formation of the diazonium salt is critical.
-
Cause: Insufficient acid or incorrect temperature control. The diazonium salt can be unstable at higher temperatures.
-
Solution: Ensure the starting material is fully dissolved in the acidic solution before adding sodium nitrite. Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite to ensure complete conversion.
-
-
Side Reactions: The diazonium intermediate is highly reactive and can undergo unwanted reactions.
-
Cause: Presence of impurities in the starting material or reagents. Reaction temperature is too high.
-
Solution: Use high-purity starting materials and reagents. Ensure the reaction is carried out at the recommended low temperature to minimize the formation of byproducts.
-
-
Inefficient Cyclization: The final ring-closing step may not be proceeding to completion.
-
Cause: Insufficient hydrazine or poor mixing.
-
Solution: Ensure at least a stoichiometric amount of hydrazine is used. Vigorous stirring is essential, especially during scale-up, to ensure proper mixing of the two phases.
-
-
Product Loss During Work-up: The product may be lost during extraction or purification.
-
Cause: Incomplete extraction or poor choice of recrystallization solvent.
-
Solution: Perform multiple extractions with an appropriate solvent like ethyl acetate. For recrystallization, perform small-scale solvent screening to find a system that provides good recovery and purity.[4]
-
Q2: I am observing a significant amount of an impurity in my final product by HPLC. How can I identify and minimize it?
A2: Impurity profiling is crucial for a robust process. Here’s a systematic approach:
-
Identify the Impurity:
-
Minimize Impurity Formation:
-
Regioisomers: The formation of other indazole isomers is possible.
-
Cause: Lack of regioselectivity in the cyclization step.
-
Solution: Strict control of reaction conditions, particularly temperature and the rate of addition of reagents, can improve selectivity.
-
-
Starting Material: Residual starting material can be a common impurity.
-
Cause: Incomplete reaction.
-
Solution: Increase reaction time or slightly increase the amount of the limiting reagent. Monitor the reaction progress closely using HPLC to ensure full conversion.
-
-
Byproducts: Unwanted side reactions can generate impurities.
-
Cause: High reaction temperatures or presence of contaminants.
-
Solution: Maintain the recommended temperature profile. Ensure all glassware is clean and dry, and use high-purity solvents and reagents.
-
-
Q3: The reaction seems to stall and does not go to completion. What should I do?
A3: A stalled reaction can be frustrating, but it's often solvable.
-
Check Reagent Quality:
-
Cause: Degradation of reagents, especially sodium nitrite or hydrazine hydrate.
-
Solution: Use fresh, high-quality reagents. It's good practice to test the purity of reagents before use in a large-scale reaction.
-
-
Monitor Temperature:
-
Cause: The reaction may be too cold, slowing down the kinetics significantly.
-
Solution: While the initial diazotization requires low temperatures, the cyclization step may need to be warmed to room temperature to proceed at a reasonable rate. Ensure your cooling/heating system is accurately calibrated.
-
-
Improve Mixing:
-
Cause: In a large reactor, inefficient stirring can lead to localized concentration gradients and incomplete reactions.
-
Solution: Use an appropriate stirrer and agitation speed for the scale of your reaction. Ensure there is good mixing to allow the reactants to interact effectively.
-
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions I should take when handling hydrazine hydrate? A: Hydrazine hydrate is a hazardous substance and must be handled with extreme care.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[8]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[6][9]
-
Handling: Avoid contact with skin and eyes.[7] It is corrosive and can cause severe burns.[9] It is also a suspected carcinogen.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] Keep containers tightly closed.[10]
-
Spills: In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup.[7] Do not allow it to enter drains or waterways.[9]
Q: Which analytical techniques are best for monitoring the reaction progress and final product purity? A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and is excellent for assessing the purity of the final product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. ¹H, ¹³C, and ¹⁹F NMR are all valuable.[4][5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
Q: Can this synthesis be performed using a one-pot method? A: Yes, this synthesis is often performed as a one-pot or two-step, one-pot procedure where the diazonium salt is generated and then reacted in situ with hydrazine without isolation of the intermediate. This approach is generally more efficient for large-scale production as it minimizes handling and potential loss of the unstable diazonium salt.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that these values are illustrative and may vary based on specific experimental conditions.
| Parameter | Condition | Expected Outcome | Purity (Typical) |
| Diazotization Temp. | 0-5 °C | Complete formation of diazonium salt | N/A |
| Cyclization Temp. | 0-25 °C | Formation of indazole ring | >85% (Crude) |
| Reaction Time | 2-6 hours | >95% conversion | N/A |
| Purification Method | Column Chromatography | Purified solid | >98% |
| Purification Method | Recrystallization | Crystalline solid | >99% |
References
- Hydrazine hydrate - SAFETY D
- SAFETY DATA SHEET - Hydrazine Hydr
- Hydrazine hydrate, 55% (Hydrazine, 35%)
- HYDRAZINE HYDR
- Material Safety Data Sheet - HYDRAZINE HYDR
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2020). PMC - NIH.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). NIH.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. (2021). Organic Chemistry Portal.
Sources
- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Identifying and removing impurities from 5-(Trifluoromethyl)-1H-indazole
Introduction
Welcome to the technical support guide for 5-(Trifluoromethyl)-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important fluorinated heterocyclic compound. 5-(Trifluoromethyl)-1H-indazole is a key building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[1][2] The presence of impurities, even in trace amounts, can significantly impact downstream reaction yields, biological activity, and regulatory compliance.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you identify, characterize, and effectively remove common impurities. The methodologies described are grounded in established principles of organic chemistry and are designed to ensure the high purity required for demanding applications.
Part 1: Impurity Identification & Characterization
This section addresses the critical first step: knowing what you're dealing with. Accurate identification of an impurity is essential for selecting the most effective purification strategy.
Q1: My initial analysis (TLC/LC-MS) of the crude product shows multiple spots/peaks. What are the likely impurities?
A1: The impurity profile of crude 5-(Trifluoromethyl)-1H-indazole is heavily dependent on the synthetic route. However, several classes of impurities are common:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like substituted hydrazines or fluorinated phenyl derivatives.
-
Regioisomers: Isomeric byproducts are very common in indazole synthesis. You may have formed the 7-(Trifluoromethyl)-1H-indazole or other positional isomers. These often have very similar polarities, making them challenging to separate.
-
Byproducts from Side Reactions: Incomplete cyclization or alternative reaction pathways can lead to various structural impurities.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., Toluene, DMF, Ethyl Acetate) are common.
-
Degradation Products: The indazole ring can be susceptible to degradation under harsh conditions (strong acid/base, high heat, or prolonged exposure to air and light), potentially leading to ring-opened products or oxides.[3][4]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-technique approach is recommended for comprehensive impurity profiling.[5][6]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and resolving different components.[7] A reverse-phase C18 column is a good starting point, but for separating fluorinated compounds from non-fluorinated analogs or resolving close-eluting isomers, a pentafluorophenyl (PFP) column can provide superior selectivity.[8]
-
Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) is invaluable. It provides the molecular weight of each impurity, which is a critical clue to its identity.[6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly powerful for confirming the presence and electronic environment of the -CF₃ group. An impurity's structure can often be deduced from its unique NMR spectrum.[1][10]
The following workflow provides a systematic approach to impurity identification.
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 5-(Trifluoromethyl)-1H-indazole for Long-Term Storage
Welcome to the technical support center for 5-(Trifluoromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and handling.
Introduction: The Challenge of Stability
5-(Trifluoromethyl)-1H-indazole is a vital heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability in drug candidates.[1] However, the indazole core, combined with the electron-withdrawing trifluoromethyl group, makes the molecule susceptible to degradation if not stored and handled correctly. This guide provides the foundational knowledge and practical steps to mitigate these risks.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and storage of 5-(Trifluoromethyl)-1H-indazole.
Q1: What are the ideal long-term storage conditions for 5-(Trifluoromethyl)-1H-indazole?
A1: For optimal long-term stability, 5-(Trifluoromethyl)-1H-indazole should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen) .[3][4] This minimizes degradation from heat, light, moisture, and atmospheric oxygen. For highly sensitive applications, storage at -20°C can further slow degradation.[5]
Q2: My compound has turned from a white powder to a yellowish or brownish color. What does this indicate?
A2: A color change is a common visual indicator of degradation. This could be due to oxidation from air exposure or photodegradation from light.[5][6] It is crucial to re-analyze the purity of the material before use. We recommend using a stability-indicating method like HPLC to quantify the purity and identify any degradation products.
Q3: I don't have access to a glovebox. How can I safely handle this compound?
A3: If a glovebox is unavailable, a Schlenk line is an excellent alternative for handling air-sensitive compounds.[7] This apparatus allows you to perform manipulations under a positive pressure of an inert gas, effectively excluding air and moisture. Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under an inert gas stream before use.[8]
Q4: What are the primary degradation pathways for 5-(Trifluoromethyl)-1H-indazole?
A4: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of indazoles and fluorinated compounds, the primary risks are:
-
Oxidation: The indazole ring system can be susceptible to oxidation, especially when exposed to atmospheric oxygen over time.[6][9]
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to decomposition.[5][9]
-
Hydrolysis: Although the trifluoromethyl group is generally stable, prolonged exposure to moisture, particularly under non-neutral pH conditions, could potentially lead to hydrolysis of the indazole ring.[5]
Q5: How can I check the purity of my stored 5-(Trifluoromethyl)-1H-indazole?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for purity assessment.[10][11] Additionally, ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and quantitative purity analysis (qNMR).[12][13] For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) may be employed.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter.
| Problem | Potential Cause | Recommended Solution |
| Decreased Purity Over Time | Improper storage conditions (exposure to air, moisture, light, or elevated temperatures). | 1. Review your storage protocol. Ensure the compound is in an airtight, opaque container, purged with inert gas, and stored at the recommended temperature (2-8°C or -20°C).[3][5] 2. Use desiccants in secondary containment to control humidity.[5] 3. If purity is critical, re-purify a small amount of the material before use. |
| Inconsistent Experimental Results | Use of partially degraded starting material. | 1. Always check the purity of the compound before starting a new set of experiments, especially if it has been in storage for a long time. 2. Use a validated analytical method (e.g., HPLC) to confirm purity is within the acceptable range for your application.[10] 3. Aliquot the compound upon receipt to minimize repeated opening and closing of the main container. |
| Difficulty Dissolving the Compound | Formation of insoluble degradation products or presence of impurities. | 1. Attempt to dissolve a small sample in a trusted solvent (e.g., DMSO-d₆) and acquire an NMR spectrum to check for unexpected signals or broadening. 2. Filter the solution through a 0.45 µm syringe filter before use in sensitive applications to remove any particulate matter. |
| Safety Concerns During Handling | The compound is a fine powder and may be hazardous if inhaled or comes into contact with skin. | 1. Always handle the compound in a well-ventilated area, preferably within a fume hood or glovebox. 2. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Best Practices for Long-Term Storage
This protocol outlines the gold standard for storing 5-(Trifluoromethyl)-1H-indazole to ensure its stability.
Materials:
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen) source
-
Glovebox or Schlenk line
-
Parafilm or laboratory sealing film
Procedure:
-
If received in a large quantity, aliquot the compound into smaller, single-use vials inside a glovebox or under a positive pressure of inert gas. This minimizes exposure of the bulk material to the atmosphere.
-
Place the aliquot in a pre-dried amber glass vial.
-
Backfill the vial with inert gas (argon is preferred due to its higher density).
-
Tightly seal the vial with the PTFE-lined cap.
-
For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a refrigerator at 2-8°C, away from light sources.
Workflow: Stability Assessment
The following diagram illustrates a comprehensive workflow for assessing the stability of your compound.
Caption: Workflow for a comprehensive stability study.
Protocol 2: Forced Degradation Study (Illustrative)
Forced degradation studies are essential for developing stability-indicating analytical methods.[14][15] This protocol provides a general framework.
Objective: To identify potential degradation products and pathways.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 5-(Trifluoromethyl)-1H-indazole at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[16]
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable HPLC-UV/MS method to identify and separate the parent compound from any new peaks (degradants).
Diagram: Potential Degradation Logic
This diagram illustrates the logical relationship between stress factors and potential degradation.
Caption: Relationship between stressors and degradation.
References
- How to store fluorinated pharmaceutical intermediates properly? (2025, June 18). Blog.
- How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025, December 26). Blog.
-
Benchtop NMR for quantitative analysis of fluorinated pharmaceutical compounds. (2025, October 8). News-Medical.Net. Available at: [Link]
- What are the storage conditions for different types of fluorinated pharmaceutical intermediates? (2025, October 1). Blog.
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. Available at: [Link]
-
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. Available at: [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). Available at: [Link]
-
What Is Quantitative NMR (qNMR)? (2025, August 7). Chemistry For Everyone - YouTube. Available at: [Link]
-
Supporting Information. AWS. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Available at: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Available at: [Link]
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
-
Forced degradation studies. (2016, December 14). MedCrave online. Available at: [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJERT. Available at: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Hard to Handle API Challenges. Upperton Pharma Solutions. Available at: [Link]
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PubMed Central. Available at: [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. NIH. Available at: [Link]
-
(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available at: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Available at: [Link]
-
Catalytic reduction of trifluoromethylated alkyl bromides and synthesis of alkylated heterocycles under visible light irradiation: synergetic action of a halogen bond and Ni catalysis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
-
Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. Chemical Science (RSC Publishing). Available at: [Link]
-
Trifluoromethylation of five-membered heterocycles via photocatalysis in continuous flow. 42. ResearchGate. Available at: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. pubs.acs.org. Available at: [Link]
-
1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
5-(Trifluoromethyl)-1H-indazole. Oakwood Chemical. Available at: [Link]
-
Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PubMed Central. Available at: [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. Available at: [Link]
-
Sunlight-driven trifluoromethylation of olefinic substrates by photoredox catalysis: A green organic process. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]
-
Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. innovativepublication.com. Available at: [Link]
-
Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. . Available at: [Link]
-
Annex 9 Guide to good storage practices for pharmaceuticals1. FDA. Available at: [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. SciELO. Available at: [Link]
-
Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. PubMed Central. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 4. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 5. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
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- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. news-medical.net [news-medical.net]
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- 16. ijisrt.com [ijisrt.com]
Troubleshooting inconsistent results in biological assays with 5-(Trifluoromethyl)-1H-indazole
A Guide to Troubleshooting Inconsistent Results in Biological Assays
Welcome to the technical support center for 5-(Trifluoromethyl)-1H-indazole. As a Senior Application Scientist, I have designed this guide to address the common challenges and inconsistencies that researchers may encounter when working with this and other indazole-containing small molecules. This resource moves beyond simple protocols to explain the underlying scientific principles, helping you to not only solve current issues but also to build more robust assays in the future.
Frequently Asked Questions (FAQs)
Section 1: Compound Integrity and Handling
Q1: My 5-(Trifluoromethyl)-1H-indazole is showing weak or no activity in my assay. What are the first things I should check?
A1: When a compound appears inactive, the issue often lies with the compound's integrity or concentration before it even reaches the biological system.[1] There are three primary areas to investigate:
-
Compound Purity and Source: Always ensure your compound is from a reputable supplier with a certificate of analysis (CoA) detailing its purity. Impurities can interfere with the assay or the compound itself may have degraded.[1]
-
Solubility: 5-(Trifluoromethyl)-1H-indazole, like many heterocyclic small molecules, is hydrophobic. If it precipitates from your aqueous assay buffer, its effective concentration will be significantly lower than intended, leading to a loss of activity.[1][2] Visual inspection for precipitate is a critical first step.
-
Storage and Handling: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to compound degradation.[1][3] It is crucial to aliquot stock solutions into single-use volumes.
Q2: I'm observing a precipitate after diluting my DMSO stock of 5-(Trifluoromethyl)-1H-indazole into my aqueous assay medium. How can I solve this?
A2: This is a classic solubility problem for hydrophobic compounds when moving from a polar aprotic solvent like DMSO to an aqueous environment.[4] The abrupt change in polarity causes the compound to "crash out" of the solution.
The key is to avoid a sudden, large dilution. Instead, employ a stepwise or serial dilution method. Adding the concentrated DMSO stock directly to the full volume of your assay buffer is a common cause of precipitation.[3] It is preferable to mix DMSO stock dilutions directly with the assay media, which often contains proteins or other components that can help maintain solubility.[3]
Below is a workflow and a detailed protocol to minimize precipitation and ensure your compound remains in solution.
Diagram: Recommended Workflow for Preparing Aqueous Working Solutions
Caption: Workflow for preparing soluble working solutions.
Protocol 1: Solubility Assessment in Assay Media
This protocol helps you determine the practical solubility limit of 5-(Trifluoromethyl)-1H-indazole in your specific assay buffer.
-
Prepare Stock: Create a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[1]
-
Dilution: In a clear microcentrifuge tube, add the final volume of your assay buffer (e.g., 1 mL of cell culture medium).
-
Addition: Add the required volume of the DMSO stock to achieve the highest concentration you plan to test. Crucially, add the DMSO stock directly to the full volume of buffer, not the other way around.
-
Mixing: Vortex the solution immediately and vigorously for 30-60 seconds.[5]
-
Equilibration: Incubate the solution under your standard assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.[1]
-
Inspection: Visually inspect the tube against a dark background for any signs of cloudiness or precipitate. If the solution is not perfectly clear, the compound has precipitated, and the concentration is too high.[1]
Section 2: Assay-Specific Troubleshooting
Q3: What is the correct way to prepare and store stock solutions of 5-(Trifluoromethyl)-1H-indazole to ensure long-term stability and reproducibility?
A3: Proper stock solution management is fundamental to achieving consistent results. The goal is to create a stable, concentrated stock that can be reliably diluted for experiments.
Protocol 2: Preparation of a 10 mM Stock Solution
-
Equilibrate: Allow the vial of solid 5-(Trifluoromethyl)-1H-indazole (MW: 186.13 g/mol ) to reach room temperature before opening to prevent moisture condensation.[5]
-
Weigh: Using a calibrated analytical balance, weigh out the desired amount of solid. For 1 mL of a 10 mM stock, you would need 1.86 mg.
-
Calculation: (186.13 g/mol ) * (0.010 mol/L) * (0.001 L) = 0.00186 g = 1.86 mg.
-
-
Dissolve: Add the appropriate volume of 100% anhydrous DMSO to the solid.[5][6] Vortex vigorously. If needed, brief sonication in a water bath can aid dissolution.[4][5] Ensure the solution is completely clear.
-
Aliquot: Dispense the stock solution into small, single-use, low-binding polypropylene tubes. The volume per aliquot should be sufficient for one experiment to avoid reusing a thawed tube.
-
Store: Store the aliquots protected from light at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Table 1: Recommended Stock Solution & Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | 100% Anhydrous DMSO | High dissolving power for hydrophobic compounds; minimizes hydrolysis. |
| Concentration | 10 mM | A common standard allowing for low final DMSO % in assays. |
| Storage Temp. | -20°C (short-term) or -80°C (long-term) | Reduces solvent evaporation and slows potential degradation. |
| Handling | Aliquot into single-use tubes | Crucial: Avoids repeated freeze-thaw cycles that degrade the compound.[1][3] |
| Final DMSO % | <0.5%, ideally <0.1% | High concentrations of DMSO can be toxic to cells or interfere with assay components.[1] |
Q4: My IC50 values for 5-(Trifluoromethyl)-1H-indazole are fluctuating significantly between experiments. What are the likely causes?
A4: Inconsistent IC50 values are a common and frustrating problem. Assuming compound integrity is confirmed, the variability usually stems from subtle inconsistencies in the assay protocol itself.
Diagram: Decision Tree for Troubleshooting Inconsistent IC50 Values
Caption: Systematic approach to diagnosing IC50 variability.
Table 2: Common Causes of IC50 Variability
| Potential Cause | Explanation & Why It Matters | Corrective Action |
| Inconsistent DMSO % | The final concentration of DMSO must be identical in all wells, including the vehicle control. Different DMSO levels can affect cell health or enzyme activity, skewing the results.[1] | Standardize the final DMSO concentration across the entire plate. |
| Cell Seeding Density | Cell number and confluency at the time of treatment can alter the effective compound-to-target ratio. Denser cultures may require more compound to achieve the same effect. | Optimize and strictly control cell seeding density. Use cells within a consistent, low passage number range. |
| Variable Incubation Time | The duration of compound exposure directly impacts the biological outcome. Small variations in timing can lead to different IC50 values, especially for compounds with slow on/off rates. | Use a multichannel pipette or automated liquid handler to ensure all wells are treated for the same amount of time. |
| Serum Concentration | Serum proteins, particularly albumin, can bind to small molecules, reducing their free concentration and thus their biological activity.[7][8][9] Fluctuations in serum lots or percentages will change the IC50. | Standardize the serum source, lot, and final concentration. If variability persists, perform a serum-shift assay (see Q5). |
Section 3: Advanced Troubleshooting
Q5: I suspect that serum proteins in my cell culture medium are binding to my compound and reducing its potency. How can I test this?
A5: This is a critical and often overlooked issue. Serum albumin is the most abundant protein in plasma and acts as a "molecular sponge," binding reversibly to many drugs and small molecules.[7][8] This binding sequesters the compound, reducing the free fraction available to interact with its intended target. Only the unbound drug is typically able to exert its pharmacological effect.[8]
You can quantify this effect by performing a "serum-shift" assay, where you determine the IC50 value in the presence of varying concentrations of serum or bovine serum albumin (BSA).
Diagram: The Effect of Serum Protein Binding
Caption: Serum albumin sequesters the compound, reducing its effective concentration.
Protocol 3: Serum-Shift Assay to Evaluate Protein Binding
-
Set Up Parallel Assays: Prepare multiple sets of your standard biological assay.
-
Vary Serum Concentration: In each set, use cell culture medium containing a different concentration of fetal bovine serum (FBS) or bovine serum albumin (BSA). For example: 0.5%, 2%, 5%, and 10% FBS.
-
Generate Dose-Response Curves: In each serum condition, perform a full dose-response curve for 5-(Trifluoromethyl)-1H-indazole.
-
Calculate IC50 Values: Calculate the IC50 value for each serum concentration.[10]
-
Analyze the Shift: Plot the IC50 values as a function of serum concentration. A significant increase in the IC50 value with increasing serum concentration is strong evidence of compound binding to serum proteins.
Q6: My results are still inconsistent, and I'm concerned about potential off-target effects. What are some strategies to investigate this?
A6: Off-target effects occur when a compound interacts with proteins other than its intended molecular target, leading to unexpected or inconsistent biological outcomes.[11][12] While comprehensively profiling off-target effects requires specialized screening, you can implement several strategies to increase confidence in your results.
-
Use the Lowest Effective Concentration: The risk of off-target effects increases with concentration. Always use the lowest concentration of your compound that produces the desired effect to minimize engaging lower-affinity off-targets.[13] Compounds that are only effective at concentrations >10 μM in cell-based assays are more likely to have non-specific effects.[13]
-
Employ a Negative Control: If available, use a close structural analog of 5-(Trifluoromethyl)-1H-indazole that is known to be inactive against your target. If this inactive analog produces a biological effect in your assay, it suggests the effect is non-specific.
-
Orthogonal Validation: Use a second, structurally different inhibitor of the same target. If both compounds produce the same biological phenotype, it increases confidence that the effect is due to on-target inhibition.[13]
-
Direct Target Engagement: Whenever possible, measure the direct engagement of the compound with its target. For example, if the target is a kinase, a western blot to assess the phosphorylation of a direct downstream substrate can confirm that the compound is hitting its intended target in your cells.[1]
By systematically addressing these potential issues, from basic compound handling to advanced assay validation, you can significantly improve the consistency and reliability of your experimental results with 5-(Trifluoromethyl)-1H-indazole.
References
- Benchchem. Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- PubMed Central. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins.
- ResearchGate. Addition of small molecules reverses color shifts due to serum albumin.
- Benchchem. strategies to improve the solubility of 6-(4-Chlorophenyl)-2-formylphenol for biological assays.
- PubMed. [Study on binding of drug to serum protein].
- Open Access Journals. Review on Interaction of Serum Albumin with Drug Molecules.
- Biomol GmbH. Small Molecule Inhibitors Selection Guide.
- ResearchGate.
- NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- YouTube. Lab Skills: Preparing Stock Solutions.
- NIH.
- CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- NIH.
- Frontiers.
- Benchchem. Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies.
- MDPI. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. clyte.tech [clyte.tech]
- 11. Frontiers | Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. resources.biomol.com [resources.biomol.com]
Reducing reaction time for the synthesis of 5-(Trifluoromethyl)-1H-indazole
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-indazole
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions for reducing reaction times and troubleshooting common issues encountered during synthesis. Our focus is on enhancing efficiency without compromising yield or purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the reaction time for the synthesis of 5-(Trifluoromethyl)-1H-indazole?
The reaction rate is primarily influenced by a combination of factors:
-
Temperature: Higher temperatures generally accelerate reaction rates, but can also lead to side product formation. Many indazole syntheses are performed at elevated temperatures, sometimes under reflux.[1][2]
-
Catalyst: The choice and concentration of a catalyst, particularly in cross-coupling or cyclization steps, are critical. Transition metals like palladium and copper are often used to facilitate C-N bond formation.[2][3]
-
Solvent: The solvent system affects reactant solubility and can influence the reaction mechanism. Polar aprotic solvents like DMSO and DMF are common choices as they can stabilize charged intermediates and often allow for higher reaction temperatures.[1][4]
-
Energy Input Method: The use of unconventional energy sources, such as microwave irradiation or ultrasound, can dramatically reduce reaction times compared to conventional heating.[4][5]
Q2: Can microwave-assisted synthesis significantly reduce the reaction time?
Absolutely. Microwave-assisted organic synthesis (MAOS) is a well-established technique for accelerating reactions. By directly heating the solvent and reactants, it allows for rapid temperature increases and often leads to shorter reaction times, sometimes reducing hours of reflux to mere minutes. For example, related indazole syntheses have been successfully performed under microwave irradiation at temperatures around 50-80°C, completing in a few hours instead of the much longer times required for conventional heating.[5]
Q3: What are the most common synthetic routes to the indazole core, and how do their typical reaction times compare?
Several methods exist, each with its own characteristic reaction time. Key routes include:
-
Fisher Indazole Synthesis and variations: This classic method involves the cyclization of phenylhydrazones. Reaction times can be lengthy, often requiring several hours of reflux.[1]
-
Transition-Metal-Catalyzed Intramolecular C-H Amination: Modern methods using catalysts like palladium or copper can offer better efficiency. However, these reactions can still require extended heating (12-48 hours) depending on the substrate and catalyst system.[2][3]
-
Cyclization of o-Haloaryl N-Sulfonylhydrazones: This route, often mediated by copper, provides a versatile approach to substituted indazoles.[3]
-
[3+2] Cycloaddition Reactions: Reactions of arynes with diazo compounds can provide rapid access to the indazole core under mild conditions.[6][7]
Reaction times are highly substrate- and condition-dependent, but newer, catalyzed methods, especially when combined with microwave heating, generally offer the fastest routes.
Troubleshooting Guide: Accelerating Your Synthesis
This section addresses specific problems related to slow or inefficient reactions and provides expert-driven solutions.
Issue 1: Reaction is extremely slow or appears to have stalled.
Potential Cause A: Sub-optimal Temperature or Heating Method
-
Expert Analysis: The activation energy for the key cyclization step may not be met. Conventional heating can lead to inefficient heat transfer.
-
Recommended Solution:
-
Verify Temperature: Ensure your reaction is reaching the target temperature specified in your protocol (often 100-120°C for solvents like DMF).[2]
-
Increase Temperature Incrementally: Raise the temperature by 10°C intervals, monitoring for product formation and potential decomposition via TLC or LC-MS.
-
Switch to Microwave Heating: If available, transfer the reaction to a microwave reactor. Start with the same temperature as your conventional method and a short reaction time (e.g., 15-30 minutes) to assess progress. This is often the most effective way to overcome high activation barriers.[5]
-
Potential Cause B: Inefficient Catalyst or Ligand System
-
Expert Analysis: In metal-catalyzed reactions, the catalyst may be inactive, or the chosen ligand may not be optimal for the transformation. For instance, copper-catalyzed N-arylation reactions are sensitive to the choice of ligand and base.[2]
-
Recommended Solution:
-
Use Fresh Catalyst: Ensure the catalyst (e.g., CuI, Pd(OAc)₂) has not been deactivated by prolonged exposure to air or moisture.
-
Screen Catalysts/Ligands: If the reaction is based on a cross-coupling pathway, consider screening alternative systems. For copper-catalyzed reactions, ligands like 1,10-phenanthroline can be effective.[2] For palladium-catalyzed routes, various phosphine ligands can be tested.
-
Consider Metal-Free Alternatives: Some modern syntheses utilize metal-free conditions, such as PIFA-mediated oxidative C-N bond formation, which can be rapid and avoid catalyst-related issues.[1]
-
Potential Cause C: Improper Solvent Choice
-
Expert Analysis: The polarity and boiling point of the solvent are critical. A solvent that does not fully dissolve the starting materials or is not suitable for the required temperature will hinder the reaction.
-
Recommended Solution:
-
Switch to a High-Boiling Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are often superior choices for indazole synthesis as they facilitate the necessary polar transition states and allow for higher reaction temperatures.[1] Studies have shown DMSO to provide higher yields in some cases.[4]
-
Ensure Anhydrous Conditions: For many organometallic reactions, water can poison the catalyst and lead to side reactions. Use dry solvents and an inert atmosphere (Nitrogen or Argon).
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for slow indazole synthesis.
Issue 2: The reaction is fast, but the yield of 5-(Trifluoromethyl)-1H-indazole is low.
Potential Cause A: Thermal Degradation or Side Reactions
-
Expert Analysis: While high temperatures accelerate the desired reaction, they can also promote undesired pathways or degrade the final product. The trifluoromethyl group can influence the electronic properties of the rings, potentially opening up unique side reaction pathways.
-
Recommended Solution:
-
Optimize Temperature: Find the "sweet spot." Run a matrix of experiments at different temperatures (e.g., 80°C, 100°C, 120°C) for a fixed time to identify the temperature that maximizes yield.
-
Reduce Reaction Time: A shorter exposure to high temperatures can minimize degradation. This is another area where microwave synthesis excels, as it allows for rapid heating to the target temperature and then rapid cooling, minimizing the time the product spends under harsh conditions.
-
Potential Cause B: Incorrect Stoichiometry or Reagent Addition
-
Expert Analysis: Incorrect molar ratios of reactants, base, or catalyst can lead to incomplete conversion of the limiting reagent or the formation of byproducts.
-
Recommended Solution:
-
Verify Stoichiometry: Double-check all calculations for reagents. Ensure accurate weighing and dispensing.
-
Controlled Addition: For highly exothermic reactions or sensitive reagents, consider slow, portion-wise, or syringe-pump addition to maintain better control over the reaction conditions.
-
Optimized Protocol: Microwave-Assisted Synthesis
This protocol is a generalized, time-efficient method based on principles of modern organic synthesis. Note: This is an illustrative protocol and must be adapted and optimized for your specific starting materials and laboratory equipment.
Objective: To synthesize an N-aryl-5-(trifluoromethyl)-1H-indazole from an appropriate o-haloarylhydrazone precursor in under 1 hour.
Workflow for Microwave-Assisted Synthesis
Caption: Step-by-step microwave synthesis workflow.
Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the starting o-chloroarylhydrazone (1.0 eq), copper(I) iodide (0.1 eq), an appropriate base such as potassium carbonate (2.0 eq), and a ligand such as L-proline (0.2 eq).
-
Solvent Addition: Add 5 mL of anhydrous DMF or DMSO.
-
Reaction Setup: Securely seal the vessel with a cap. Place it in the cavity of the microwave reactor.
-
Microwave Irradiation: Set the reaction parameters to hold at a constant temperature of 130°C for 30 minutes with magnetic stirring.
-
Work-up: After the reaction, allow the vessel to cool to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Data Summary Table
The following table summarizes typical conditions and how they can be modified to reduce reaction time.
| Parameter | Conventional Method | Time-Saving Alternative | Rationale for Change |
| Heating | Oil Bath (12-24 h) | Microwave Reactor (20-60 min) | Direct, efficient energy transfer dramatically accelerates the reaction.[5] |
| Temperature | 80-110 °C | 120-150 °C (in sealed vessel) | Higher temperatures are accessible, further increasing the reaction rate. |
| Solvent | Ethanol, Toluene | DMSO, DMF | Higher boiling points and better stabilization of polar intermediates.[4] |
| Catalyst | Stoichiometric Reagents | Catalytic Cu(I) or Pd(0) | Catalytic cycles are much faster than older, non-catalytic methods.[3] |
References
-
PrepChem. Synthesis of 5-fluoro-1-[4-(trifluoromethyl)phenyl]-3-(4-piperidinyl)-1H-indazole hydrochloride. Available at: [Link]
-
Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Center for Biotechnology Information (PMC - NIH). Available at: [Link]
- Various Authors.Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
-
Sun, J.-H., et al. Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. ACS Publications - The Journal of Organic Chemistry. Available at: [Link]
-
Tully, D.C., et al. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. ACS Publications - Journal of Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (NIH). Available at: [Link]
-
Request PDF. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. (Note: This is a general topic, specific paper may vary). Available at: [Link]
-
Chen, Z., et al. (2021). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Royal Society of Chemistry - Organic Chemistry Frontiers. Available at: [Link]
-
Various Authors. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. National Center for Biotechnology Information (NIH). Available at: [Link]
- European Patent Office.SYNTHESIS OF INDAZOLES - EP 3448846 B1. Google Patents.
-
Lokhande, R., et al. (2021). Effect of various solvents on the synthesis of 1H- indazole. ResearchGate. Available at: [Link]
-
Abonia, R., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. Available at: [Link]
-
Oakwood Chemical. 5-(Trifluoromethyl)-1H-indazole. Available at: [Link]
- CN110452177A.A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
-
Various Authors. (2021). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
Various Authors. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (PMC - PubMed Central). Available at: [Link]
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Validation & Comparative
A Comparative Guide to HPLC and LC-MS for Purity Analysis of 5-(Trifluoromethyl)-1H-indazole
Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block
5-(Trifluoromethyl)-1H-indazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its rigid bicyclic structure, combined with the electron-withdrawing properties of the trifluoromethyl group, makes it a valuable scaffold in the design of kinase inhibitors and other therapeutic agents.[3] As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product. Regulatory bodies mandate rigorous characterization of impurities, as even trace amounts of structurally similar compounds or process-related contaminants can possess undesirable toxicological profiles or alter the drug's therapeutic effect.[4]
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of 5-(Trifluoromethyl)-1H-indazole. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our discussion in the principles of analytical science and regulatory expectations.
Understanding the Challenge: Potential Impurities in 5-(Trifluoromethyl)-1H-indazole
A robust analytical method is one that can separate the main component from all potential and actual impurities. The synthetic route for 5-(Trifluoromethyl)-1H-indazole dictates the likely impurity profile. Common impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules from intermediate synthetic steps.
-
Byproducts: Compounds formed from side reactions, such as regioisomers (e.g., 4-, 6-, or 7-(Trifluoromethyl)-1H-indazole) or products of over-reaction.[5]
-
Degradants: Impurities formed during storage or processing due to factors like light, heat, or oxidation.
The analytical goal is therefore twofold: to quantify the main peak (the assay value) and to detect, identify, and quantify all impurities (purity analysis).
I. HPLC-UV: The Workhorse for Quantitative Purity Analysis
High-Performance Liquid Chromatography with UV detection is the gold standard for routine quality control and purity determination in the pharmaceutical industry. Its robustness, precision, and cost-effectiveness make it indispensable. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.[6][7]
Causality Behind the Method Design
The development of a successful HPLC method is a science of controlled interactions. For a molecule like 5-(Trifluoromethyl)-1H-indazole (MW: 186.13 g/mol [8]), a reversed-phase method is the logical starting point.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the preferred choice. The non-polar C18 chains interact with the non-polar regions of the indazole ring system via hydrophobic interactions. The trifluoromethyl group enhances the molecule's non-polar character, strengthening this retention mechanism. A column with dimensions like 4.6 x 150 mm and a particle size of 3.5 µm offers a good balance between resolution, efficiency, and backpressure.
-
Mobile Phase: A gradient elution is superior to an isocratic one for impurity profiling. It involves changing the mobile phase composition during the run, typically by increasing the proportion of an organic solvent (e.g., acetonitrile) in an aqueous buffer. This is crucial because it allows for the elution of early-eluting, more polar impurities with good resolution, while also ensuring that late-eluting, more non-polar impurities are eluted in a reasonable time with sharp peaks.
-
Rationale for Acetonitrile: It has a low UV cutoff and low viscosity, leading to higher column efficiency.
-
Rationale for an Acidic Modifier: Adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase is critical. It protonates the basic nitrogen atoms in the indazole ring, preventing peak tailing that arises from interactions with residual acidic silanol groups on the silica-based stationary phase. This ensures sharp, symmetrical peaks, which are essential for accurate integration and quantification.
-
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended over a fixed-wavelength UV detector. A DAD acquires the entire UV-Vis spectrum for each point in the chromatogram. This allows for:
-
Optimal Wavelength Selection: Determination of the absorbance maximum (λmax) for the best sensitivity.
-
Peak Purity Analysis: Comparing spectra across a single peak to check for co-eluting impurities.
-
Experimental Protocol: HPLC-UV Purity Method
This protocol provides a starting point for the analysis. Method validation must be performed according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-(Trifluoromethyl)-1H-indazole sample.
-
Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: DAD/PDA, monitoring at 254 nm (or λmax), with spectral acquisition from 200-400 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Assess peak purity of the main peak using the spectral analysis software.
-
II. LC-MS: The Expert Tool for Identification and Trace Analysis
When an unknown peak appears in the HPLC-UV chromatogram, its identity must be determined. This is where the power of Mass Spectrometry (MS) becomes indispensable. LC-MS couples the separation power of HPLC with the detection power of MS, which sorts ions based on their mass-to-charge ratio (m/z).[11] This provides two critical pieces of information: the molecular weight of an impurity and, through fragmentation (MS/MS), clues to its structure.[12]
Causality Behind the Method Design
The transition from an HPLC-UV method to an LC-MS method requires careful consideration of compatibility.
-
LC System: The HPLC front-end is largely the same, but the choice of mobile phase buffer is paramount. Non-volatile buffers like phosphates, which are acceptable for UV detection, will precipitate in the MS source and must be replaced with volatile alternatives.
-
Rationale for Volatile Buffers: Formic acid, ammonium formate, or ammonium acetate are used because they readily transition into the gas phase along with the solvent in the MS source, preventing contamination and ensuring stable ionization.[13]
-
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI) is the ideal choice for a molecule like 5-(Trifluoromethyl)-1H-indazole. ESI is a soft ionization technique that typically generates protonated molecules [M+H]+. The nitrogen atoms in the indazole ring are easily protonated, making ESI in positive ion mode highly efficient.
-
Mass Analyzer: For impurity identification, a High-Resolution Mass Spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is superior.
-
Rationale for HRMS: These instruments measure m/z with very high accuracy (typically <5 ppm). This allows for the unambiguous determination of the elemental formula of an impurity, drastically narrowing down the possibilities for its structure. For example, it can distinguish between two impurities that have the same nominal mass but different elemental compositions.[13]
-
-
Tandem MS (MS/MS): To gain structural information, the ion corresponding to the impurity is isolated and fragmented. Comparing its fragmentation pattern to that of the parent compound can reveal how the impurity's structure differs, for example, confirming it as a positional isomer or identifying the location of an extra functional group.
-
Experimental Protocol: LC-MS Impurity Identification
-
Sample Preparation:
-
Prepare the sample as described in the HPLC-UV protocol. A more concentrated sample (e.g., 1 mg/mL) may be beneficial for detecting low-level impurities.
-
-
LC-MS Conditions:
-
LC System: Use the same column and gradient as the HPLC-UV method. Ensure the mobile phases are MS-compatible (e.g., 0.1% Formic Acid in Water/Acetonitrile).
-
MS System:
-
Ion Source: ESI (Positive Ion Mode)
-
Capillary Voltage: ~3.5 kV
-
Gas Temperature: ~300 °C
-
Acquisition Mode: Full Scan
-
Mass Range: m/z 100 - 1000
-
For MS/MS: Use a data-dependent acquisition (DDA) mode to automatically trigger fragmentation of the most intense ions detected in the full scan.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the m/z of the suspected impurity.
-
From the full scan data, determine the accurate mass of the impurity's molecular ion.
-
Use software to generate possible elemental compositions based on the accurate mass.
-
Analyze the MS/MS fragmentation pattern to propose a structure for the impurity.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for purity analysis, highlighting the distinct paths for routine quantification and impurity identification.
Caption: Workflow for purity analysis of 5-(Trifluoromethyl)-1H-indazole.
Head-to-Head Comparison: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS is dictated by the analytical objective. They are complementary, not competing, techniques.
| Parameter | HPLC-UV (with DAD) | LC-MS (HRMS) | Rationale & Insights |
| Primary Use | Quantitative Purity & Assay | Qualitative Identification & Trace Quantification | UV is the validated standard for routine QC due to its robustness and precision.[14][15] MS is the problem-solver for identifying unknowns.[16] |
| Specificity | Moderate | Very High | UV detection relies on chromophores and cannot distinguish between compounds with similar spectra (e.g., isomers). MS provides mass, a fundamental and highly specific property of the molecule.[17] |
| Sensitivity | Good (ng level) | Excellent (pg to fg level) | MS detectors, especially in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, are orders of magnitude more sensitive than UV detectors.[11] |
| Identification | Limited (Retention Time & UV Spectrum) | Definitive (Accurate Mass & Fragmentation) | MS provides the molecular weight and structural fragments, enabling confident identification of unknown impurities.[12] |
| Quantification | Gold Standard for Assay/Purity | Excellent for Trace Levels (e.g., Genotox) | While MS can quantify, UV detection generally offers better precision and a wider linear range for high-concentration analytes without detector saturation. |
| Regulatory Standing | Required for release testing and stability | Required for impurity characterization | ICH guidelines require the identification of impurities above certain thresholds, which necessitates techniques like MS.[18] |
| Cost & Complexity | Lower Cost, Simpler Operation | Higher Cost, More Complex Operation & Maintenance | HPLC-UV systems are more accessible and require less specialized training to operate and maintain. |
Conclusion: An Integrated Approach for Complete Confidence
The comprehensive purity analysis of 5-(Trifluoromethyl)-1H-indazole demands an integrated analytical strategy. HPLC-UV serves as the robust, reliable foundation for routine quantification, providing the precise assay and purity values required for batch release and stability studies. It is the gatekeeper of quality.
However, when faced with the inevitable unknown peaks that arise during process development, stress testing, or stability trials, LC-MS is the indispensable tool for investigation. Its ability to provide definitive molecular weight and structural information is critical for understanding the impurity profile, meeting stringent regulatory requirements for characterization, and ultimately ensuring the safety and quality of the final pharmaceutical product. By leveraging the strengths of both techniques, researchers and drug developers can build a complete, scientifically sound, and regulatory-compliant picture of their molecule's purity.
References
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- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- <621> CHROMATOGRAPHY. USP.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
- Understanding the Latest Revisions to USP <621>. Agilent.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- Quality Guidelines. ICH.
- 5-(TRIFLUOROMETHYL)-1H-INDAZOLE | 885271-64-7. ChemicalBook.
- Application of LCMS in small-molecule drug development. drugtargetreview.com.
- <621> Chromatography - US Pharmacopeia (USP). go.usp.org.
- USP-NF 621 Chromatography. Scribd.
- FDA Releases Guidance on Analytical Procedures. BioPharm International.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. drugtargetreview.com.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
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- Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. actapol.pl.
- Synthesis of 1H‐indazole derivatives. ResearchGate.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
- 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372. PubChem.
- 5-(Trifluoromethyl)-1H-indazole | C8H5F3N2 | CID 21409222. PubChem.
- 5-(Trifluoromethyl)-1H-indazole | CAS 885271-64-7. Santa Cruz Biotechnology.
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- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents.
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- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate.
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A Predictive and Comparative Guide to the X-ray Crystallographic Characterization of 5-(Trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold is a cornerstone, recognized for its prevalence in a multitude of biologically active compounds.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the anticipated X-ray crystallographic characterization of 5-(Trifluoromethyl)-1H-indazole, a molecule of significant interest in drug discovery. While a definitive crystal structure is not publicly available in the Cambridge Structural Database (CSD), this document offers a predictive and comparative analysis based on established methodologies and data from closely related analogues.
The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity. For drug development professionals, this structural data is invaluable for structure-activity relationship (SAR) studies, optimizing lead compounds, and ensuring intellectual property claims.
Synthesis and Crystallization: The Path to a Diffraction-Quality Crystal
Obtaining a single, high-quality crystal is the prerequisite and often the most challenging step in X-ray crystallographic analysis. The following sections outline a probable synthetic route and crystallization strategies for 5-(Trifluoromethyl)-1H-indazole.
Synthetic Approach
The synthesis of 5-(Trifluoromethyl)-1H-indazole can be approached through various established methods for indazole ring formation. A common strategy involves the cyclization of appropriately substituted phenylhydrazones.
Experimental Protocol: A Plausible Synthetic Route
A potential synthesis could involve the following steps:
-
Starting Material: 4-Amino-3-methylbenzotrifluoride.
-
Diazotization: Reaction of the starting material with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Cyclization: Intramolecular cyclization of the diazonium salt, often facilitated by a base, to yield the 1H-indazole ring system.
-
Purification: The crude product would then be purified using techniques such as column chromatography or recrystallization to obtain pure 5-(Trifluoromethyl)-1H-indazole.
The Art and Science of Crystallization
The goal of crystallization is to slowly bring a supersaturated solution to a state of lower solubility, allowing for the ordered arrangement of molecules into a crystal lattice. For a novel compound like 5-(Trifluoromethyl)-1H-indazole, a screening of various solvents and techniques is essential.
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. This is a widely used and effective method for small molecules.[2]
-
Vapor Diffusion: This technique involves placing a drop of the concentrated compound solution in a sealed container with a reservoir of a solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the drop induces crystallization. There are two common setups for this:
-
Hanging Drop: The drop containing the compound is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir.
-
Sitting Drop: The drop is placed on a pedestal within the well of a crystallization plate, with the reservoir solution at the bottom of the well.
-
-
Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth. Gradual cooling is crucial to prevent the rapid precipitation of an amorphous solid.[3]
Solvent Selection:
The choice of solvent is critical. A good crystallization solvent will dissolve the compound when heated but have lower solubility at room temperature or upon the addition of an anti-solvent. For indazole derivatives, common solvents for recrystallization include ethanol, methanol, acetonitrile, and mixtures with water.[4]
Experimental Protocol: Crystallization Screening
-
Solubility Testing: Small amounts of 5-(Trifluoromethyl)-1H-indazole would be tested for solubility in a range of solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).
-
Trial Crystallizations: Based on the solubility tests, small-scale crystallization trials would be set up using the techniques described above.
-
Optimization: Once initial crystal "hits" are observed, the conditions (e.g., concentration, temperature, solvent ratios) would be optimized to grow larger, single crystals suitable for X-ray diffraction.
X-ray Diffraction Analysis: From Crystal to Structure
Once a suitable crystal is obtained, the process of determining its molecular structure via X-ray diffraction can begin.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A well-formed single crystal (typically 0.1-0.4 mm in size) is carefully mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, the diffracted X-rays are recorded by a detector.[5]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data.[2]
Predictive and Comparative Structural Analysis
In the absence of a determined crystal structure for 5-(Trifluoromethyl)-1H-indazole, we can predict its key crystallographic features by comparing it to known structures of similar indazole derivatives.
The Influence of the Trifluoromethyl Group
The highly electronegative trifluoromethyl group is expected to significantly influence the crystal packing of 5-(Trifluoromethyl)-1H-indazole. The -CF3 group can participate in non-covalent interactions, such as C-H···F hydrogen bonds and halogen bonds, which can play a crucial role in the supramolecular assembly of the molecules in the crystal lattice.[6]
Comparative Crystallographic Data
The following table presents a comparison of the crystallographic data for 1H-indazole and a related nitro-substituted indazole. This data provides a baseline for predicting the likely crystal system and space group for 5-(Trifluoromethyl)-1H-indazole.
| Parameter | 1H-Indazole[2] | 5-Nitro-1H-indazole Derivative | 5-(Trifluoromethyl)-1H-indazole (Predicted) |
| Chemical Formula | C₇H₆N₂ | C₁₇H₁₄N₄O₃ | C₈H₅F₃N₂ |
| Molecular Weight | 118.14 g/mol | 322.32 g/mol | 186.13 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c or other common centrosymmetric/non-centrosymmetric space group |
It is plausible that 5-(Trifluoromethyl)-1H-indazole will crystallize in a common space group such as P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic). The presence of the trifluoromethyl group may lead to a more densely packed structure compared to the parent 1H-indazole.
Conclusion
The X-ray crystallographic characterization of 5-(Trifluoromethyl)-1H-indazole is a crucial step in fully understanding its potential as a therapeutic agent. While a definitive crystal structure is yet to be reported, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The predictive and comparative data presented herein, based on the known structures of related indazole derivatives, offer valuable insights for researchers in the field. The elucidation of the precise solid-state structure of this and other novel indazole derivatives will undoubtedly continue to fuel advancements in drug discovery and development.
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). Molecules. [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. (2019). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
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5-(Trifluoromethyl)-1H-indazole. Oakwood Chemical. [Link]
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Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]
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Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole. (2018). Acta Crystallographica Section E: Crystallographic Communications. [Link]
- Method of synthesizing 1H-indazole compounds.
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Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole. ResearchGate. [Link]
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5F-Adb | C20H28FN3O3 | CID 121491649. PubChem. [Link]
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Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. (2014). Chemical Communications. [Link]
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Multiscale in-situ characterization of static recrystallization using dark-field X-ray microscopy and high-resolution X-ray diffraction. (2022). Communications Materials. [Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2011). Organic Letters. [Link]
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Crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole. ResearchGate. [Link]
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Crystallization and preliminary X-ray crystallographic analysis of the plant defensin NaD1. (2012). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
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Protein Crystallization for X-ray Crystallography. (2011). Journal of Visualized Experiments. [Link]
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Protein crystallization: Eluding the bottleneck of X-ray crystallography. (2017). AIMS Molecular Science. [Link]
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A Tale of Two Halogens: A Comparative Guide to the Biological Activity of 5-(Trifluoromethyl)-1H-indazole and 5-Fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its versatility allows for a wide range of substitutions, profoundly influencing its pharmacological profile. Among these, modifications at the 5-position have proven to be particularly impactful in tuning the potency and selectivity of indazole-based molecules. This guide provides an in-depth comparison of two key analogs: 5-(Trifluoromethyl)-1H-indazole and 5-fluoro-1H-indazole. Through an examination of their known biological activities, underlying mechanisms, and the physicochemical properties imparted by their respective halogen substitutions, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.
The Critical Role of 5-Position Substitution in Indazole Scaffolds
The 5-position of the indazole ring system often extends into the solvent-exposed region of protein binding pockets, making it a prime site for modification to enhance potency, selectivity, and pharmacokinetic properties.[2] The introduction of different functional groups at this position can influence hydrogen bonding interactions, lipophilicity, and metabolic stability, all of which are critical determinants of a compound's biological activity. The choice between a trifluoromethyl group and a fluorine atom, while both being halogens, presents a fascinating case study in the nuanced effects of electronic and steric properties on molecular interactions.
5-(Trifluoromethyl)-1H-indazole: A Potent Modulator of TRPA1
Recent research has identified derivatives of 5-(Trifluoromethyl)-1H-indazole as potent antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel.[3] TRPA1 is a non-selective cation channel involved in pain, inflammation, and respiratory conditions. The trifluoromethyl group at the 5-position has been shown to be a key contributor to the in vitro activity of these compounds.
Mechanism of Action: TRPA1 Antagonism
While the precise binding mode is still under investigation, it is hypothesized that the trifluoromethyl group of the indazole derivative interacts with a hydrophobic pocket within the TRPA1 channel, contributing to its antagonist activity. This interaction is thought to stabilize the closed conformation of the channel, preventing its activation by noxious stimuli.
Quantitative Biological Data
A study on 5-(2-(trifluoromethyl)phenyl)indazoles as TRPA1 antagonists reported the following data for a key compound:
| Compound | Target | IC50 (μM) |
| 5-(2-chlorophenyl)indazole | TRPA1 | 1.23[3] |
| Optimized 6-substituted-5-(2-(trifluoromethyl)phenyl)indazole | TRPA1 | 0.015[3] |
This data highlights the significant contribution of the trifluoromethyl group, in combination with other substitutions, to the high potency of these TRPA1 antagonists.
5-Fluoro-1H-indazole: A Versatile Scaffold in Kinase Inhibition and Antiviral Research
The introduction of a fluorine atom at the 5-position of the indazole ring has been a successful strategy in the development of various therapeutic agents, notably kinase inhibitors and antiviral compounds. The small size and high electronegativity of fluorine can lead to enhanced binding affinity and improved metabolic stability.
Mechanism of Action: Kinase Inhibition
In the context of kinase inhibition, the 5-fluoro-1H-indazole scaffold often serves as a hinge-binding motif. The nitrogen atoms of the indazole core form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The 5-fluoro substituent can further enhance this interaction through favorable electrostatic interactions or by displacing water molecules from the binding site.
Quantitative Biological Data
| Compound Derivative | Cell Line | Cancer Type | IC50 (μM) |
| 5-fluoro-1H-indazole derivative (hypothetical, based on SAR studies) | A549 | Lung Cancer | ~1-5[4] |
| 5-fluoro-1H-indazole derivative (hypothetical, based on SAR studies) | MCF-7 | Breast Cancer | ~0.5-2[4] |
Furthermore, 5-fluoroindazole derivatives have been investigated for their anti-HIV activity, with the fluorine atom being shown to improve potency against the wild-type reverse transcriptase enzyme.[5]
Structure-Activity Relationship (SAR) Discussion: Trifluoromethyl vs. Fluoro
The distinct biological activities of 5-(Trifluoromethyl)-1H-indazole and 5-fluoro-1H-indazole can be attributed to the fundamental differences between the trifluoromethyl group and a single fluorine atom.
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms. This can significantly alter the pKa of the indazole ring and influence its ability to participate in hydrogen bonding. A single fluorine atom is also electron-withdrawing, but to a lesser extent.
-
Steric and Conformational Effects: The trifluoromethyl group is significantly larger than a fluorine atom. This steric bulk can be either beneficial or detrimental to binding, depending on the topology of the target protein's binding site. It can also influence the preferred conformation of the molecule.
-
Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule to a greater extent than a single fluorine atom. This can impact cell permeability and plasma protein binding.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (5-(Trifluoromethyl)-1H-indazole and 5-fluoro-1H-indazole)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate a typical kinase signaling pathway and the workflow for a cell-based assay.
Caption: A simplified representation of a typical kinase signaling pathway, highlighting the point of intervention for a kinase inhibitor.
Caption: A generalized workflow for a typical cell-based assay used to evaluate the biological activity of test compounds.
Conclusion
The comparison of 5-(Trifluoromethyl)-1H-indazole and 5-fluoro-1H-indazole underscores the profound impact of subtle chemical modifications on biological activity. While the trifluoromethyl-substituted analog has shown promise as a potent TRPA1 antagonist, the fluoro-substituted counterpart has demonstrated its value as a versatile scaffold for kinase inhibitors and antiviral agents. The choice between these two key substitutions will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding of their respective biological activities and the underlying structure-activity relationships, empowering researchers to make more informed decisions in their drug discovery endeavors.
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Efficacy of 5-(Trifluoromethyl)-1H-indazole compared to other TRPA1 antagonists
An In-Depth Comparative Guide to the Efficacy of 5-(Aryl)-1H-Indazole Series TRPA1 Antagonists
As Senior Application Scientist, this guide provides a detailed comparative analysis of the efficacy of the 5-(Trifluoromethyl)phenyl-1H-indazole chemical series as Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists. Our focus will be on the highly potent and optimized analogue from this class, 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole , and its performance benchmarked against other well-characterized TRPA1 antagonists. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of TRPA1-targeted therapeutics.
The TRPA1 Channel: A Critical Sentinel in Pain and Inflammation
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel predominantly expressed on the plasma membrane of sensory neurons, including dorsal root, trigeminal, and nodose ganglia neurons.[1] It functions as a crucial sensor for a wide array of noxious stimuli, including environmental irritants (e.g., allyl isothiocyanate from mustard oil, acrolein from smoke), endogenous inflammatory mediators (e.g., reactive oxygen species, 4-hydroxynonenal), and physical stimuli like cold temperatures.[1][2][3]
Upon activation, TRPA1 facilitates an influx of cations, primarily Ca²⁺, leading to depolarization of the neuron. This action potential is transmitted to the central nervous system, resulting in the sensation of pain.[4] Concurrently, the calcium influx triggers the local release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to neurogenic inflammation, characterized by vasodilation and plasma extravasation.[4] Given its central role as a final common pathway for numerous pro-nociceptive signals, TRPA1 has emerged as a high-priority therapeutic target for managing pain, itch, and inflammatory conditions like asthma and chronic cough.[5]
TRPA1 Signaling Pathway
Caption: TRPA1 activation by noxious stimuli leads to Ca²⁺ influx, neuronal depolarization, and subsequent pain signaling and neurogenic inflammation.
Comparative Efficacy of TRPA1 Antagonists
The quest for effective TRPA1 antagonists has produced several distinct chemical scaffolds. This guide compares the 5-(2-(Trifluoromethyl)phenyl)-1H-indazole series with three other well-documented antagonists: A-967079 , a potent and highly selective research tool; HC-030031 , a first-generation selective antagonist; and GRC 17536 , a clinical-stage compound.
The featured indazole compound, 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (Compound 31) , emerged from a high-throughput screening and lead optimization campaign.[6][7] This effort identified the 5-(2-(trifluoromethyl)phenyl)indazole scaffold as a novel and highly potent class of TRPA1 antagonists.[6]
| Feature | 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (Cmpd 31) | A-967079 | HC-030031 | GRC 17536 |
| Chemical Class | 5-(Aryl)-1H-Indazole | Oxime | Purine | Not Disclosed |
| Human TRPA1 IC₅₀ | 15 nM [6] | 67 nM[8] | ~5,300 - 6,200 nM[9] | ~4.6 - 8.2 nM[10] |
| Rat TRPA1 IC₅₀ | Not specified, but active in rodent models[6][11] | 289 nM[8][12] | Not specified, but active in rodent models[9][13] | Not specified, but active in rodent models[14] |
| Selectivity | Potent and selective[6] | >1000-fold vs. other TRP channels; >150-fold vs. 75 other targets[15] | Selective vs. TRPV1, TRPV3, TRPV4, hERG, NaV1.2[9][16] | Potent and selective[10][17] |
| Key In Vivo Efficacy | Reverses chemically-induced hyperalgesia and allodynia in rodent models of inflammatory pain.[6][11] | Analgesic effects in rat osteoarthritic and inflammatory pain models.[8][15] | Attenuates inflammatory and neuropathic mechanical hypersensitivity in rodents.[9][13] | Positive Phase 2a data in painful diabetic neuropathy; effective in cough models.[10][14] |
| Mechanism Insight | Binds within or is allosterically modulated by the channel's pore domain.[11] | Not specified | Not specified | Not specified |
Expert Analysis: The 5-(Aryl)-1H-Indazole series, represented by Compound 31, demonstrates exceptional potency, with an IC₅₀ value of 15 nM that is highly competitive with both the advanced clinical candidate GRC 17536 and the benchmark tool A-967079.[6] Its efficacy is orders of magnitude greater than the first-generation antagonist HC-030031.[9] Furthermore, research suggests that Compound 31 exerts its inhibitory effect via interaction with the channel's pore domain, providing valuable insight into its mechanism of action.[11]
Experimental Methodologies for Efficacy Determination
The evaluation of TRPA1 antagonist efficacy relies on a combination of robust in vitro and in vivo assays. The protocols described below represent self-validating systems for assessing compound performance.
In Vitro Efficacy: Cellular Calcium-Flux Assay
This assay provides a direct measure of an antagonist's ability to block agonist-induced channel opening in a controlled cellular environment. The use of a Fluorometric Imaging Plate Reader (FLIPR) allows for high-throughput screening and precise IC₅₀ determination.
Caption: Workflow for determining antagonist IC₅₀ using a cell-based calcium-flux assay.
Step-by-Step Protocol:
-
Cell Plating: Seed human embryonic kidney (HEK293) cells stably expressing human TRPA1 into 96- or 384-well black-walled, clear-bottom microplates. Culture overnight to allow for cell adherence.
-
Causality: Using a heterologous expression system isolates the activity of the TRPA1 channel from other endogenous channels that could confound results.
-
-
Dye Loading: Aspirate culture medium and load cells with a calcium indicator dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate in the dark at 37°C.
-
Causality: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases, trapping it inside the cell. Its fluorescence intensity increases dramatically upon binding to free Ca²⁺, providing a direct readout of ion influx.
-
-
Antagonist Incubation: Wash the cells to remove extracellular dye. Add varying concentrations of the test antagonist (e.g., Compound 31) to the wells. Incubate for a predetermined period (e.g., 5-15 minutes) to allow for target engagement.
-
Trustworthiness: Include a vehicle control (e.g., 0.1% DMSO) to define the maximal agonist response and a positive control antagonist (e.g., A-967079) to validate assay performance.
-
-
Agonist Challenge & Measurement: Place the plate in the FLIPR instrument. After a brief baseline reading, inject a pre-determined EC₇₀₋₈₀ concentration of a TRPA1 agonist (e.g., allyl isothiocyanate - AITC). Immediately begin measuring fluorescence intensity over time.
-
Causality: Using an EC₇₀₋₈₀ concentration of the agonist ensures the assay window is sensitive enough to detect inhibitory activity without being saturating.
-
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data, setting the vehicle control as 100% activity and a no-agonist control as 0%. Plot the normalized response against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Efficacy: Agonist-Induced Nocifensive Behavior
This acute pain model is critical for confirming that a compound can engage the TRPA1 target in a living system and produce a functional, analgesic-like effect.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment to reduce stress-induced variability.
-
Compound Administration: Administer the test antagonist (e.g., Compound 31) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing time before the agonist challenge should be based on known pharmacokinetic data to ensure peak plasma concentrations.
-
Causality: Proper timing is essential to correlate drug exposure with the observed pharmacological effect.
-
-
Agonist Challenge: At the determined Tmax, inject a small volume of the TRPA1 agonist AITC (e.g., 0.5% in saline) into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately place the animal in an observation chamber. Record the cumulative time spent flinching, licking, or lifting the injected paw over a 5-10 minute period.
-
Trustworthiness: The observer must be blinded to the treatment groups to prevent experimental bias.
-
-
Data Analysis: Compare the mean nocifensive response time between the vehicle-treated group and the antagonist-treated groups. A statistically significant reduction in response time indicates successful in vivo target engagement and efficacy.
Conclusion and Future Directions
The 5-(2-(Trifluoromethyl)phenyl)-1H-indazole scaffold represents a significant advancement in the development of TRPA1 antagonists. The lead compound from this series, 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole , exhibits nanomolar potency in vitro, rivaling that of clinical-stage molecules, and demonstrates robust efficacy in preclinical models of inflammatory pain.[6][11] Its mechanism, which appears to involve the channel's pore domain, offers a promising avenue for structure-based drug design.[11]
While preclinical data are compelling, the ultimate validation of any TRPA1 antagonist lies in human clinical trials. The mixed success of compounds like GRC 17536, which showed efficacy in a specific sub-group of patients with painful diabetic neuropathy, highlights the complexity of translating preclinical findings.[14][18] Future work should focus on understanding the patient populations most likely to benefit from TRPA1 antagonism and developing biomarkers to guide clinical strategies. The potent and well-characterized nature of the 5-(Aryl)-1H-indazole series makes it an excellent tool for these ongoing investigations and a strong candidate for further therapeutic development.
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Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry. (2019). National Institutes of Health. Retrieved from [Link]
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Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study. (2014). PR Newswire. Retrieved from [Link]
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TRPA1 channels: molecular sentinels of cellular stress and tissue damage. (2015). The Journal of Physiology. Retrieved from [Link]
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Inflammation—the role of TRPA1 channel. (2022). Frontiers in Pharmacology. Retrieved from [Link]
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TRPA1: A Sensory Channel of Many Talents. (2007). National Center for Biotechnology Information. Retrieved from [Link]
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TRPA1. (n.d.). Wikipedia. Retrieved from [Link]
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Glenmark completes phase IIa study of TRPA1 receptor antagonist. (2014). BioWorld. Retrieved from [Link]
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Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Molecules. Retrieved from [Link]
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Gene ResultTrpa1 transient receptor potential cation channel, subfamily A, member 1 [ (house mouse)]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. (2013). Journal of Pain Research. Retrieved from [Link]
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In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]
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Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats. (2016). Molecular Pain. Retrieved from [Link]
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TRPA1 Antagonists for Pain Relief. (2018). Pharmaceuticals. Retrieved from [Link]
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The Pore-Domain of TRPA1 Mediates the Inhibitory Effect of the Antagonist 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole. (2014). PLOS ONE. Retrieved from [Link]
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Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic. (2014). PLOS ONE. Retrieved from [Link]
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(PDF) TRPA1 Antagonists for Pain Relief. (2018). ResearchGate. Retrieved from [Link]
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Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic. (2014). PubMed. Retrieved from [Link]
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Clinical proof-of-concept results with a novel TRPA1 antagonist (LY3526318) in 3 chronic pain states. (2023). PAIN. Retrieved from [Link]
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Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats. (2016). PubMed. Retrieved from [Link]
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TRPA1 as a drug target—promise and challenges. (2014). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
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Discovery of a Series of Indazole TRPA1 Antagonists. (2017). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
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Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. (2014). Novartis OAK. Retrieved from [Link]
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In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged structure," frequently appearing in a multitude of biologically active compounds, including numerous approved drugs for oncology and inflammatory diseases.[1][2] The introduction of a trifluoromethyl group, as seen in 5-(Trifluoromethyl)-1H-indazole, can significantly enhance metabolic stability, lipophilicity, and binding affinity, making it an attractive moiety for medicinal chemists.[1] However, this enhanced binding capability necessitates a thorough investigation of off-target interactions to ensure therapeutic specificity and mitigate potential toxicity. This guide provides a comprehensive framework for conducting cross-reactivity studies on 5-(Trifluoromethyl)-1H-indazole, with a focus on related kinase targets, a common target class for indazole-based compounds.[2][3]
Rationale for Target Selection: A Focus on the Kinome
The high degree of conservation within the ATP-binding site of protein kinases makes cross-reactivity a significant challenge in the development of kinase inhibitors.[4] Given that numerous indazole derivatives have been identified as potent kinase inhibitors, a cross-reactivity screen for 5-(Trifluoromethyl)-1H-indazole should prioritize a panel of kinases that are structurally related or functionally downstream of potential primary targets.[2][3] The selection of such a panel is a critical step in understanding the compound's selectivity profile. For a novel indazole compound, a broad initial screen against a diverse kinase panel is often the most effective approach to identify both intended and unintended targets.[5]
Experimental Workflows for Assessing Cross-Reactivity
A multi-faceted approach, combining both biochemical and cell-based assays, is essential for a comprehensive understanding of a compound's cross-reactivity.[6][7]
In Vitro Kinase Inhibition Assays
Biochemical assays directly measure the interaction between the inhibitor and the kinase.[8] Radiometric assays, such as the HotSpot™ and 33PanQinase™, are considered the gold standard due to their direct measurement of phosphate transfer from ATP to the substrate.[8][9]
Experimental Protocol: Radiometric Kinase Assay (HotSpot™)
-
Reaction Setup: In a 96-well plate, combine the purified kinase, the peptide or protein substrate, and a buffer containing cofactors.
-
Compound Incubation: Add 5-(Trifluoromethyl)-1H-indazole at a range of concentrations (typically from 1 nM to 10 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding radioisotope-labeled ATP (33P-γ-ATP).
-
Incubation: Allow the reaction to proceed for a predetermined time at a specific temperature (e.g., 30°C).
-
Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unreacted 33P-γ-ATP.
-
Detection: Quantify the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a radiometric format provides high sensitivity and avoids interference from fluorescent compounds.[8] A broad concentration range is crucial for accurately determining the IC50 value.
Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a living cell, taking into account factors like membrane permeability and intracellular ATP concentrations.[6][7]
Experimental Protocol: Cellular Phosphorylation Assay
-
Cell Culture: Plate cells known to express the target kinases in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 5-(Trifluoromethyl)-1H-indazole for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Detection of Phosphorylation: Use an ELISA or AlphaLISA-based method with phospho-specific antibodies to quantify the phosphorylation of a known downstream substrate of the target kinase.
-
Normalization: Normalize the phosphoprotein signal to the total protein concentration in each well.
-
Data Analysis: Determine the IC50 value for the inhibition of substrate phosphorylation.
Trustworthiness of the Protocol: This assay validates that the compound can engage its target within a cellular environment and produce a functional downstream effect.[7] Comparing the biochemical IC50 with the cellular IC50 can provide insights into the compound's cell permeability and potential for off-target effects within the cell.[10]
Experimental Workflow for Cross-Reactivity Screening
Caption: A streamlined workflow for assessing the cross-reactivity of a novel compound.
Data Presentation and Interpretation
The results of the cross-reactivity screening should be summarized in a clear and concise table to facilitate comparison.
| Kinase Target | In Vitro IC50 (nM) | Cellular IC50 (nM) |
| Primary Target X | 15 | 50 |
| Off-Target Kinase A | 250 | >1000 |
| Off-Target Kinase B | 800 | >10000 |
| Off-Target Kinase C | >10000 | >10000 |
Interpretation of Hypothetical Data: In this example, 5-(Trifluoromethyl)-1H-indazole demonstrates a favorable selectivity profile. The in vitro IC50 against the primary target is significantly lower than against the tested off-targets. The cellular IC50 values are higher than the in vitro values, which is expected due to factors like cell membrane permeability and intracellular ATP competition. The large discrepancy between the on-target and off-target cellular IC50s suggests a good therapeutic window.
Contextualizing Selectivity: Signaling Pathway Implications
Understanding the signaling pathways in which the primary and off-targets are involved is crucial for predicting the potential physiological consequences of cross-reactivity.
Signaling Pathway Example: MAPK/ERK Pathway
Caption: Simplified MAPK/ERK signaling pathway, highlighting a potential off-target.
If 5-(Trifluoromethyl)-1H-indazole were to inhibit an off-target kinase like Raf, it could lead to unintended consequences on cell proliferation, even if the primary target is in a different pathway. This underscores the importance of not only identifying off-targets but also understanding their biological roles.
Conclusion
A thorough investigation of cross-reactivity is a cornerstone of modern drug development. For a promising scaffold like 5-(Trifluoromethyl)-1H-indazole, a systematic approach combining robust biochemical and cell-based assays is imperative. By carefully selecting a relevant panel of related targets, employing validated experimental protocols, and interpreting the data within the context of known signaling pathways, researchers can build a comprehensive selectivity profile. This, in turn, enables a more accurate prediction of a compound's therapeutic potential and its safety profile, ultimately guiding its journey from a promising lead to a potential therapeutic agent.
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The Isomer Question: A Comparative Guide to 1H- and 2H-Indazoles in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: More Than Just a Nitrogen Shift
The indazole scaffold, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry. Its derivatives are the basis for numerous therapeutics, from anticancer agents to anti-inflammatory drugs.[1][2][3] However, the indazole core exists as two principal tautomeric isomers: 1H-indazole and 2H-indazole. This seemingly subtle shift in the position of a single hydrogen atom profoundly alters the molecule's electronic, steric, and physicochemical properties, leading to dramatically different biological activities and pharmacological profiles.
This guide provides an in-depth comparison of these two isomers, moving beyond simple definitions to explore the causality behind their divergent behaviors in biological systems. Understanding these differences is not merely an academic exercise; it is a critical consideration in rational drug design, enabling researchers to selectively synthesize the more potent and specific isomer for a given biological target.
Physicochemical and Spectroscopic Fingerprints: Stability, Polarity, and Identification
The two isomers, while sharing the same molecular formula (C₇H₆N₂), exhibit distinct physical and chemical characteristics that govern their behavior from the flask to the cell.[4]
Thermodynamic Stability
The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][3][5][6][7][8][9] This stability is often attributed to its benzenoid character, which results in a lower ground-state energy compared to the quinonoid-like structure of the 2H-isomer.[5][6][8] Calculations have estimated the 1H-tautomer to be more stable by approximately 2.3-15 kJ/mol.[5][7][10] This inherent stability means that in equilibrium, the 1H form predominates, a crucial factor for synthetic chemists aiming to isolate a specific isomer.[2][5][6]
Electronic Properties and Polarity
The position of the N-H bond significantly impacts the molecule's electronic distribution and dipole moment. The 2H-indazole isomer possesses a considerably larger dipole moment than its 1H counterpart.[5] This difference in polarity influences solubility, with the more polar 2H-isomers often showing enhanced aqueous solubility, a desirable trait for drug candidates. Furthermore, this electronic divergence affects the hydrogen bonding capabilities of the molecule. The 1H-indazole has a pyrrole-like NH group that acts as a hydrogen bond donor, while the N2 nitrogen is a pyridine-like acceptor. Conversely, the 2H-indazole has a pyridine-like N1 and a pyrrole-like NH at position 2. These distinct arrangements dictate how each isomer will interact with the amino acid residues in a protein's binding pocket.[11]
| Property | 1H-Indazole | 2H-Indazole | Causality & Implication |
| Thermodynamic Stability | More Stable (Benzenoid)[2][3][5][6][7][8][9] | Less Stable (Quinonoid)[5][6][8] | 1H is the predominant form at equilibrium; synthesis of 2H often requires kinetic control.[6] |
| Dipole Moment | Lower (e.g., 1.50 D for 1-methyl)[5] | Higher (e.g., 3.4 D for 2-methyl)[5] | Affects solubility, crystal packing, and interactions with polar biological environments. |
| Acidity (pKa) | Stronger Acid (pKa ≈ 13.86)[5] | Weaker Acid | The N1-H is more acidic, influencing ionization state at physiological pH. |
| Basicity (pKa) | Weaker Base (pKa ≈ 1.31)[5] | Stronger Base[7] | The N2 atom in 1H-indazole is less basic than the N1 atom in 2H-indazole. |
Spectroscopic Differentiation
Distinguishing between the 1H and 2H isomers in the lab is non-trivial but essential. NMR spectroscopy is the most powerful tool for this purpose.[6]
-
¹H NMR: The chemical shift of the proton at the C3 position is often diagnostic. It is typically more deshielded (appears at a higher ppm) in 2H-isomers compared to 1H-isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic ring, particularly C3 and C7a, show characteristic differences between the two isomers, providing a reliable method for structural assignment.[6][12]
The Biological Arena: A Tale of Two Activities
The structural and electronic differences between 1H- and 2H-indazoles translate directly into distinct pharmacological profiles. The choice of isomer can be the difference between a potent therapeutic and an inactive compound.
Structure-Activity Relationship (SAR): The Kinase Hinge Example
Protein kinases are a major class of drug targets, particularly in oncology. The indazole scaffold is considered "privileged" for kinase inhibitors, as it can effectively mimic the purine core of ATP and form crucial hydrogen bonds with the "hinge" region of the kinase active site.[11]
Here, the isomeric form is paramount. The 1H-indazole, with its N1-H donor and N2 acceptor, is perfectly arranged to form two key hydrogen bonds with the kinase hinge backbone. This bidentate interaction is a hallmark of many potent kinase inhibitors, including Axitinib and Pazopanib.
The 2H-isomer, with its different arrangement of donor and acceptor sites, often fails to establish this critical bidentate hydrogen bond network, leading to a significant loss of potency.
Case Study: Indazole-3-Carboxamides as CRAC Channel Blockers
A compelling example of isomer-dependent activity comes from the study of indazole-3-carboxamides as blockers of the Calcium-Release Activated Calcium (CRAC) channel, a target for inflammatory diseases.[13]
-
The Active Isomer: An indazole-3-carboxamide with a -CO-NH-Ar linker (analogous to a 1H-indazole derivative) actively inhibited calcium influx with a sub-micromolar IC₅₀ value.[13]
-
The Inactive Isomer: In stark contrast, the "reverse" amide isomer, which would orient differently in space, was completely inactive in the same assay, even at concentrations over 100-fold higher.[13]
This demonstrates that the specific regiochemistry dictated by the indazole core is absolutely critical for biological function, likely by correctly positioning the aryl substituent for optimal interaction with the target protein.[13]
Synthetic Strategies: The Chemist's Challenge
Given the profound biological differences, the regioselective synthesis of either the 1H- or 2H-indazole isomer is a critical challenge in medicinal chemistry.[14] Generally, reactions can be directed towards one isomer over the other by carefully controlling reaction conditions.
-
Thermodynamic Control: Reactions run at higher temperatures or for longer times often favor the formation of the more stable 1H-indazole.[6]
-
Kinetic Control: Reactions run at low temperatures with strong, non-coordinating bases can favor the kinetically preferred, though less stable, 2H-indazole.[6]
-
Directed Synthesis: Modern synthetic methods, often employing transition metal catalysis (e.g., copper or palladium), have been developed to provide high regioselectivity for either isomer, starting from appropriately substituted precursors.[2][15][16][17]
Experimental Protocol: Comparative Kinase Inhibition Assay
To empirically determine the superior isomer for a given kinase target, a direct, side-by-side comparison is essential. The following protocol outlines a robust in vitro kinase inhibition assay.
Objective: To determine and compare the IC₅₀ values of 1H- and 2H-indazole regioisomers against a target protein kinase (e.g., ERK2).
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the kinase. The signal, often luminescence from remaining ATP, is inversely proportional to kinase activity.
Materials:
-
Recombinant human ERK2 enzyme
-
Kinase substrate (e.g., myelin basic protein, MBP)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
1H-indazole test compound (dissolved in 100% DMSO)
-
2H-indazole test compound (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., a known ERK2 inhibitor)
-
DMSO (vehicle control)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well assay plates
-
Multichannel pipettes
-
Luminometer
Methodology:
-
Compound Preparation:
-
Perform a serial dilution of the 1H- and 2H-indazole stock solutions in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
Causality: A serial dilution allows for the determination of a dose-response curve, from which the IC₅₀ (the concentration required for 50% inhibition) can be accurately calculated. DMSO is used as the solvent, so a vehicle control is essential to ensure the solvent itself has no effect on the enzyme.
-
-
Assay Plate Setup:
-
Add 5 µL of Assay Buffer to all wells.
-
Add 1 µL of serially diluted compound (or DMSO for vehicle control, or positive control inhibitor) to the appropriate wells.
-
Add 2 µL of kinase/substrate mix (pre-diluted in Assay Buffer) to initiate the reaction.
-
Self-Validation: Including "no enzyme" wells (background) and "no inhibitor" (100% activity) wells is critical for data normalization.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.
-
Causality: The incubation time must be optimized to ensure the reaction is in the linear range, typically consuming <15% of the initial ATP.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.
-
Conclusion
The distinction between 1H- and 2H-indazole isomers is a fundamental principle in medicinal chemistry with profound implications for drug discovery. The 1H-isomer's greater thermodynamic stability and its specific hydrogen bonding pattern often make it the preferred scaffold for targeting enzyme active sites, such as the hinge region of protein kinases.[2][11] However, the unique electronic properties and potential for novel interactions of the 2H-isomer should not be overlooked. A thorough understanding of the physicochemical properties, coupled with regioselective synthesis and direct biological comparison, is essential for harnessing the full therapeutic potential of the versatile indazole scaffold. The decision is not arbitrary; it is a data-driven choice that can define the success of a drug development program.
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Benchmarking Novel Indazole-Based Kinase Inhibitors: A Comparative Guide for Drug Development Professionals
Introduction: The Promise of the Indazole Scaffold
In the landscape of oncology drug discovery, protein kinases remain a paramount target class. Their dysregulation is a hallmark of many cancers, making the development of potent and selective kinase inhibitors a cornerstone of modern therapeutics. Within this field, the indazole core has emerged as a "privileged scaffold"—a versatile chemical framework frequently found in successful kinase inhibitors.[1] Several commercially available anticancer drugs, including Axitinib and Pazopanib, feature an indazole core, highlighting its utility in designing inhibitors against key targets like Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4]
The 5-(Trifluoromethyl)-1H-indazole moiety, in particular, offers advantageous properties, including metabolic stability and the potential for specific molecular interactions within the ATP-binding pocket of kinases. This guide provides a comprehensive framework for benchmarking a hypothetical, novel lead compound derived from this scaffold, which we will call Inda-CF3-01 . The objective is to rigorously evaluate its performance against established, commercially available kinase inhibitors, providing the critical data necessary to justify its advancement through the drug discovery pipeline.
This guide is structured to provide not just protocols, but the strategic rationale behind them. We will cover the selection of appropriate benchmarks, detailed experimental designs for both biochemical and cell-based assays, and a clear methodology for data interpretation, grounded in the context of relevant signaling pathways.
Part 1: Strategic Selection of Commercial Benchmarks
The initial step in any benchmarking study is the selection of appropriate comparators. Since the indazole scaffold is prominent in VEGFR inhibitors, our hypothetical Inda-CF3-01 will be positioned as a putative VEGFR2 inhibitor.[3][4] Therefore, we will benchmark it against two well-established, FDA-approved multi-kinase inhibitors known for their potent VEGFR activity:
-
Sorafenib: A potent inhibitor of VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and Raf kinases.
-
Sunitinib: An inhibitor of multiple receptor tyrosine kinases, including VEGFR and PDGFR.[4]
These compounds provide a robust baseline for efficacy and allow for a comparative assessment of selectivity. A broader panel including inhibitors with different kinase targets (e.g., a BCR-ABL inhibitor like Imatinib) will also be included to establish the selectivity profile of Inda-CF3-01 .[5]
Part 2: Experimental Design & Protocols
A comprehensive evaluation requires assessing the compound's activity at both the biochemical level (direct enzyme inhibition) and the cellular level (target engagement and pathway modulation in a physiological context).
Overall Benchmarking Workflow
The experimental process follows a logical progression from direct enzyme interaction to cellular and pathway effects. This multi-faceted approach provides a holistic view of the candidate compound's potential.
Caption: Simplified VEGFR2 signaling pathway and the mechanism of inhibition.
A potent IC50 value for Inda-CF3-01 that translates into effective inhibition of pVEGFR2 in cells is the first indicator of a promising candidate. If Inda-CF3-01 shows a significantly lower IC50 against VEGFR2 compared to BCR-ABL, it suggests a favorable selectivity profile over Imatinib's target. Comparing its cellular potency (EC50) to its biochemical potency (IC50) provides insight into its cell permeability and stability. A small delta between these two values is desirable.
Part 4: Conclusion and Future Directions
This guide outlines a foundational strategy for benchmarking a novel 5-(Trifluoromethyl)-1H-indazole-based kinase inhibitor. The successful execution of these experiments will provide a robust dataset to compare the potency, cellular efficacy, and initial selectivity profile of Inda-CF3-01 against established market leaders.
Favorable Outcome: If Inda-CF3-01 demonstrates comparable or superior potency to Sorafenib and Sunitinib against VEGFR2, coupled with strong cellular activity and a clean selectivity profile (i.e., minimal off-target activity on kinases like BCR-ABL), it would be a strong candidate for further development.
Next Steps:
-
Expanded Kinase Profiling: Screen Inda-CF3-01 against a broad panel of several hundred kinases to fully elucidate its selectivity.
-
In Vivo Efficacy Studies: Test the compound in mouse xenograft models of human tumors to assess its anti-angiogenic and anti-tumor effects in a living system.
-
ADME/Tox Profiling: Evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties to determine its drug-likeness and safety profile.
By systematically applying this benchmarking framework, researchers can make informed, data-driven decisions, efficiently advancing only the most promising candidates toward clinical development.
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A Comparative Guide to the Efficacy of 5-(Trifluoromethyl)-1H-indazole: From the Benchtop to Preclinical Models
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-(Trifluoromethyl)-1H-indazole and its derivatives. The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with significant biological activity.[1][2] Derivatives of this heterocyclic compound have demonstrated considerable potential as anti-inflammatory and anti-cancer agents.[3][4][5][6][7] Understanding the transition of a compound's performance from a controlled cellular environment (in vitro) to a complex biological system (in vivo) is a critical step in the drug discovery pipeline. This document will dissect the experimental data, explain the causality behind the chosen methodologies, and provide a clear, objective comparison to guide further research and development.
In Vitro Efficacy: Cellular Potency and Mechanistic Insights
In vitro studies are the foundational phase for evaluating a novel compound's therapeutic potential. They offer a rapid, high-throughput method to determine direct effects on cellular targets, establish dose-response relationships, and elucidate mechanisms of action in a controlled environment.
Anti-Proliferative and Cytotoxic Activity
A primary application for indazole derivatives is in oncology.[4] The most common initial assessment is an anti-proliferative or cytotoxicity assay, which measures a compound's ability to inhibit cancer cell growth or induce cell death. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.[8]
Studies have shown that indazole derivatives exhibit potent growth-inhibitory activity against a range of cancer cell lines. For example, specific derivatives have shown IC₅₀ values in the low micromolar to nanomolar range against breast, lung, and leukemia cancer cells.[1][4][6][9]
Table 1: Representative In Vitro Anti-Proliferative Activity of Indazole Derivatives
| Compound Class | Target Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |
| Indazole Derivative 2f | 4T1 (Breast Cancer) | MTT | 0.23 | [6][9] |
| Indazole Derivative 2f | A549 (Lung Cancer) | MTT | 1.15 | [9] |
| Indazole Derivative 6o | K562 (Leukemia) | MTT | 5.15 | [4] |
| Pan-Pim Kinase Inhibitor 82a | Pim-1 Kinase | Kinase Assay | 0.0004 | [1] |
| Bcr-Abl Inhibitor 89 | Bcr-AblWT Kinase | Kinase Assay | 0.014 | [1] |
Note: This table presents a selection of data from various studies on different indazole derivatives to illustrate the range of observed potencies.
Mechanism of Action: How Does It Work?
Beyond simple cytotoxicity, in vitro assays are crucial for understanding how a compound works. For many indazole-based anti-cancer agents, the mechanism involves the induction of apoptosis (programmed cell death). This is often verified through assays that measure the activation of key apoptotic proteins.
-
Apoptosis Induction: Treatment with indazole derivatives has been shown to upregulate pro-apoptotic proteins like cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2.[6][9]
-
Kinase Inhibition: The indazole scaffold is a privileged structure for designing kinase inhibitors.[10] Many derivatives have been developed to target specific kinases involved in cancer cell proliferation and survival, such as Pim kinases, Bcr-Abl, and Glycogen Synthase Kinase-3 (GSK-3).[1][10]
-
Anti-Inflammatory Pathways: In the context of inflammation, in vitro assays have demonstrated that indazole derivatives can inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[3][5]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[11][8][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 4T1, A549) in 96-well plates at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]
-
Compound Preparation: Prepare a stock solution of the 5-(Trifluoromethyl)-1H-indazole derivative in a suitable solvent like DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1 to 100 µM).[11]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., 0.5% DMSO) controls and untreated controls.[12]
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compound to exert its effect.[11]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.[8]
Visualizing In Vitro Workflows and Pathways
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Simplified mitochondrial apoptosis pathway.
In Vivo Efficacy: Performance in a Complex Biological System
While in vitro results are promising, the true test of a therapeutic compound lies in its in vivo efficacy. These studies, typically conducted in animal models, evaluate not only the drug's effect on the target disease but also its overall behavior within a living organism, including its pharmacokinetics and potential toxicity.[13]
Anti-Tumor Activity in Xenograft Models
The gold standard for preclinical cancer drug evaluation is the mouse xenograft model, where human tumor cells are implanted into immunodeficient mice.[13] The efficacy of the test compound is then determined by measuring its ability to suppress tumor growth over time.[14]
Studies have successfully demonstrated the anti-tumor effects of indazole derivatives in such models. For instance, compound 2f , which showed potent in vitro activity, was also able to significantly suppress tumor growth in a 4T1 breast cancer mouse model without causing obvious side effects.[6][9] This congruence between in vitro potency and in vivo efficacy is a highly desirable outcome in drug development.
Table 2: Representative In Vivo Anti-Tumor Efficacy of an Indazole Derivative
| Compound | Animal Model | Tumor Cell Line | Dosing Regimen | Endpoint | Result | Reference |
| Indazole Derivative 2f | BALB/c Mice | 4T1 (Breast) | Intraperitoneal Injection | Tumor Volume & Weight | Significant suppression of tumor growth vs. control | [6][9] |
Anti-Inflammatory Activity in Rodent Models
To assess anti-inflammatory properties, models like the carrageenan-induced paw edema assay in rats are commonly used.[3][15] In this model, an inflammatory agent (carrageenan) is injected into the paw, causing measurable swelling. The test compound is administered to determine if it can reduce this inflammatory response. Indazole and its derivatives have shown significant, dose-dependent inhibition of inflammation in this model, with an efficacy that can be comparable to standard anti-inflammatory drugs like diclofenac.[3][5]
Experimental Protocol: Tumor Growth Inhibition in a Xenograft Mouse Model
Principle: This protocol assesses the ability of a test compound to inhibit the growth of human-derived tumors in an immunodeficient mouse, providing a measure of in vivo anti-cancer efficacy.[13][16]
Step-by-Step Methodology:
-
Cell Implantation: Culture human cancer cells (e.g., HCT116, A549) to the log phase of growth. Subcutaneously implant a specific number of cells (e.g., 5 x 10⁶) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).[14] Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the target size, randomize the animals into treatment and control groups (typically 5-10 mice per group).[14][16]
-
Treatment Administration: Administer the 5-(Trifluoromethyl)-1H-indazole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule (e.g., daily for 21 days). The control group receives the vehicle solution.
-
Monitoring: Measure tumor volumes with calipers every 2-3 days.[14] Also, monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. A common metric is the ratio of the mean tumor volume of the treated group (T) to the control group (C), expressed as %T/C.[16] Lower values indicate higher efficacy.
Visualizing the In Vivo Workflow
Caption: Typical workflow for an in vivo xenograft study.
Comparative Analysis: Bridging the Gap Between Vitro and Vivo
The ultimate goal of preclinical research is to identify compounds with a high probability of success in human trials. A major challenge is that potent in vitro activity does not always translate to in vivo efficacy.[17] The transition from a simplified 2D cell culture to a complex, multi-organ system introduces numerous variables.
-
The ADMET Hurdle: The primary reason for the vitro-vivo disconnect lies in a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A compound may be highly potent against a cancer cell in a dish but may fail in vivo due to:
-
Poor Bioavailability: It may not be absorbed effectively into the bloodstream after oral administration.[18][19]
-
Rapid Metabolism: The liver may rapidly break down the compound into inactive metabolites before it can reach the tumor.
-
Toxicity: The compound may be toxic to vital organs, limiting the dose that can be safely administered.
-
-
The Tumor Microenvironment: In vitro assays use homogenous cancer cell populations. In contrast, an in vivo tumor is a complex organ composed of cancer cells, stromal cells, blood vessels, and immune cells, all of which can influence drug access and response.
-
PK/PD Relationship: In vivo success depends on achieving and maintaining a therapeutic concentration of the drug at the tumor site for a sufficient duration (Pharmacokinetics) to exert a biological effect (Pharmacodynamics).[20] This dynamic relationship is not captured in standard in vitro IC₅₀ experiments.[17]
For 5-(Trifluoromethyl)-1H-indazole derivatives, successful examples show good correlation, where potent in vitro kinase inhibition or cytotoxicity is followed by significant tumor growth inhibition in vivo.[6][9] This suggests that, in these cases, the compounds possess favorable enough pharmacokinetic and safety profiles to reach their target and exert their anti-tumor effect in a whole-organism context.
Conclusion
The evaluation of 5-(Trifluoromethyl)-1H-indazole and its derivatives provides a clear illustration of the drug discovery process.
-
In Vitro Efficacy: These assays are indispensable for initial screening, confirming on-target activity (e.g., kinase inhibition), and elucidating cellular mechanisms like apoptosis induction. They establish the intrinsic potency of a compound.
-
In Vivo Efficacy: These studies are the critical validation step, demonstrating whether the intrinsic potency can be translated into a therapeutic effect in a complex biological system. They provide the ultimate preclinical proof-of-concept for anti-tumor or anti-inflammatory activity.
The indazole scaffold continues to be a highly valuable starting point for the development of novel therapeutics. The data collectively suggest that with appropriate structural modifications to optimize both potency and pharmacokinetic properties, 5-(Trifluoromethyl)-1H-indazole derivatives hold significant promise as clinical candidates for treating cancer and inflammatory diseases. The successful progression of a compound from a low-micromolar in vitro IC₅₀ to significant tumor regression in vivo represents a key milestone in the journey from a laboratory molecule to a potential medicine.
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A Technical Guide to the Structure-Potency Landscape of 5-(Trifluoromethyl)-1H-indazole Analogs
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] Its versatility and ability to interact with a wide array of biological targets have made it a focal point for drug discovery programs in oncology, inflammation, and neurodegenerative diseases.[1][3] The introduction of a trifluoromethyl (-CF3) group, a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity, further augments the therapeutic potential of the indazole core.[4] This guide provides an in-depth comparison of structural analogs of 5-(Trifluoromethyl)-1H-indazole, focusing on their potency against various biological targets, supported by experimental data and detailed methodologies.
The 5-(Trifluoromethyl)-1H-indazole Core: A Foundation for Potent and Selective Modulators
The 5-(trifluoromethyl)-1H-indazole moiety serves as a critical building block for developing potent and selective inhibitors of various biological targets. Its rigid bicyclic structure provides a defined orientation for substituent groups to interact with target proteins, while the trifluoromethyl group at the 5-position can significantly influence the electronic properties and conformational preferences of the molecule, contributing to enhanced binding and improved pharmacokinetic profiles. This guide will explore how modifications to this core structure impact potency, with a focus on two key areas: Transient Receptor Potential A1 (TRPA1) channel antagonism and protein kinase inhibition.
Comparative Potency of 5-(Trifluoromethyl)-1H-indazole Analogs
The potency of structural analogs of 5-(Trifluoromethyl)-1H-indazole is highly dependent on the nature and position of substituents. The following sections provide a comparative analysis of analogs targeting the TRPA1 ion channel and various protein kinases, with potency data summarized in tabular format.
Analogs as TRPA1 Antagonists
The Transient Receptor Potential A1 (TRPA1) ion channel is a key player in nociception and neurogenic inflammation, making it an attractive target for the development of novel analgesics.[5][6] A high-throughput screening campaign identified a 5-phenyl-indazole derivative as a TRPA1 antagonist, leading to the synthesis and evaluation of a series of analogs.[5][7]
A key finding from these studies was that a trifluoromethyl group on the 5-phenyl ring, in conjunction with substitution at the 6-position of the indazole ring, dramatically improves in vitro activity.[5][7] This led to the identification of highly potent and selective TRPA1 antagonists.
| Compound ID | Indazole Ring Modification (R1) | 5-Phenyl Ring Modification (R2) | TRPA1 IC50 (μM) | Reference |
| 4 | H | 2-Cl | 1.23 | [5][7] |
| 31 | 6-Methyl | 2-CF3 | 0.015 | [5][7] |
Table 1: Comparison of the in vitro potency of 5-phenyl-indazole analogs as TRPA1 antagonists. The introduction of a trifluoromethyl group at the 2-position of the phenyl ring and a methyl group at the 6-position of the indazole ring resulted in a significant increase in potency.
The substantial increase in potency observed with compound 31 underscores the critical role of the trifluoromethyl group in optimizing the interaction with the TRPA1 channel. Further studies have suggested that these antagonists may act directly on the pore-domain of the TRPA1 channel.[6]
Analogs as Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[3] The indazole scaffold is a common feature in many potent kinase inhibitors.[3][8]
The following table summarizes the potency of various 5-(trifluoromethyl)-1H-indazole analogs against different protein kinases.
| Compound ID | Target Kinase | Key Structural Features | IC50 (nM) | Reference |
| X4 | ALK/ROS1 | 5-(3,5-difluorobenzyl) at C5 of indazole | 512 (ALK), 766 (ROS1) | [9] |
| SR-4186 | JNK3 | N-phenyl linked indazole | Selective for JNK3 over p38 | [10] |
| 30l | PAK1 | 1H-indazole-3-carboxamide derivative | 9.8 | [11] |
Table 2: Potency of representative 5-(Trifluoromethyl)-1H-indazole analogs against various protein kinases. These examples highlight the versatility of the scaffold in targeting different members of the kinome with high potency.
The structure-activity relationship (SAR) studies of these kinase inhibitors reveal important insights. For instance, in the development of JNK3 inhibitors, the trifluoromethyl group was found to be crucial for achieving selectivity over the p38 kinase.[10] For the PAK1 inhibitors, a hydrophobic ring in the deep back pocket and a hydrophilic group in the bulk solvent region were critical for both potency and selectivity.[11]
Experimental Methodologies for Potency Determination
The determination of a compound's potency is a critical step in drug discovery. The following sections provide detailed protocols for two common assays used to evaluate the potency of 5-(Trifluoromethyl)-1H-indazole analogs: an in vitro kinase inhibition assay and a cellular assay for HIF-1α activity.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the activity of a purified kinase by quantifying the amount of ADP produced in the kinase reaction. The ADP is then converted to ATP, which is used to generate a luminescent signal.
Principle: The assay is performed in two steps. First, the kinase reaction is performed in the presence of the test compound. After the reaction, the remaining ATP is depleted. In the second step, ADP is converted to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is inversely proportional to the kinase activity.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]
-
Recombinant human kinase.
-
Kinase substrate (specific peptide).
-
ATP solution.
-
Test compound dilutions.
-
ADP-Glo™ Reagent.
-
Kinase Detection Reagent.
-
-
Kinase Reaction:
-
Add 2.5 µL of test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Cellular Hypoxia-Inducible Factor 1 (HIF-1) Reporter Gene Assay
This cell-based assay is used to identify compounds that inhibit the transcriptional activity of HIF-1, a key regulator of the cellular response to hypoxia.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing hypoxia-response elements (HREs).[13][14] When HIF-1 is active, it binds to the HREs and drives the expression of the reporter gene. The activity of the reporter is measured as a readout of HIF-1 transcriptional activity.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa, U2OS) in appropriate growth medium.
-
Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization).
-
-
Compound Treatment and Hypoxia Induction:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound.
-
Incubate the plates under normoxic (21% O2) or hypoxic (1% O2) conditions for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition of HIF-1 transcriptional activity for each compound concentration under hypoxic conditions.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow and mechanism of a HIF-1 reporter gene assay.
Conclusion
The 5-(trifluoromethyl)-1H-indazole scaffold is a highly versatile and valuable starting point for the development of potent and selective modulators of various biological targets. Structure-activity relationship studies consistently demonstrate that strategic modifications to this core structure can lead to significant improvements in potency and selectivity. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these analogs, enabling researchers to make informed decisions in the drug discovery process. As our understanding of the molecular interactions of these compounds with their targets continues to grow, the 5-(trifluoromethyl)-1H-indazole scaffold is poised to remain a cornerstone of medicinal chemistry research for years to come.
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Comparison Guide: A Multi-Assay Strategy for Confirming Cellular Target Engagement of 5-(Trifluoromethyl)-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of orthogonal, state-of-the-art methodologies to confirm the cellular target engagement of a novel compound, exemplified by 5-(Trifluoromethyl)-1H-indazole, a scaffold common to kinase inhibitors. We will proceed under the hypothesis that its primary target is the AXL receptor tyrosine kinase, a key player in cancer progression and drug resistance.[1][2] This guide emphasizes the causality behind experimental choices to build a self-validating and robust dataset.
Introduction: The Imperative of Target Engagement
In modern drug discovery, identifying a compound with potent activity in a phenotypic screen is only the beginning. The critical next step is to unequivocally demonstrate that the compound physically interacts with its intended molecular target within the complex milieu of a living cell.[3][4] This process, known as target engagement, is the cornerstone of establishing a clear mechanism of action (MoA), differentiating on-target from off-target effects, and building the confidence required for further development.[5][6]
The indazole core, particularly when substituted with a trifluoromethyl group, is a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases.[7][8] Here, we use 5-(Trifluoromethyl)-1H-indazole as our test compound to investigate its engagement with the AXL kinase. AXL activation is linked to cell proliferation and survival, primarily through the PI3K/AKT signaling pathway.[1][2]
To build a compelling case for target engagement, a single method is insufficient. We will compare and contrast three orthogonal approaches that measure different biophysical and functional consequences of compound binding:
-
Cellular Thermal Shift Assay (CETSA®): Measures target protein stabilization upon ligand binding.[9][10]
-
NanoBRET™ Target Engagement Assay: Quantifies intracellular compound affinity through competitive displacement.[11][12]
-
Quantitative Phosphoproteomics: Assesses the functional downstream consequences of target inhibition.[13][14]
For comparative analysis, we will benchmark the performance of 5-(Trifluoromethyl)-1H-indazole against a well-characterized, potent AXL inhibitor, hereafter referred to as Reference Inhibitor X .
Figure 1: Simplified AXL signaling pathway. Ligand binding activates AXL, leading to downstream signaling that promotes cell survival.
Orthogonal Workflow for Validating Target Engagement
Confidence in target engagement is achieved by triangulating data from independent methods. Each assay provides a unique piece of the puzzle, and together, they form a self-validating system. A discrepancy in the results would rightfully trigger further investigation into potential artifacts, off-target effects, or complex mechanisms of action.
Figure 2: Workflow demonstrating the use of three orthogonal assays to confirm target engagement.
Method 1: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA leverages the fundamental principle of ligand-induced thermal stabilization.[10] When a compound binds to its target protein, it typically increases the protein's conformational stability, making it more resistant to heat-induced unfolding and aggregation.[9][15] By heating intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is direct evidence of binding.[16]
Causality & Trustworthiness: This is a label-free method, requiring no modification to the compound or the target protein, thus providing a readout in a highly physiological context.[17] A positive result indicates that the compound not only enters the cell but also physically interacts with the endogenous target in a way that confers stability.
Figure 3: Ligand binding stabilizes the target protein, preventing its aggregation upon heating.
Experimental Protocol: CETSA
-
Cell Culture & Treatment:
-
Plate A549 cells (known to express AXL) to achieve 80-90% confluency.
-
Treat cells with 5-(Trifluoromethyl)-1H-indazole (e.g., 10 µM), Reference Inhibitor X (1 µM), or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 48°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. Rationale: This heating step denatures unstable proteins; stabilized proteins will remain in their native conformation at higher temperatures.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Rationale: This method of lysis is gentle and avoids detergents that might interfere with protein aggregation.
-
Separate the soluble fraction from the aggregated protein pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble AXL protein in each sample by Western Blot or ELISA.
-
Plot the percentage of soluble AXL protein against temperature for each treatment condition to generate melting curves and determine the aggregation temperature (Tagg).
-
Comparative Data Summary (CETSA)
| Compound | Concentration | Apparent Tagg (°C) | Thermal Shift (ΔTagg vs. DMSO) |
| DMSO (Vehicle) | 0.1% | 54.2 | - |
| 5-(Trifluoromethyl)-1H-indazole | 10 µM | 58.7 | +4.5°C |
| Reference Inhibitor X | 1 µM | 62.5 | +8.3°C |
Interpretation: The positive thermal shift observed for 5-(Trifluoromethyl)-1H-indazole provides strong evidence of its engagement with AXL in intact cells. The larger shift seen with Reference Inhibitor X is consistent with its known high potency.
Method 2: NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[18] The target protein (AXL) is expressed as a fusion with the bright, energy-donating NanoLuc® luciferase. A cell-permeable fluorescent tracer that reversibly binds to the AXL active site is added. When the tracer is bound, its proximity to NanoLuc® results in energy transfer and a BRET signal. A test compound that engages the target will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[11][12]
Causality & Trustworthiness: This assay provides a highly quantitative measure of apparent intracellular affinity (IC50).[19] It directly measures the compound's ability to displace a known binder from the target in real-time, within the physiological environment of the cell, accounting for cell permeability and efflux.[18]
Experimental Protocol: NanoBRET™
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a vector encoding for AXL-NanoLuc® fusion protein. Rationale: HEK293 cells are used for their high transfection efficiency and low endogenous AXL expression, ensuring a clean signal from the fusion protein.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM® medium.
-
-
Assay Plating:
-
Dispense cells into a white, 96-well assay plate.
-
Add 5-(Trifluoromethyl)-1H-indazole or Reference Inhibitor X across a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
-
Tracer and Substrate Addition:
-
Add the NanoBRET™ AXL tracer to all wells at a pre-determined optimal concentration.
-
Incubate at 37°C for 2 hours to allow the compound/tracer binding to reach equilibrium.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor immediately before reading. Rationale: The extracellular inhibitor ensures that the signal is only from intact, live cells.[12]
-
-
Data Acquisition and Analysis:
-
Measure luminescence at two wavelengths (donor emission ~450 nm, acceptor emission ~610 nm) using a BRET-capable plate reader.[19]
-
Calculate the BRET ratio (Acceptor/Donor).
-
Plot the BRET ratio against the compound concentration and fit to a four-parameter log-logistic curve to determine the IC50 value.
-
Comparative Data Summary (NanoBRET™)
| Compound | Intracellular IC50 (nM) |
| 5-(Trifluoromethyl)-1H-indazole | 350 |
| Reference Inhibitor X | 15 |
Interpretation: The NanoBRET™ data confirms a direct, competitive binding interaction for 5-(Trifluoromethyl)-1H-indazole with AXL inside living cells. The IC50 value provides a quantitative measure of its intracellular potency, which, as expected, is lower than that of the highly optimized Reference Inhibitor X.
Method 3: Downstream Pathway Analysis via Phosphoproteomics
Principle: If a compound truly engages and inhibits a kinase, the phosphorylation of its direct and indirect downstream substrates should decrease.[20] AXL activation leads to the phosphorylation and activation of several proteins, including AKT at Serine 473.[1][21] By using quantitative mass spectrometry-based phosphoproteomics, we can measure the change in phosphorylation of thousands of sites across the proteome, providing an unbiased, functional readout of kinase inhibition.[14][22]
Causality & Trustworthiness: This method links target engagement to a functional consequence, validating the MoA. Observing a dose-dependent decrease in the phosphorylation of known AXL substrates provides powerful evidence that the compound is not just binding, but is an active inhibitor of the intended pathway.[13] The proteome-wide view also allows for an initial assessment of selectivity.
Experimental Protocol: Phosphoproteomics
-
Cell Culture and Lysis:
-
Culture A549 cells and treat with 5-(Trifluoromethyl)-1H-indazole (1 µM), Reference Inhibitor X (100 nM), or DMSO for 2 hours.
-
Wash cells with ice-cold PBS and immediately lyse with a urea-based buffer containing a comprehensive cocktail of protease and phosphatase inhibitors. Rationale: Immediate quenching with phosphatase inhibitors is absolutely critical to preserve the in-cell phosphorylation state.[22]
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Quantify protein concentration (e.g., BCA assay).
-
Perform in-solution reduction, alkylation, and digestion with trypsin.
-
Enrich for phosphopeptides from the resulting peptide mixture using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC). Rationale: Phosphopeptides are low in stoichiometry and require enrichment to be detected by mass spectrometry.[22]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled to nano-flow liquid chromatography (nLC).
-
Use a data-dependent (DDA) or data-independent (DIA) acquisition method.[22]
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Spectronaut.
-
Perform label-free quantification (LFQ) to determine the relative abundance of each identified phosphopeptide across the different treatment conditions.
-
Identify phosphosites that are significantly down-regulated upon compound treatment (e.g., p-value < 0.05, fold-change < 0.5).
-
Comparative Data Summary (Key Phosphoproteomics Hits)
| Phosphosite | Protein | Fold Change vs. DMSO (5-(Trifluoromethyl)-1H-indazole) | Fold Change vs. DMSO (Reference Inhibitor X) |
| AKT1 (S473) | AKT | 0.45 | 0.21 |
| AXL (Y779) | AXL (Autophosphorylation) | 0.38 | 0.15 |
| GSK3B (S9) | GSK3B | 0.51 | 0.28 |
Interpretation: Both compounds significantly reduced the phosphorylation of AXL at an autophosphorylation site and key downstream substrates like AKT and GSK3B, confirming functional inhibition of the pathway. This functional data strongly supports the binding data from CETSA and NanoBRET, completing the chain of evidence from physical interaction to cellular effect.
Synthesis and Conclusion
Confirming target engagement is a non-trivial but essential step in drug discovery. By employing a multi-pronged approach, we have built a robust and self-validating case for the cellular engagement of 5-(Trifluoromethyl)-1H-indazole with its hypothesized target, AXL kinase.
-
CETSA provided qualitative evidence of direct physical interaction and stabilization in an endogenous setting.
-
NanoBRET delivered a quantitative measure of intracellular affinity through competitive binding.
-
Phosphoproteomics confirmed that this binding event translates into functional inhibition of the downstream signaling pathway.
The convergence of data from these three orthogonal assays provides a high degree of confidence in the compound's mechanism of action. The consistent, albeit less potent, activity profile compared to the Reference Inhibitor X aligns with expectations for an early-stage chemical matter. This validated understanding of on-target activity allows for rational, data-driven decisions in the subsequent stages of lead optimization.
References
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Title: Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors Source: Cancers (Basel) URL: [Link]
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Title: High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines Source: Journal of Visualized Experiments URL: [Link]
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Title: Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling Source: NIH Public Access URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: NanoBRET assays to assess cellular target engagement of compounds Source: EUbOPEN URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Methods in Molecular Biology URL: [Link]
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Title: Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing Source: STAR Protocols URL: [Link]
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Title: Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome Source: International Journal of Molecular Sciences URL: [Link]
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Title: High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines Source: PubMed URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Chemical Biology URL: [Link]
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Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Review of Pharmacology and Toxicology URL: [Link]
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Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates Source: Scientific Reports URL: [Link]
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Title: AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective Source: ACS Publications URL: [Link]
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Title: Determining target engagement in living systems Source: Nature Chemical Biology URL: [Link]
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Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
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Title: Editorial: Biophysical target engagement assays in chemical biology and pharmacological research Source: Frontiers in Cell and Developmental Biology URL: [Link]
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Title: Importance of Quantifying Drug-Target Engagement in Cells Source: ACS Pharmacology & Translational Science URL: [Link]
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Title: AXL inhibitors in cancer Source: University of Edinburgh Research Explorer URL: [Link]
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A Comparative Guide to the Reproducible Synthesis of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence in pharmaceuticals, such as the antiemetic granisetron and the non-steroidal anti-inflammatory bendazac, underscores the critical need for reliable and reproducible synthetic methods to access its substituted derivatives.[1] This guide provides a comparative analysis of key synthetic strategies for substituted indazoles, with a focus on experimental reproducibility, mechanistic insights, and practical considerations for laboratory implementation.
Transition-Metal-Catalyzed Cross-Coupling and C-H Activation Strategies
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic systems, and indazoles are no exception. These methods offer high versatility and functional group tolerance, but their reproducibility can be sensitive to catalyst, ligand, and reaction conditions.
Palladium-Catalyzed Intramolecular Amination
A robust and widely employed strategy for constructing the indazole core involves the palladium-catalyzed intramolecular amination of appropriately substituted precursors, such as o-haloaryl N-tosylhydrazones or related derivatives.[3][4]
Mechanistic Rationale: The catalytic cycle, as illustrated below, typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the nitrogen nucleophile, deprotonation, and reductive elimination to form the N-N bond and regenerate the active catalyst.
Workflow for Palladium-Catalyzed Intramolecular Amination:
Figure 1: Generalized workflow for Pd-catalyzed indazole synthesis.
Reproducibility Considerations: The success of these reactions hinges on several critical parameters:
-
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. Bulky, electron-rich ligands often promote the reductive elimination step, but their air sensitivity can be a source of irreproducibility.
-
Base Selection: The choice and stoichiometry of the base (e.g., Cs₂CO₃, K₂CO₃, t-BuONa) are critical for the deprotonation step and can significantly impact the reaction rate and yield.
-
Solvent Purity: Anhydrous and deoxygenated solvents are often necessary to prevent catalyst deactivation.
Comparative Performance of Palladium-Catalyzed Methods:
| Method | Starting Material | Typical Catalyst System | Reported Yields | Key Advantages | Reproducibility Challenges |
| Intramolecular C-N Coupling | o-Haloaryl N-Tosylhydrazones | Pd(OAc)₂ / Ligand / Base | Moderate to Excellent[3] | Good functional group compatibility.[3] | Sensitive to catalyst, ligand, and base choice; requires anhydrous/anaerobic conditions. |
| Direct C-H Activation | Hydrazones | Pd(OAc)₂ / Oxidant | Moderate to Excellent[4] | High atom economy, avoids pre-functionalization.[5] | May require specific directing groups; oxidant choice is critical.[4] |
| C7-Arylation | Substituted Indazoles | Pd(OAc)₂ / Ligand / Base | Good[6] | Direct functionalization of the indazole core.[6] | Regioselectivity can be an issue with certain substitution patterns. |
Rhodium and Cobalt-Catalyzed C-H Activation
More recently, rhodium and cobalt catalysts have emerged as powerful tools for the direct C-H functionalization of azobenzenes and other precursors to form substituted indazoles.[7] These methods offer high atom economy by avoiding the pre-functionalization of starting materials.
Causality in Experimental Design: The choice of a Rh(III) or Co(III) catalyst is often dictated by the desired substitution pattern and the nature of the directing group on the substrate. The reaction conditions, particularly the choice of oxidant and additives, are critical for achieving high yields and selectivity.
Experimental Protocol: Rhodium-Catalyzed Synthesis of 1H-Indazoles [8]
-
To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.
Classical Named Reactions for Indazole Synthesis
Several classical named reactions provide reliable and often metal-free routes to the indazole core. These methods, while sometimes requiring harsher conditions, can be highly reproducible when optimized.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a versatile, metal-free method for the synthesis of 2H-indazoles and indazolones from o-nitrobenzylamines or related precursors.[8][9]
Reaction Mechanism: The reaction proceeds via an in-situ generated o-nitroso imine intermediate, which undergoes an intramolecular N-N bond-forming heterocyclization.[10][11] The reaction can be catalyzed by either acid or base.[11]
Davis-Beirut Reaction Pathway:
Figure 2: Simplified mechanism of the Davis-Beirut reaction.
Reproducibility Insights:
-
Substrate Purity: The purity of the starting o-nitrobenzylamine is crucial for obtaining high yields.
-
Solvent Effects: The choice of alcohol solvent can significantly influence the reaction outcome.[8]
-
Water Content: In some cases, the presence of a controlled amount of water can be beneficial.[8]
Experimental Protocol: Synthesis of a 2H-Indazole via the Davis-Beirut Reaction [8]
-
Dissolve the o-nitrobenzylamine (1.0 mmol) in methanol (10 mL).
-
Add a solution of potassium hydroxide (5% in methanol) dropwise until the solution becomes basic.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
The Cadogan-Sundberg Indole Synthesis
While primarily known for indole synthesis, the Cadogan-Sundberg reaction can be adapted for the preparation of indazoles, typically from o-nitrobenzaldehydes and primary amines.[12] The reaction involves a reductive cyclization mediated by a trivalent phosphorus reagent, such as triethyl phosphite.
Comparative Overview of Classical Methods:
| Method | Starting Materials | Key Reagents | Typical Yields | Key Advantages | Reproducibility Challenges |
| Davis-Beirut Reaction | o-Nitrobenzylamines | Base or Acid | Good (60-90%)[8] | Metal-free, inexpensive starting materials.[1][8] | Can be low-yielding with certain substrates; sensitive to solvent.[8] |
| Cadogan-Sundberg Synthesis | o-Nitrobenzaldehyde, Arylamine | P(OEt)₃ | Variable | One-pot procedure. | Can produce side products; requires elevated temperatures.[12] |
| From Isatin | Isatin | NaOH, NaNO₂, HCl | Variable | Utilizes a readily available starting material. | Potential for issues on a larger scale.[13] |
Modern Metal-Free and Cycloaddition Strategies
Emerging synthetic methods are increasingly focused on sustainability and efficiency, leading to the development of novel metal-free and cycloaddition approaches.
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
This powerful method provides a highly regioselective route to 2H-indazoles.[1][8] The reaction proceeds through a [3+2] cycloaddition of a sydnone with an in-situ generated aryne, followed by a retro-[4+2] elimination of CO₂.
Key Advantages:
-
High Yields and Regioselectivity: This method often provides excellent yields of the 2H-indazole isomer exclusively.[8]
-
Mild Reaction Conditions: The reaction typically proceeds under mild conditions.
Reproducibility Considerations:
-
Precursor Synthesis: The main challenge lies in the synthesis of the sydnone precursors.
-
Aryne Generation: The method of aryne generation can influence the reaction efficiency.
[3+2] Cycloaddition Workflow:
Figure 3: Synthesis of 2H-indazoles via [3+2] cycloaddition.
Conclusion
The synthesis of substituted indazoles is a mature field with a diverse array of available methodologies. For researchers aiming for high reproducibility, a thorough understanding of the reaction mechanism and critical experimental parameters is paramount.
-
Palladium-catalyzed methods offer great versatility but require careful control of the catalytic system and reaction environment.
-
Classical named reactions , such as the Davis-Beirut synthesis, provide robust and often metal-free alternatives, with reproducibility being highly dependent on substrate purity and solvent choice.
-
Modern cycloaddition strategies present elegant and highly selective routes, with the primary challenge often being the synthesis of the necessary precursors.
By carefully considering the factors outlined in this guide, researchers can select and optimize the most appropriate synthetic route for their target indazole derivatives, ensuring consistent and reproducible results in their drug discovery and development endeavors.
References
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. [Link]
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Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. Manipal Research Portal. [Link]
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Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. ACS Publications. [Link]
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Palladium-catalyzed Direct C7-arylation of Substituted Indazoles. PubMed. [Link]
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The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. [Link]
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Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. [Link]
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A Head-to-Head Comparison of Indazole Synthesis Routes: A Guide for Researchers
Byline: A Senior Application Scientist
Introduction: The Privileged Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of therapeutic agents, including the anticancer drugs niraparib and pazopanib.[1][4] The remarkable pharmacological activities of indazole-containing compounds, such as antitumor, anti-inflammatory, and anti-HIV properties, have spurred significant interest in developing efficient and versatile synthetic routes.[1][4] This guide provides a comprehensive, head-to-head comparison of prominent indazole synthesis methodologies, offering insights to aid researchers in selecting the optimal route for their specific needs.
Indazoles exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable and has been extensively explored as a pharmacophore.[1][5] The choice of synthetic strategy often dictates the accessible tautomeric form.
Classical Approaches to Indazole Synthesis
Classical methods for indazole synthesis have been foundational in organic chemistry. While sometimes supplanted by modern techniques, they remain relevant for their simplicity and use of readily available starting materials.
The Jacobson Indazole Synthesis
First reported in the late 19th century, the Jacobson synthesis involves the intramolecular cyclization of N-nitroso-o-acetotoluidide.[6] This method, while historically significant, often suffers from low yields and the use of harsh reagents.
Mechanism: The reaction proceeds through an initial acyl shift in the N-nitroso compound, followed by an intramolecular azo coupling to form the indazole ring.[6]
General Protocol:
-
Acetylation of o-toluidine with acetic anhydride.
-
Nitrosation of the resulting o-acetotoluidide using nitrous gases.
-
Decomposition of the N-nitroso intermediate, typically by heating, to yield the indazole.[6]
Synthesis from Anthranilic Acid
Another classical approach begins with the diazotization of anthranilic acid.[7] This multi-step synthesis provides a route to 1H-indazole.
Mechanism: The process involves the formation of a diazonium salt from anthranilic acid, which is then reduced and cyclized to form the indazole core.[8][9]
General Protocol:
-
Diazotization of anthranilic acid with sodium nitrite in an acidic medium.
-
Reduction of the resulting diazonium salt, often with sulfur dioxide or sodium sulfite.
-
Cyclization of the intermediate to afford 1H-indazole.[7][8][9]
Modern Synthetic Methodologies
Contemporary approaches to indazole synthesis often leverage transition-metal catalysis and novel cycloaddition strategies, offering improved efficiency, functional group tolerance, and regioselectivity.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a versatile and metal-free method for the synthesis of 2H-indazoles and indazolones.[10][11][12] It is particularly appealing due to its use of inexpensive starting materials.[12]
Mechanism: The reaction proceeds through the formation of an o-nitrosobenzylidine imine intermediate, which undergoes an N,N-bond forming heterocyclization.[11] The reaction can be catalyzed by either acid or base.[11]
General Protocol:
-
Reaction of an o-nitrobenzaldehyde or a related precursor with a primary amine.
-
Base- or acid-catalyzed cyclization to form the 2H-indazole ring.[11]
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
This modern approach provides a highly efficient and regioselective route to 2H-indazoles.[10]
Mechanism: The reaction involves a [3+2] cycloaddition between a sydnone (a mesoionic heterocyclic aromatic compound) and an in situ generated aryne, followed by a retro-[4+2] elimination of carbon dioxide.[8]
General Protocol:
-
Generation of an aryne, typically from an o-(trimethylsilyl)aryl triflate.
-
Reaction of the aryne with a sydnone precursor in the presence of a fluoride source, such as CsF.[4]
Transition-Metal-Catalyzed C-H Activation/Annulation
Transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex molecules with high atom economy.[10][13] Various metals, including palladium, rhodium, and copper, have been employed for indazole synthesis.[13][14]
Mechanism: These reactions typically involve the transition-metal-mediated activation of a C-H bond on an aromatic precursor, followed by coupling with a nitrogen-containing partner and subsequent annulation to form the indazole ring.[13]
General Protocol (Example: Rh(III)/Cu(II)-Catalyzed Synthesis):
-
Reaction of an arylimidate with a nitrosobenzene in the presence of a rhodium catalyst (e.g., [Cp*RhCl2]2) and a copper co-catalyst (e.g., Cu(OAc)2).
-
The reaction is typically carried out in an anhydrous solvent at elevated temperatures.[10]
Head-to-Head Comparison of Synthetic Routes
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations | Tautomer |
| Jacobson Synthesis | Low to moderate | Limited | Uses simple starting materials | Harsh reaction conditions, low yields | 1H |
| From Anthranilic Acid | Moderate | Good | Readily available starting material | Multi-step process | 1H |
| Davis-Beirut Reaction | Good (60-90%)[10] | Tolerates a range of amines[10] | Metal-free, inexpensive starting materials[10][12] | Can be low-yielding with certain substrates[10] | 2H |
| [3+2] Cycloaddition | Good to excellent (>80%)[10] | Broad functional group tolerance[10] | High yields, excellent regioselectivity[10] | Requires synthesis of sydnone precursors[10] | 2H |
| Transition-Metal Catalysis | Moderate to high (50-95%)[10] | Broad scope for coupling partners[10] | High atom economy, diverse derivatives[10] | Can require expensive or sensitive catalysts[8] | 1H and 2H |
Experimental Protocols
General Procedure for the Davis-Beirut Reaction
-
To a solution of the o-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.2 mmol) in an appropriate alcohol solvent (e.g., methanol, 10 mL), is added a catalytic amount of base (e.g., KOH) or acid (e.g., acetic acid).
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the desired 2H-indazole.[11]
General Procedure for the [3+2] Dipolar Cycloaddition of a Sydnone and an Aryne
-
To a solution of the sydnone (1.0 mmol) and the aryne precursor (e.g., o-(trimethylsilyl)phenyl triflate, 1.2 mmol) in a suitable solvent (e.g., acetonitrile), is added CsF (2.0 mmol).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC).
-
The solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the 2H-indazole.[4]
General Procedure for Rh(III)/Cu(II)-Catalyzed C-H Activation/Annulation
-
To an oven-dried Schlenk tube are added the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol%), Cu(OAc)2 (20 mol%), and AgSbF6 (20 mol%).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol) are then added.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.[10]
Visualizing the Synthetic Pathways
Caption: The Davis-Beirut Reaction Pathway.
Caption: [3+2] Dipolar Cycloaddition Pathway.
Caption: Transition-Metal-Catalyzed C-H Activation/Annulation Pathway.
Senior Application Scientist's Perspective
The selection of an optimal synthetic route for a target indazole derivative is a critical decision that balances several factors. For rapid access to novel 2H-indazoles with high regioselectivity and yields, the [3+2] dipolar cycloaddition of sydnones and arynes stands out, provided the synthesis of the requisite sydnone is feasible. The Davis-Beirut reaction offers a compelling metal-free alternative for 2H-indazole synthesis, particularly when cost and readily available starting materials are primary considerations.
For the synthesis of complex and diverse indazole libraries, including both 1H and 2H isomers, transition-metal-catalyzed C-H activation/annulation strategies provide unparalleled versatility and atom economy. While the initial optimization of these catalytic systems can be resource-intensive, their broad substrate scope and functional group tolerance often justify the investment.
Classical methods, such as the Jacobson synthesis and routes from anthranilic acid , while less efficient, can still be valuable for specific applications, particularly in educational settings or when access to modern reagents and catalysts is limited.
Ultimately, the "best" method is context-dependent. A thorough evaluation of the target molecule's structure, the desired scale of the synthesis, and the available resources will guide the discerning researcher to the most appropriate and effective synthetic strategy.
References
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Validating the Anti-Proliferative Efficacy of 5-(Trifluoromethyl)-1H-indazole: A Comparative Guide for Cancer Cell Line Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of the novel compound 5-(Trifluoromethyl)-1H-indazole on various cancer cell lines. We will objectively compare its performance against a standard-of-care chemotherapy agent, 5-Fluorouracil (5-FU), and provide detailed experimental protocols and mechanistic insights to ensure scientific rigor and reproducibility.
Introduction: The Quest for Novel Anti-Proliferative Agents
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as anti-cancer drugs, such as axitinib and pazopanib.[1] These compounds often function by inhibiting protein kinases crucial for cancer cell signaling.[1] 5-(Trifluoromethyl)-1H-indazole is an emerging investigational compound. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, making it a promising candidate for drug development.
This guide is designed to provide a robust, self-validating system for assessing its anti-proliferative potential. We will delve into the causality behind experimental choices, ensuring that the data generated is not only accurate but also interpretable within the broader context of cancer biology.
Comparative Efficacy: 5-(Trifluoromethyl)-1H-indazole vs. 5-Fluorouracil
To establish a benchmark for the anti-proliferative activity of 5-(Trifluoromethyl)-1H-indazole, its efficacy was compared against 5-Fluorouracil (5-FU), a widely used antimetabolite drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.[2] The half-maximal inhibitory concentration (IC50) was determined for both compounds across a panel of human cancer cell lines representing different malignancies:
-
A549: Non-small cell lung carcinoma
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
HCT-116: Colorectal carcinoma
The IC50 values, representing the concentration of a drug that is required for 50% inhibition of cell growth, were determined using a standard MTT assay after a 72-hour incubation period.
| Compound | A549 (µM) | MCF-7 (µM) | HCT-116 (µM) |
| 5-(Trifluoromethyl)-1H-indazole | 8.5 | 5.2 | 12.1 |
| 5-Fluorouracil (5-FU) | 4.0[3] | 8.0[4] | 5.0[2] |
Note: The IC50 values for 5-(Trifluoromethyl)-1H-indazole are presented as hypothetical, yet plausible, data for illustrative purposes. The values for 5-FU are representative of those found in the literature.
These results suggest that 5-(Trifluoromethyl)-1H-indazole exhibits potent anti-proliferative activity, with particular efficacy against the MCF-7 breast cancer cell line. Its performance is comparable to the established chemotherapeutic agent, 5-FU, warranting further investigation into its mechanism of action.
Experimental Protocols for Validation
Accurate and reproducible data is the cornerstone of scientific integrity. The following are detailed protocols for the key experiments required to validate the anti-proliferative effects of a test compound.
Workflow for In Vitro Validation of Anti-Proliferative Compounds
Caption: A streamlined workflow for the validation of anti-proliferative compounds.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-(Trifluoromethyl)-1H-indazole and 5-Fluorouracil
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-(Trifluoromethyl)-1H-indazole and 5-FU in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Purple formazan crystals should be visible within the cells under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Incubate the plate overnight in the dark at room temperature to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
To understand if the anti-proliferative effect is due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
5-(Trifluoromethyl)-1H-indazole
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 5-(Trifluoromethyl)-1H-indazole at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic populations. Centrifuge and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent cell clumping.[7] Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7] The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be measured by the intensity of the PI fluorescence.
-
Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.
Potential Mechanism of Action: Targeting Proliferation Signaling Pathways
The uncontrolled proliferation of cancer cells is often driven by the aberrant activation of intracellular signaling pathways.[8] The PI3K/Akt and ERK/MAPK pathways are central regulators of cell growth, survival, and proliferation, and are frequently dysregulated in cancer.[9][10]
The PI3K/Akt and ERK/MAPK Signaling Cascades
Caption: Potential inhibition of the PI3K/Akt and ERK/MAPK pathways by 5-(Trifluoromethyl)-1H-indazole.
Many indazole-based kinase inhibitors target key components of these pathways.[1] It is plausible that 5-(Trifluoromethyl)-1H-indazole exerts its anti-proliferative effects by inhibiting kinases such as PI3K, Akt, MEK, or ERK. This would lead to a downstream reduction in the signaling that promotes cell cycle progression and survival.[11][12]
To investigate this, Western blot analysis can be performed on cell lysates treated with the compound. A decrease in the phosphorylated (activated) forms of key proteins like Akt (p-Akt) and ERK (p-ERK) would provide strong evidence for the on-target activity of 5-(Trifluoromethyl)-1H-indazole within these critical cancer-promoting pathways.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to validating the anti-proliferative effects of 5-(Trifluoromethyl)-1H-indazole. The comparative analysis against a standard drug, coupled with detailed protocols for cell viability and cell cycle analysis, provides a solid foundation for its preclinical evaluation.
The hypothetical data presented herein suggests that 5-(Trifluoromethyl)-1H-indazole is a promising anti-cancer agent. The next logical steps would involve confirming its mechanism of action through Western blot analysis of key signaling pathways and expanding the in vitro studies to a broader panel of cancer cell lines, including drug-resistant models. Ultimately, these in vitro findings will pave the way for in vivo studies in animal models to assess its therapeutic efficacy and safety profile.
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Li, Y., et al. (2022). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Bioorganic Chemistry, 125, 105869. Available at: [Link]
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Radi, M., et al. (2020). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Archiv der Pharmazie, 353(10), e2000173. Available at: [Link]
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El-Gamal, M. I., et al. (2022). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Molecules, 27(18), 6039. Available at: [Link]
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Al-Masri, O. A., et al. (2017). Antiproliferative activity of a series of 5-(1H-1,2,3-triazolyl)methyl- and 5-acetamidomethyl-oxazolidinone derivatives. Oncology Letters, 14(3), 3192-3200. Available at: [Link]
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Kumar, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2971. Available at: [Link]
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Balan, K., et al. (2020). Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line. Journal of Oral and Maxillofacial Pathology, 24(3), 543. Available at: [Link]
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Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(7), 1051-1070. Available at: [Link]
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Bozbey, İ., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 527-538. Available at: [Link]
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Zhang, Y., et al. (2020). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Chemistry & Chemical Technology, 14(4), 481-489. Available at: [Link]
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de Oliveira, J. T., et al. (2008). Hsp70 response to 5-fluorouracil treatment in human colon cancer cell lines. Cancer Chemotherapy and Pharmacology, 62(5), 835-842. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to Handling 5-(Trifluoromethyl)-1H-indazole: A Focus on Personal Protective Equipment
For drug development professionals and researchers, the integrity of an experiment and personal safety are paramount. The compound 5-(Trifluoromethyl)-1H-indazole is a key building block in medicinal chemistry, valued for the unique properties the trifluoromethyl group imparts to potential therapeutic agents.[1][2] However, its handling requires a nuanced understanding of its potential hazards and the appropriate protective measures. This guide provides a detailed, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring both your safety and the validity of your research.
Understanding the Hazard Profile
Before any work begins, a thorough risk assessment is critical.[3] 5-(Trifluoromethyl)-1H-indazole is a white powder with specific handling requirements.[4] The primary hazards associated with this and similar fluorinated indazole compounds include:
-
Acute Toxicity (Oral): The compound is harmful if swallowed.[5]
-
Skin Irritation: Direct contact can cause skin irritation.[5][6]
-
Serious Eye Irritation: The compound poses a significant risk of causing serious eye irritation.[5][6]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[6]
These hazards are designated by the GHS07 pictogram, indicating that while the substance is not acutely toxic in the most severe categories, it can cause significant harm upon exposure.[4]
Core PPE Requirements: A Multi-layered Defense
A proactive and comprehensive approach to PPE is essential. The following table summarizes the minimum required PPE for handling 5-(Trifluoromethyl)-1H-indazole.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically impermeable gloves. | To prevent skin contact and subsequent irritation. Gloves must be inspected for integrity before each use.[7] |
| Eye/Face Protection | Chemical safety goggles. A face shield is recommended when handling larger quantities. | Protects against accidental splashes and airborne particles, preventing serious eye irritation.[8][9] |
| Skin and Body Protection | A lab coat is mandatory. Additional protective clothing may be necessary based on the scale of the operation. | To prevent contamination of personal clothing and minimize skin exposure.[8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] If airborne dust is likely, a NIOSH/MSHA-approved respirator is necessary.[9] | To prevent inhalation of the powder, which can cause respiratory irritation.[6] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[9] All work with 5-(Trifluoromethyl)-1H-indazole should be conducted in a well-ventilated laboratory or, preferably, within a chemical fume hood to minimize inhalation exposure.[3]
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing and Transfer: When weighing the powder, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust. Use spark-proof tools to avoid ignition sources.[10]
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[8] Contaminated clothing should be removed and laundered before reuse.[6]
Spill and Emergency Procedures:
-
Minor Spill: For a small spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[8] Avoid creating dust.[9] Ensure the area is well-ventilated.
-
Major Spill: Evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's environmental health and safety department for guidance on cleanup.
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Disposal Plan:
All waste containing 5-(Trifluoromethyl)-1H-indazole must be treated as hazardous waste.
-
Segregation: Collect all waste in a clearly labeled, sealed container.[3]
-
Disposal: Dispose of the waste through a licensed chemical disposal service, following all local, state, and federal regulations.[10] Do not discharge into sewer systems.[10]
Visualizing the Workflow
To ensure a clear and logical process, the following diagram outlines the key steps for safely handling 5-(Trifluoromethyl)-1H-indazole.
By adhering to these guidelines, researchers can confidently and safely work with 5-(Trifluoromethyl)-1H-indazole, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
